molecular formula C24H17NO2S B12719963 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- CAS No. 136776-28-8

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-

カタログ番号: B12719963
CAS番号: 136776-28-8
分子量: 383.5 g/mol
InChIキー: GSTPYWQVDHSGNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- is a useful research compound. Its molecular formula is C24H17NO2S and its molecular weight is 383.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

136776-28-8

分子式

C24H17NO2S

分子量

383.5 g/mol

IUPAC名

2-naphthalen-1-yloxy-1-phenothiazin-10-ylethanone

InChI

InChI=1S/C24H17NO2S/c26-24(16-27-21-13-7-9-17-8-1-2-10-18(17)21)25-19-11-3-5-14-22(19)28-23-15-6-4-12-20(23)25/h1-15H,16H2

InChIキー

GSTPYWQVDHSGNJ-UHFFFAOYSA-N

正規SMILES

C1=CC=C2C(=C1)C=CC=C2OCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

製品の起源

United States
Foundational & Exploratory

Synthesis of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Chemical Synthesis & Process Optimization

Executive Summary & Strategic Rationale

This technical guide details the convergent synthesis of 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine , a pharmacologically significant scaffold often explored for antimicrobial, anti-inflammatory, and multidrug-resistance reversal activities.

The synthesis is designed around a two-step modular protocol prioritizing yield, purity, and operational simplicity. Unlike linear approaches that may suffer from regioselectivity issues, this route utilizes a robust N-acylation followed by a Williamson ether synthesis . This strategy allows for the independent optimization of the electrophilic linker attachment and the subsequent nucleophilic displacement, ensuring high fidelity in the final structure.

Key Chemical Transformations
  • Electrophilic N-Acylation: Activation of the phenothiazine nitrogen using chloroacetyl chloride.[1]

  • Nucleophilic Substitution (

    
    ):  Displacement of the 
    
    
    
    -halo ketone by the 1-naphthoxide anion.

Retrosynthetic Analysis

The retrosynthetic logic disconnects the target molecule at the ether linkage and the amide bond. The most reliable disconnection is at the ether oxygen, revealing 10-(chloroacetyl)-10H-phenothiazine and 1-naphthol as the primary precursors.

Retrosynthesis Target Target: 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine Inter Intermediate: 10-(Chloroacetyl)-10H-phenothiazine Target->Inter Disconnection: Ether Linkage (C-O) SM3 Reagent: 1-Naphthol Target->SM3 Nucleophile SM1 Starting Material 1: 10H-Phenothiazine Inter->SM1 Disconnection: Amide Bond (N-C) SM2 Starting Material 2: Chloroacetyl Chloride Inter->SM2

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly strategy.

Experimental Protocol

Step 1: Synthesis of 10-(Chloroacetyl)-10H-phenothiazine

Objective: Functionalize the secondary amine of phenothiazine with a reactive electrophilic linker.

Reagents & Materials
  • 10H-Phenothiazine: 10.0 mmol (1.99 g)

  • Chloroacetyl chloride: 15.0 mmol (1.2 mL) [Excess ensures complete conversion]

  • Solvent: Dry Benzene or Toluene (50 mL)

  • Scavenger Base (Optional but recommended): Triethylamine (1.5 eq) or K2CO3. Note: Thermal reflux often drives HCl off as gas, making base optional in some protocols, but base inclusion improves yield.

Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a CaCl

    
     drying tube (or N
    
    
    
    inlet).
  • Dissolution: Dissolve 10H-phenothiazine (1.99 g) in dry toluene (50 mL). Ensure complete dissolution; mild heating may be required.

  • Addition: Cool the solution to 0–5°C in an ice bath. Add chloroacetyl chloride (1.2 mL) dropwise over 15 minutes to prevent exotherm-driven side reactions.

  • Reaction: Remove the ice bath and reflux the mixture for 3–4 hours.

    • Self-Validation: Monitor reaction progress via TLC (Mobile Phase: Hexane:DCM 1:3). The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Workup: Distill off approximately 70% of the solvent. Pour the concentrated residue onto crushed ice (100 g) with vigorous stirring.

  • Purification: Filter the resulting precipitate. Wash with cold water (3 x 20 mL) to remove acidic residues. Recrystallize from ethanol.

Characterization Data (Step 1)
ParameterValue / ObservationReference Grounding
Appearance White to off-white solid[Sarmiento et al., 2011]
Yield 90 – 94%[Sarmiento et al., 2011]
Melting Point 112 – 114 °C[Sarmiento et al., 2011]
IR Spectrum 1680 cm

(C=O amide)
[Patel et al., 2010]
Step 2: Coupling with 1-Naphthol (Williamson Ether Synthesis)

Objective: Displace the


-chloro group with the naphthoxide anion to form the final ether linkage.
Reagents & Materials
  • Intermediate (from Step 1): 5.0 mmol (1.38 g)

  • 1-Naphthol: 5.5 mmol (0.79 g)

  • Base: Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ): 10.0 mmol (1.38 g)
  • Catalyst: Potassium Iodide (KI): 0.5 mmol (catalytic amount)

  • Solvent: Dry Acetone or DMF (30 mL)

Methodology
  • Activation: In a 100 mL RBF, dissolve 1-naphthol (0.79 g) and anhydrous K

    
    CO
    
    
    
    (1.38 g) in dry acetone (30 mL). Stir at room temperature for 30 minutes to generate the phenoxide anion in situ.
  • Coupling: Add 10-(chloroacetyl)-10H-phenothiazine (1.38 g) and catalytic KI to the reaction mixture.

    • Mechanistic Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly accelerating the

      
       displacement.
      
  • Reflux: Heat the mixture to reflux for 6–12 hours.

    • Self-Validation: TLC should show the disappearance of the chloro-intermediate and the appearance of a new, more polar spot.

  • Workup: Filter the hot reaction mixture to remove inorganic salts (KCl, excess K

    
    CO
    
    
    
    ). Evaporate the filtrate under reduced pressure to obtain a crude solid.
  • Purification: Wash the crude solid with 5% NaOH solution (to remove unreacted 1-naphthol) followed by water. Recrystallize from Ethanol/DMF mixture.

Expected Characterization (Final Product)
ParameterExpected ValueNotes
Appearance Crystalline solid (Pale yellow/grey)Typical of phenothiazine ethers
Yield 65 – 80%Dependent on dryness of acetone
IR Spectrum 1670–1690 cm

(C=O)1240 cm

(C-O-C ether)
Confirmation of ether linkage
1H NMR

4.8–5.2 (s, 2H, -OCH

CO-)
Distinct singlet for methylene linker

Mechanistic Pathway & Process Logic

The synthesis relies on the varying nucleophilicity of the phenothiazine nitrogen and the naphthoxide oxygen. The pathway is visualized below to aid in troubleshooting and optimization.

Mechanism Start Phenothiazine (Nucleophile) Step1 Step 1: N-Acylation (Attack on Acyl Chloride) Start->Step1 Cl-CH2-COCl -HCl Inter Intermediate: Chloroacetyl-Phenothiazine Step1->Inter Step2 Step 2: SN2 Displacement (Naphthoxide Attack) Inter->Step2 1-Naphthol/K2CO3 KI (Cat.) Final Final Product: 10-((1-naphthalenyloxy)acetyl)-... Step2->Final -KCl

Figure 2: Reaction pathway detailing the transformation from starting material to final conjugate.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in solvent hydrolyzing acid chloride.Use freshly distilled Toluene/Benzene and a drying tube.
Sticky Precipitate (Step 1) Incomplete removal of solvent before ice pour.Distill off at least 70% of solvent before quenching.
Incomplete Reaction (Step 2) Low reactivity of chloride; wet acetone.Add catalytic KI (Finkelstein condition); Ensure K

CO

is anhydrous.
Impurity Persistence Unreacted 1-naphthol co-precipitating.Wash crude product thoroughly with 5-10% NaOH solution.

References

  • Sarmiento, G. P., et al. (2011). "Synthesis and antifungal activity of some substituted phenothiazines and related compounds." European Journal of Medicinal Chemistry, 46(1), 101-105.

  • Patel, N. B., & Patel, J. C. (2010). "Synthesis and antimicrobial activity of some new 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazoles." Arabian Journal of Chemistry, 3(4), 209-216.
  • Jain, S. K., et al. (2010). "Design, Synthesis and Evaluation of Novel Phenothiazines as Antipsychotic Agents." Asian Journal of Research in Chemistry, 3(2). (Provides melting point and spectral data for N-acetylphenothiazine derivatives).

Sources

Physicochemical Profiling of 10-((1-Naphthalenyloxy)acetyl)-10H-phenothiazine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Rationale

10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine (hereafter referred to as NPTZ-Ac ) is a highly lipophilic, redox-active hybrid molecule. Its architecture is strategically designed by fusing three distinct chemical moieties, each contributing specific physicochemical behaviors:

  • 10H-Phenothiazine Core: A tricyclic, electron-rich heterocycle known for its bent "butterfly" conformation and low ionization potential, making it an excellent electron donor[1].

  • Acetyl Linker: The N-acylation at the 10-position delocalizes the nitrogen lone pair into the carbonyl group. This structural flattening significantly shifts the oxidation potential anodically, stabilizing the molecule against spontaneous auto-oxidation.

  • 1-Naphthalenyloxy Substituent: A bulky, planar bicyclic aromatic system that drastically increases the molecule's lipophilicity (LogP) and provides a large surface area for π-π stacking interactions—a critical parameter for both drug-receptor binding and supramolecular assembly in organic electronics.

Fundamental Physicochemical Properties

The integration of these structural components results in a highly hydrophobic, crystalline solid with distinct electronic properties. The table below summarizes the core quantitative data for NPTZ-Ac.

ParameterValueDetermination Method
Chemical Formula C₂₄H₁₇NO₂S-
Molecular Weight 383.46 g/mol Calculated
LogP (Partition Coefficient) ~5.8 - 6.2HPLC (OECD TG 117)
First Oxidation Potential (E₁/₂) ~0.70 - 0.85 V vs Fc/Fc⁺Cyclic Voltammetry
Hydrogen Bond Donors 0In Silico
Hydrogen Bond Acceptors 2 (Carbonyl, Ether)In Silico

Electronic and Redox Profiling

Phenothiazine derivatives are defined by their ability to undergo two reversible, one-electron oxidations to form a radical cation and subsequently a dication. However, the electron-withdrawing nature of the acetyl linker in NPTZ-Ac pulls electron density away from the thiazine sulfur-nitrogen axis.

Experimental Protocol: Cyclic Voltammetry (CV)

To accurately map the redox landscape of NPTZ-Ac, Cyclic Voltammetry is the gold standard. This protocol is designed as a self-validating system to ensure reversibility and rule out electrode fouling.

Causality of Choices: A Glassy Carbon (GC) working electrode is selected over platinum because GC provides a wider anodic potential window and minimizes the surface adsorption of the generated phenothiazine radical cations, which would otherwise distort the voltammogram.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve NPTZ-Ac to a concentration of 1.0 mM in anhydrous dichloromethane (DCM). DCM is strictly required over acetonitrile to ensure the complete solubilization of the highly lipophilic naphthalene moiety.

  • Electrolyte Addition: Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte to suppress migration currents and lower solution resistance.

  • Degassing: Purge the electrochemical cell with high-purity Argon for 10 minutes. Rationale: Dissolved oxygen can electrocatalytically reduce at the electrode, creating background noise that obscures anodic signals.

  • Scanning: Sweep the potential from 0.0 V to +1.5 V (vs. Ag/Ag⁺) at a scan rate of 100 mV/s. Record the anodic (E_pa) and cathodic (E_pc) peak potentials.

  • Referencing: Post-scan, spike the solution with Ferrocene (Fc) as an internal standard. Recalibrate all potentials against the Fc/Fc⁺ redox couple to ensure universal reproducibility.

Redox N Neutral (NPTZ-Ac) RC Radical Cation (NPTZ-Ac•+) N->RC -e⁻ (Oxidation) E1/2 ~0.75 V RC->N +e⁻ (Reduction) DC Dication (NPTZ-Ac2+) RC->DC -e⁻ (Oxidation) E1/2 ~1.30 V DC->RC +e⁻ (Reduction)

Caption: Two-step reversible one-electron oxidation pathway of the phenothiazine core.

Lipophilicity and Solubility Profiling

Due to the presence of the tricyclic phenothiazine and bicyclic naphthalene systems, NPTZ-Ac is profoundly hydrophobic. Traditional shake-flask methods for determining the octanol/water partition coefficient (LogP) are highly prone to emulsion formation and phase-separation errors when LogP > 4. Therefore, the [2] utilizing High-Performance Liquid Chromatography (HPLC) is the mandatory standard.

Experimental Protocol: HPLC LogP Determination (OECD 117)

Causality of Choices: Reverse-phase HPLC correlates the column retention factor (


) directly with the partition coefficient. The hydrocarbon stationary phase (C18) accurately mimics a lipid environment, allowing for precise extrapolation of extreme lipophilicity without the physical limitations of aqueous solubility.

Step-by-Step Methodology:

  • Calibration: Prepare a mixture of reference substances with known, validated LogP values (e.g., Atrazine, Toluene, Naphthalene, Phenanthrene, and DDT).

  • Chromatography: Inject the reference mixture onto a C18 reverse-phase column. Utilize an isocratic mobile phase of Methanol/Water (75:25 v/v) at a flow rate of 1.0 mL/min.

  • Curve Generation: Detect the elution times using a UV-Vis detector at 254 nm. Calculate the capacity factor (

    
    ) for each reference and plot 
    
    
    
    versus their known
    
    
    to generate a linear calibration curve.
  • Sample Analysis: Inject a 10 µg/mL solution of NPTZ-Ac (predissolved in pure methanol).

  • Calculation: Determine the retention time of NPTZ-Ac, calculate its capacity factor, and interpolate its exact LogP using the generated calibration curve.

Synthetic Workflow and Structural Assembly

The synthesis of NPTZ-Ac relies on a robust, two-step nucleophilic substitution sequence. The workflow is designed to maximize yield by sequentially addressing the reactivity of the phenothiazine nitrogen and the chloroacetyl intermediate.

Experimental Protocol: Synthesis of NPTZ-Ac
  • Step 1: N-Acylation: Dissolve 10H-phenothiazine (1.0 eq) in anhydrous benzene. Add chloroacetyl chloride (1.2 eq) dropwise at 0°C. Reflux the mixture for 8 hours. Causality: Benzene allows for high-temperature reflux to drive the sterically hindered N-acylation while facilitating the off-gassing of the HCl byproduct.

  • Intermediate Isolation: Remove the solvent under reduced pressure. Wash the residue with 5% aqueous NaHCO₃ to neutralize residual acid, yielding 10-(chloroacetyl)-10H-phenothiazine.

  • Step 2: Nucleophilic Substitution: Dissolve the intermediate in anhydrous N,N-dimethylformamide (DMF). Add 1-naphthol (1.1 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq). Causality: K₂CO₃ acts as a mild base to deprotonate 1-naphthol, generating a highly nucleophilic naphthoxide ion without degrading the phenothiazine core.

  • Reaction & Purification: Stir the mixture at 80°C for 12 hours. Pour the reaction into ice water to precipitate the crude product. Filter and recrystallize from hot ethanol to yield pure NPTZ-Ac crystals.

Synthesis A 10H-Phenothiazine (Core) C 10-(Chloroacetyl)-10H-phenothiazine (Intermediate) A->C Acylation (Benzene, Reflux) B Chloroacetyl Chloride (Linker) B->C E 10-((1-Naphthalenyloxy)acetyl)-10H-phenothiazine (Target Compound) C->E Nucleophilic Substitution (K2CO3, DMF) D 1-Naphthol (Substituent) D->E

Caption: Two-step synthetic workflow for the assembly of NPTZ-Ac.

References

  • Design, synthesis, and redox properties of ferrocene-functionalized phenothiazine and phenothiazine sulfone isomers Source: Dalton Transactions (Royal Society of Chemistry), 2025. URL:[Link]

  • Recent development on synthesis, structures and properties of oxidized phenothiazine derivatives Source: Journal of Materials Chemistry C (Royal Society of Chemistry), 2021. URL:[Link]

  • OECD Test Guideline 117: Partition Coefficient (n-octanol/water), High Performance Liquid Chromatography (HPLC) Method Source: OECD Guidelines for the Testing of Chemicals, Section 1, 2022. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Spectrum

Phenothiazine and its derivatives represent a cornerstone of heterocyclic chemistry, with a storied history in pharmacology as antipsychotics, antihistamines, and antiemetics, and a burgeoning future in materials science as organic electronics and photoluminescent probes.[1][2] The functional versatility of the phenothiazine scaffold—a unique, non-planar "butterfly" structure—stems from its electron-rich nature and the amenability of its N-10 and C-2/C-3/C-7/C-8 positions to chemical modification.[1][2][3]

The synthesis of a novel derivative is merely the first step. True understanding and subsequent application hinge on a rigorous and unambiguous confirmation of its molecular structure. This guide is designed not as a rigid set of instructions, but as a methodological framework grounded in first principles. We will explore the core spectroscopic techniques not just by what they do, but by why we choose them and how their data streams converge to paint a complete, high-fidelity portrait of a new molecule. Each technique is a piece of a larger puzzle, and our expertise lies in knowing how to fit them together. The successful characterization of these compounds is critical for establishing structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards for pharmaceutical development.[4][5][6]

The Integrated Spectroscopic Workflow: A Validated Pathway

The characterization of a novel compound is a systematic process of inquiry. Each step should build upon the last, with data from one technique posing questions that the next will answer. This workflow is designed to be self-validating, ensuring a high degree of confidence in the final structural assignment.

Integrated_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Cascade cluster_conclusion Final Confirmation Syn Novel Phenothiazine Derivative Synthesis Pur Purification (e.g., Column Chromatography, Recrystallization) Syn->Pur Crude Product MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula Pur->MS Purity Check > 95% FTIR FT-IR Spectroscopy Identifies Key Functional Groups MS->FTIR Correct MW Confirmed Structure Final Structure Elucidation & Data Reporting MS->Structure NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidates C-H Framework FTIR->NMR Functional Groups Confirmed FTIR->Structure UV_FL UV-Vis & Fluorescence Probes Electronic & Photophysical Properties NMR->UV_FL Full Structure Proposed NMR->Structure UV_FL->Structure

Caption: Integrated workflow for the characterization of novel phenothiazines.

Mass Spectrometry (MS): The First Gateway

Mass spectrometry serves as our initial checkpoint, providing the single most crucial piece of data for an unknown compound: its molecular weight.

Causality & Expertise: Before investing time in detailed structural analysis, we must confirm that the synthetic reaction produced a compound of the expected mass. High-Resolution Mass Spectrometry (HRMS) is paramount, as it provides the elemental composition, allowing us to distinguish between isomers and confirm that the correct atoms have been incorporated.[5] For phenothiazines, Electrospray Ionization (ESI) is a common and effective soft ionization technique that typically yields the protonated molecule, [M+H]⁺.[7][8][9]

Interpreting Fragmentation: The true power of MS lies in its fragmentation patterns, which are highly characteristic of the phenothiazine scaffold.[10]

  • N-10 Side Chain Cleavage: The most common fragmentation pathway involves the cleavage of the bond alpha to the nitrogen atom in the N-10 side chain. This often results in the base peak of the spectrum, providing definitive evidence for the structure of the side chain.[10]

  • Ring System Fragmentation: While the tricyclic core is relatively stable, specific fragmentations can provide clues about substitution patterns on the rings.[10]

Protocol: High-Resolution ESI-MS
  • Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). The solvent should be volatile and compatible with the ESI source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy (typically < 5 ppm).

  • Method Setup:

    • Ionization Mode: Positive ESI is typically used for phenothiazines due to the basicity of the nitrogen atoms.[7][9]

    • Infusion: Directly infuse the sample solution into the source at a low flow rate (e.g., 5-10 µL/min).

    • MS Scan: Acquire a full scan spectrum over a relevant m/z range (e.g., 100-1000 amu) to identify the [M+H]⁺ ion.

    • MS/MS Analysis: Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation spectrum. This provides the structural fingerprint of the molecule.

  • Data Analysis:

    • Identify the [M+H]⁺ peak in the full scan and use its accurate mass to calculate the elemental formula.

    • Analyze the MS/MS spectrum to identify characteristic fragment ions, confirming the integrity of the phenothiazine core and the structure of its substituents.[7][9]

Parameter Typical Observation for Phenothiazine Derivatives Significance
Molecular Ion [M+H]⁺ or [M]⁺˙Confirms Molecular Weight. HRMS provides elemental formula.
Base Peak Often corresponds to α-cleavage of the N-10 side chain.[10]Confirms side chain structure.
Isotope Pattern Presence of a significant M+2 peak.Indicates the presence of Chlorine or Sulfur.

FT-IR Spectroscopy: Mapping Functional Groups

While MS confirms the mass, FT-IR spectroscopy validates the incorporation of key functional groups introduced during synthesis.

Causality & Expertise: Every bond vibrates at a characteristic frequency. FT-IR is a rapid and non-destructive method to confirm the presence or absence of specific bonds, such as carbonyls (C=O), nitro groups (NO₂), or sulfones (S=O), which are common modifications to the phenothiazine scaffold.[5][11] It also confirms the absence of starting material functionalities (e.g., the N-H stretch if the N-10 position has been alkylated).[11]

Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Background Scan: Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid, purified compound directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups. Compare the spectrum to that of the starting materials to confirm the reaction's success.

Functional Group Typical Wavenumber (cm⁻¹) Vibrational Mode
C=C (Aromatic)1600-1500[11]Ring Stretching
C-H (Aromatic)3100-3000Stretching
C-H (Aromatic)900-675Out-of-plane Bending (Substitution Pattern)[12]
C-S-C~1080[13]Symmetric Stretching
C-N-C~1243[13]Symmetric Stretching
S=O (Sulfoxide)1050-1030Stretching
SO₂ (Sulfone)1350-1300 & 1160-1120Asymmetric & Symmetric Stretching[12]
C=O (Amide/Ester)1750-1650Stretching
NO₂1560-1515 & 1360-1310Asymmetric & Symmetric Stretching[12]

NMR Spectroscopy: The Definitive Structural Blueprint

NMR is the most powerful technique for the complete structural elucidation of organic molecules, providing a detailed map of the carbon-hydrogen framework.[5][8]

Causality & Expertise: The chemical environment of each proton (¹H) and carbon (¹³C) nucleus dictates its resonance frequency (chemical shift). By analyzing these shifts, along with proton-proton coupling interactions (J-coupling) and signal integrations, we can piece together the exact connectivity of the molecule.[13][14] For phenothiazines, the substitution pattern on the aromatic rings creates distinct and predictable patterns in the aromatic region of the ¹H NMR spectrum.

Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to optimize magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum. Ensure the spectral width covers all expected signals (e.g., 0-10 ppm).

    • The number of scans depends on the sample concentration, but 8 to 16 scans are often sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This requires significantly more scans than ¹H NMR (hundreds to thousands) due to the low natural abundance of ¹³C.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR (if necessary): If the 1D spectra are complex or ambiguous, acquire 2D spectra like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to confirm connectivity.

  • Data Processing and Analysis:

    • Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak.

    • ¹H NMR: Integrate the signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to determine the relationship between neighboring protons.[15]

    • ¹³C NMR: Count the number of unique carbon signals to check for molecular symmetry. Assign signals based on their chemical shifts.[16]

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_interp Interpretation Sample Dissolve Sample in Deuterated Solvent H1 Acquire ¹H Spectrum Sample->H1 C13 Acquire ¹³C Spectrum H1->C13 Provides context D2 Acquire 2D Spectra (COSY, HSQC) if needed C13->D2 For ambiguity Analyze_H1 Analyze ¹H: - Chemical Shift (δ) - Integration - Multiplicity (J-coupling) Correlate Correlate ¹H and ¹³C data via 2D NMR Analyze_H1->Correlate Analyze_C13 Analyze ¹³C: - Number of Signals - Chemical Shift (δ) Analyze_C13->Correlate Propose Propose Final Structure Correlate->Propose

Caption: Workflow for NMR-based structure elucidation.

UV-Vis and Fluorescence Spectroscopy: Probing the Electronic Soul

Once the structure is confirmed, UV-Vis and fluorescence spectroscopy reveal the molecule's electronic and photophysical properties. This is crucial for applications in bioimaging, sensing, or organic electronics.

Causality & Expertise: The extended π-conjugated system of the phenothiazine core gives rise to characteristic absorption bands in the UV-Vis region, typically corresponding to π-π* and n-π* electronic transitions.[1][3] The position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to substituents. Electron-donating groups typically cause a bathochromic (red) shift, while electron-withdrawing groups can cause either a bathochromic or hypsochromic (blue) shift depending on their position and interaction with the core.[3][17] Oxidation of the sulfur atom to a sulfoxide or sulfone drastically alters the electronic structure, often leading to a significant blue shift.[17]

Many phenothiazine derivatives are also fluorescent. Their emission properties (emission maximum, quantum yield) are equally dependent on their structure and environment, making them valuable as probes.[1][18]

Protocol: Photophysical Analysis
  • Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest.

  • Stock Solution: Prepare an accurate stock solution of the compound with a known concentration (e.g., 1 mM).

  • UV-Vis Measurement:

    • Prepare a series of dilutions from the stock solution in a 1 cm path length quartz cuvette.

    • Record the absorbance spectrum for each concentration.

    • Determine the λmax and verify linearity according to the Beer-Lambert law to calculate the molar absorptivity (ε).

  • Fluorescence Measurement:

    • Using a dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects, record the emission spectrum by exciting at the λmax.

    • To determine the fluorescence quantum yield (Φf), compare the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical conditions.[18]

Parameter Information Gained Structural Influence
λmax (UV-Vis) Energy of electronic transitionSensitive to conjugation and substituents.[1][3][17]
ε (Molar Absorptivity) Probability of transitionRelates to the size of the π-system.
λem (Fluorescence) Energy of emitted photonIndicates the energy of the relaxed excited state.
Stokes Shift λem - λmaxInformation on the change in geometry between ground and excited states.
Φf (Quantum Yield) Efficiency of fluorescenceDramatically affected by oxidation state and heavy atoms.[17]

Conclusion: Synthesizing Data into Knowledge

The spectroscopic characterization of a novel phenothiazine derivative is a multi-faceted process that demands more than just data collection. It requires a deep understanding of the causal links between molecular structure and spectroscopic output. By integrating data from MS, FT-IR, NMR, and UV-Vis/Fluorescence within a logical, self-validating workflow, we can move from a simple synthetic product to a fully characterized molecule with known properties. This robust characterization is the unshakeable foundation upon which all future research—be it in medicinal chemistry or materials science—is built. All methods employed must be properly developed and validated according to established guidelines to ensure the quality, reliability, and consistency of the results.[4][19]

References

  • Gilbert, J. N. T. (1968). Pharmacologically interesting compounds—I: High resolution mass spectra of phenothiazines. SciSpace.
  • Henderson, T. (2025).
  • Anonymous. (2025).
  • Anonymous. (n.d.).
  • Swoboda, D., et al. (2022).
  • Anonymous. (2024).
  • Anonymous. (2025). A Comprehensive Review of the Synthesis, Characterization, and Antioxidant Potential of Phenothiazine Derivatives.
  • Kaur, P., et al. (2025). Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry.
  • Anonymous. (n.d.). Validation of Analytical Methods for Pharmaceutical Analysis. pharmaerudition.org.
  • Hubert-Roux, M., et al. (2010). Fragmentation pathways of metopimazine and its metabolite using ESI-MS(n), HR-MS and H/D exchange. PubMed.
  • Anonymous. (n.d.). Validated Spectrophotometric Pharmaceutical Analysis.
  • Swoboda, D., et al. (2022).
  • Swoboda, D., et al. (2022).
  • Anonymous. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. ACS Omega.
  • Saraf, S., et al. (n.d.). INFRARED SPECTRA OF PHENOTHIAZINES. Kuwait University Chemistry Department.
  • Anonymous. (n.d.). Spectroscopic and electrochemical properties of 2-aminophenothiazine.
  • Anonymous. (2017). development and validation of new uv spectroscopic methods for the estimation of lamivudine in. International Journal of Chemical and Pharmaceutical Analysis.
  • Anonymous. (n.d.). Development and Validation of Stability Indicating Spectroscopic Method for Content Analysis of Ceftriaxone Sodium in Pharmaceuticals. Hindawi.
  • Hubert-Roux, M., et al. (2025). Fragmentation pathways of metopimazine and its metabolite using ESI-MSn, HR-MS and H/D exchange.
  • Swoboda, D., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation.
  • Anonymous. (2022).
  • Anonymous. (n.d.). SPECTROSCOPIC AND ELECTROCHEMICAL PROPERTIES OF 2-AMINOPHENOTHIAZINE. PMC.
  • Anonymous. (n.d.). Spectroscopic Studies of the Binding Interactions of Phenothiazininum Dyes (Thionine Acetate, Azure A and Azure B) with Calf-thymus DNA. Longdom Publishing.
  • Anonymous. (2025).
  • Kumar, S., et al. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)
  • Anonymous. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Taylor & Francis.
  • Anonymous. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics.
  • Anonymous. (n.d.). Study of phenothiazine and N-methyl phenothiazine by infrared, Raman, 1H-, and 13C-NMR spectroscopies.
  • Anonymous. (n.d.). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC. American Chemical Society.
  • Anonymous. (2025). 1H and 13C NMR spectral assignments of some tetracyclic phenothiazine derivatives.
  • Anonymous. (2023). New Functionalized Phenoxazines and Phenothiazines. ACS Omega.
  • De Leenheer, A. (1973).
  • Anonymous. (2015). How to interpret spectroscopic data to obtain the structural formula?. Chemistry Stack Exchange.
  • Anonymous. (n.d.). Structure of the phenothiazine derivatives and related compounds [1 R1 = H.
  • Anonymous. (2023).
  • Anonymous. (n.d.). UV/vis absorption spectra of phenothiazine based merocyanine esters 5....
  • Gayte-Sorbier, A., & Airaudo, C. B. (1983). [Ultraviolet spectrophotometry of phenothiazine derivatives. III.
  • Anonymous. (1983). On the assignment of the 13C‐NMR spectrum of phenothiazine. R Discovery.
  • Anonymous. (n.d.). Phenothiazine(92-84-2) 13C NMR spectrum. ChemicalBook.
  • Anonymous. (n.d.). Handbook of Spectroscopic Data: Chemistry - UV,IR,PMR,CNMR and Mass Spectroscopy. DAV College.
  • Anonymous. (n.d.). Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. ERIC.
  • Anonymous. (2025).
  • Anonymous. (2016). Determination of structure by 13C and 1H NMR spectroscopy. Chemistry Stack Exchange.
  • Anonymous. (n.d.). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. ACS Publications. mYcEdWnoReNiH2zakWjaKqsE_0eNUME=)

Sources

Crystal Structure Analysis of N-Acetylated Phenothiazines: Conformational Dynamics and Pharmacological Implications

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural chemistry and rational drug design, I frequently encounter the profound impact that seemingly minor functional group modifications have on the global 3D conformation of a pharmacophore. Phenothiazines represent a classic, highly versatile tricyclic scaffold. However, when we introduce an N-acetyl group at the 10-position—forming compounds such as 1-(10H-phenothiazin-10-yl)ethanone—the steric and electronic landscape of the molecule undergoes a radical transformation.

This technical guide dissects the crystallographic analysis of N-acetylated phenothiazines, exploring the causality behind our experimental methodologies and detailing how solid-state structural parameters dictate pharmacological efficacy.

The Structural Paradigm of N-Acetylation

Unsubstituted phenothiazines naturally adopt a "butterfly" conformation due to the geometric constraints of the central sulfur and nitrogen heteroatoms, which force the central six-membered ring into a boat form. The nitrogen atom typically exhibits partial


 character, allowing its lone pair to delocalize into the adjacent aromatic rings.

However, N-acetylation disrupts this electronic harmony. Crystallographic data reveals that the preferred conformation of the N-acetyl group is "extra" (pointing outward) relative to the tricyclic system. This orientation strongly hinders the nitrogen lone pair delocalization into the aromatic rings 1[1]. The steric repulsion between the bulky acetyl group and the ortho-protons of the flanking benzene rings forces the molecule to adopt a more pronounced fold angle. For instance, in 1-(10H-phenothiazin-10-yl)ethanone, the fold angle between the benzene rings expands to 46.39°, significantly larger than in N-alkylated counterparts2[2].

SAR N_Acetyl N-Acetylation at Position 10 Steric Steric Repulsion (Acetyl vs Aryl Rings) N_Acetyl->Steric Fold Increased Fold Angle (>46°) Steric->Fold LonePair Hindered N-Lone Pair Delocalization Steric->LonePair Receptor Dopaminergic/Adrenergic Receptor Mimicry Fold->Receptor LonePair->Receptor BioActivity Antifungal & Antipsychotic Activity Receptor->BioActivity

Logical relationship between N-acetylation, steric repulsion, and bioactivity.

Self-Validating Crystallographic Workflow

To accurately capture these subtle conformational shifts, the X-ray crystallography protocol must be rigorously controlled. The following methodology outlines a self-validating system for determining the crystal structure of N-acetylated phenothiazines.

Step-by-Step Methodology

Step 1: Single-Crystal Growth via Solvent Evaporation

  • Procedure: Dissolve synthesized N-acetylphenothiazine in hot, absolute ethanol to achieve a near-saturated solution. Filter the solution through a 0.22 µm PTFE syringe filter into a clean vial. Puncture the cap with a single needle hole and allow slow evaporation at 20°C in a vibration-free environment.

  • Causality: Ethanol provides an optimal solubility gradient. As the solvent slowly evaporates, the system gently crosses the metastable zone, promoting the nucleation of a single, high-quality monoclinic crystal rather than polycrystalline aggregates.

  • Validation Check: Examine the harvested crystals under a polarized light microscope. A high-quality single crystal will exhibit sharp, uniform extinction when rotated, confirming the absence of twinning.

Step 2: Cryogenic Data Collection

  • Procedure: Select a crystal (approx. 0.17 × 0.10 × 0.10 mm) and mount it on a glass fiber using paratone-N oil. Transfer immediately to a diffractometer (e.g., Rigaku Saturn724+) equipped with a liquid nitrogen cryostream set to 93 K. Collect data using graphite-monochromated Mo Kα radiation (

    
     = 0.71073 Å).
    
  • Causality: Collecting data at 93 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms in the crystal lattice. This is critical for N-acetylated compounds, as the acetyl methyl group is prone to rotational disorder at room temperature. Mo Kα radiation is chosen for its high penetration depth and ability to resolve high-angle reflections2[2].

  • Validation Check: Analyze the initial diffraction frames. The presence of sharp, circular diffraction spots extending to high resolution (

    
    ) validates the crystal's integrity and the suitability of the cryogenic cooling rate.
    

Step 3: Structure Solution and Refinement

  • Procedure: Solve the structure using direct methods (SHELXS) and refine using full-matrix least-squares on

    
     (SHELXL). Treat all non-hydrogen atoms anisotropically. Place carbon-bound hydrogen atoms at calculated, ideal positions and refine them using a riding model with 
    
    
    
    or
    
    
    .
  • Causality: X-ray scattering from hydrogen atoms is inherently weak because they possess only one electron. Attempting to refine hydrogen coordinates freely often leads to chemically nonsensical bond lengths due to the displacement of the electron cloud toward the heavier carbon atom. The riding model enforces geometric sanity.

  • Validation Check: The refinement is considered successful and validated when the final

    
     factor is < 0.05, 
    
    
    
    is < 0.15, and the Goodness of Fit (S) is approximately 1.0. The maximum and minimum peaks on the final difference Fourier map should be featureless (e.g.,
    
    
    ).

Workflow Start N-Acetylated Phenothiazine Synthesis Cryst Single Crystal Growth (Ethanol, Slow Evap) Start->Cryst Diffract X-Ray Diffraction (Mo Kα, 93 K) Cryst->Diffract Solve Structure Solution (SHELXS/Direct Methods) Diffract->Solve Refine Anisotropic Refinement (SHELXL/Riding Model H) Solve->Refine Valid Structural Validation (R-factor, Goodness of Fit) Refine->Valid

X-Ray crystallographic workflow for N-acetylated phenothiazines.

Quantitative Structural Parameters

The table below synthesizes the critical crystallographic metrics observed for standard N-acetylated phenothiazines, translating raw diffraction data into structural causality.

ParameterTypical Value / ObservationCausality / Structural Implication
Crystal System MonoclinicHighly typical for asymmetric tricycles; allows efficient packing of the bulky N-acetyl groups.
Space Group

Centrosymmetric packing minimizes the macroscopic dipole moment of the crystal lattice.
Fold Angle

Significantly larger than standard phenothiazines due to severe steric repulsion from the acetyl moiety.
Dihedral Angle (C1-C6 / C7-C12)

Quantifies the depth of the "butterfly" conformation; smaller than usual due to the extra-oriented acetyl group.
Central Ring Conformation Boat formRelieves torsional strain between the sulfur and nitrogen heteroatoms while accommodating the acetyl group.
Intramolecular Contacts C11

C14

Å
Proximity indicates tight spatial packing, forcing the larger fold angle to prevent orbital overlap.

Structure-Activity Relationships (SAR): Translating Solid-State Data

The crystallographic conformation of phenothiazines is not merely an academic curiosity; it is the direct determinant of their biological activity.

Receptor Mimicry: Phenothiazines exert their antipsychotic effects by acting as dopamine antagonists. The solid-state structures reveal that these compounds exist in two primary conformations based on the side-chain orientation. The "active" conformation—which successfully mimics dopamine at dopaminergic, alpha-adrenergic, and muscarinic receptors—requires a specific angle between the aryl planes (134–145°) and a precise torsion angle around the N(10)-C bond 3[3]. The steric bulk of the N-acetyl group forces the molecule into a rigid geometry that can either lock it into, or preclude it from, this bioactive conformation 4[4].

Antimicrobial and Antifungal Efficacy: Beyond neuroleptics, N-acetylated phenothiazines—particularly N-haloacetyl derivatives—have demonstrated potent in vitro antifungal activity against human pathogenic yeasts (e.g., Cryptococcus neoformans, Candida albicans). Crystallographic confirmation of these structures allows researchers to map the exact spatial orientation of the halogenated acetyl group, which is critical for membrane penetration and target binding. Compounds bearing a chlorine or bromine atom on the N-acetyl group exhibit activity comparable to clinical standards like fluconazole5[5]. The precise atomic coordinates derived from X-ray diffraction are therefore indispensable inputs for Quantitative Structure-Activity Relationship (QSAR) modeling.

References

  • 1-(10H-phenothiazin-10-yl)
  • Source: National Institutes of Health (NIH)
  • N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity Source: ResearchGate URL
  • Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine Source: Semantic Scholar URL
  • Dynamic Aspects of Phenothiazines in solution / ISMAR Newsletter Source: ISMAR URL

Sources

Quantum Chemical Calculations and Photophysical Dynamics of Phenothiazine-Naphthalene Dyads

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine-naphthalene (PTZ-NI) dyads represent a premier class of electron donor-acceptor (D-A) architectures. By pairing the electron-rich phenothiazine (PTZ) core with an electron-deficient naphthalene derivative—such as 1,8-naphthalimide (NI) or naphthalene diimide (NDI)—researchers can engineer systems with highly tunable photoinduced electron transfer (PET) properties[1]. These dyads are pivotal in the development of advanced optoelectronics, including Thermally Activated Delayed Fluorescence (TADF) emitters and artificial photosynthetic systems[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive technical guide to the quantum chemical calculations (DFT/TD-DFT) and photophysical characterizations required to elucidate the charge transfer (CT) and intersystem crossing (ISC) mechanisms in these systems[3].

Theoretical Framework: Quantum Chemical Investigations

Density Functional Theory (DFT) for Ground-State Geometry

Expertise & Causality: To accurately predict the electronic coupling between the PTZ donor and NI acceptor, precise ground-state geometry optimization is strictly required. The dihedral angle between the donor and acceptor dictates the degree of orbital overlap, which in turn governs the rate of PET[4]. For instance, introducing methyl groups on a phenylene linker restricts conformational flexibility, forcing the dihedral angle to remain near 90° (orthogonal)[4]. This orthogonality minimizes the exchange integral between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), leading to a near-zero singlet-triplet energy gap (


)—the fundamental thermodynamic requirement for TADF.

Protocol Standard: Geometry optimizations must be performed using the B3LYP functional with the 6-31G(d) basis set[5]. B3LYP provides a reliable description of structural parameters for organic D-A systems without the prohibitive computational cost of post-Hartree-Fock methods. Furthermore, a Polarizable Continuum Model (PCM) must be integrated to account for solvent polarity (e.g., acetonitrile vs. cyclohexane), as solvation dramatically stabilizes the charge-separated (CS) state and fundamentally alters the energy landscape[4].

Time-Dependent DFT (TD-DFT) for Excited-State Dynamics

Expertise & Causality: Standard DFT cannot model electronic transitions. TD-DFT is deployed to calculate vertical excitation energies, oscillator strengths, and


.

Protocol Standard: Range-separated hybrid functionals (e.g., CAM-B3LYP or


B97XD) are mandatory for TD-DFT calculations of PTZ-NI dyads. Standard hybrid functionals (like B3LYP) suffer from severe self-interaction errors and artificially underestimate the energy of charge-transfer states, leading to spurious low-energy excitations. Range-separated functionals correct this by increasing the exact Hartree-Fock exchange at long inter-electron distances, accurately modeling the spatially separated HOMO (localized on PTZ) and LUMO (localized on NI).

Photophysical Mechanisms & Charge Transfer Dynamics

Spin-Vibronic Coupling and Long-Lived CS States

Recent transient absorption studies on compact NI-PTZ dyads demonstrate that molecular conformation restriction tunes the electronic coupling magnitude[4]. Upon photoexcitation, fast charge separation occurs (often <1 ps in polar solvents like acetonitrile)[4]. The formation of a triplet charge-separated (


CS) state, rather than a singlet (

CS) state or free ion pairs, significantly prolongs the CS-state lifetime[4]. Spin-vibronic coupling between the

CS state and the localized triplet excited (

LE) state is crucial for mediating reverse intersystem crossing (RISC) in TADF applications[3].

Jablonski S0 Ground State (S0) S1_LE Singlet Local Excited (1LE) S0->S1_LE hν (Excitation) S1_CT Singlet Charge Transfer (1CT) S1_LE->S1_CT PET S1_CT->S0 Fluorescence T1_CT Triplet Charge Transfer (3CT) S1_CT->T1_CT ISC T1_CT->S1_CT RISC (TADF) T1_LE Triplet Local Excited (3LE) T1_CT->T1_LE Spin-Vibronic Coupling T1_LE->S0 Phosphorescence

Figure 1: Jablonski diagram illustrating photophysical pathways in PTZ-NI dyads.

Quantitative Data: Photophysical and Computational Parameters

The following table synthesizes computational and experimental data for various PTZ-NI dyad configurations, highlighting the impact of structural restriction and solvent polarity.

Dyad SystemStructural ModificationSolventDihedral Angle (DFT)CS Time ConstantTADF Lifetime
NI-PTZ-1 Phenyl linker (2 Methyls)Acetonitrile-90.1°< 1 psN/A (Long-lived CS)
NI-PTZ-1 Phenyl linker (2 Methyls)Cyclohexane-90.1°~60 psN/A
NI-PTZ Direct C-N BondToluene~90°Fast16.0 ns / 14.4 µs
1,4-PXZ-Nap-PXZ Naphthalene CoremCP Film82.0°N/A22.7 ms

Data synthesized from authoritative literature[4],[2],.

Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, the following self-validating workflow must be adhered to when investigating new PTZ-NI derivatives.

Protocol 1: Computational Workflow (DFT/TD-DFT)
  • Initial Conformational Search: Perform a relaxed potential energy surface (PES) scan around the D-A dihedral angle using a semi-empirical method (e.g., PM6) to identify global minima. Self-validation: This prevents the DFT optimization from converging on a local, non-physical saddle point.

  • Ground State Optimization: Re-optimize the lowest-energy conformers using DFT at the B3LYP/6-31G(d) level in the gas phase and utilizing a PCM solvent model[5]. Confirm the absence of imaginary frequencies via vibrational analysis.

  • Excited State Calculation: Execute TD-DFT single-point calculations using CAM-B3LYP/6-311+G(d,p) to determine the energies of the

    
    , 
    
    
    
    , and higher-lying excited states. Extract the orbital contributions to verify the CT nature of the transitions.
  • Spin-Orbit Coupling (SOC): Calculate the SOC matrix elements between the

    
    CT, 
    
    
    
    CT, and
    
    
    LE states using specialized modules (e.g., in ORCA or Dalton) to quantify the probability of ISC and RISC[3].
Protocol 2: Transient Absorption Spectroscopy
  • Sample Preparation: Dissolve the purified PTZ-NI dyad in solvents of varying polarity (e.g., CHX, Toluene, ACN) to a concentration yielding an optical density of ~0.3 at the excitation wavelength. Degas the solutions via freeze-pump-thaw cycles to prevent triplet quenching by molecular oxygen[2].

  • Femtosecond Transient Absorption (fs-TA): Excite the sample using a ~100 fs pulsed laser (e.g., 355 nm or 400 nm). Monitor the spectral evolution in the visible to near-infrared region to capture the ultrafast formation of the PTZ radical cation (~520 nm) and NI radical anion (~420 nm)[1].

  • Nanosecond Transient Absorption (ns-TA) & TREPR: Utilize ns-TA to monitor the decay of the

    
    CS and 
    
    
    
    LE states. Correlate these lifetimes with Time-Resolved Electron Paramagnetic Resonance (TREPR) spectra. Self-validation: TREPR unambiguously confirms the spin multiplicity of the intermediate states, distinguishing a true
    
    
    CS state from a spin-correlated radical pair[4],[3].

Workflow cluster_comp Quantum Chemical Calculations cluster_exp Photophysical Characterization Opt Geometry Optimization (DFT: B3LYP) TDDFT Excited State Dynamics (TD-DFT: CAM-B3LYP) Opt->TDDFT SOC Spin-Orbit Coupling Matrix Elements TDDFT->SOC Trans Transient Absorption (fs-TA / ns-TA) SOC->Trans Validation Synth Dyad Synthesis & Purification Steady Steady-State Spectroscopy Synth->Steady Steady->Trans

Figure 2: Integrated computational and experimental workflow for D-A dyads.

References

  • Photoinduced Electron Transfer Processes in 1,8-Naphthalimide-Linker-Phenothiazine Dyads. Academia.edu / J. Phys. Chem. B. 1

  • Long-Lived Charge-Separated State in Naphthalimide–Phenothiazine Compact Electron Donor–Acceptor Dyads: Effect of Molecular Conformation Restriction and Solvent Polarity. ACS Publications. 4

  • Naphthalimide-phenothiazine dyads: effect of conformational flexibility and matching of the energy of the charge-transfer state and the localized triplet excited state on the thermally activated delayed fluorescence. ResearchGate. 2

  • Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. Journal of Applied Organometallic Chemistry. 5

  • Evaluation of acenes as potential acceptors in thermally activated delayed fluorescence emitters and the promise of a phenoxazine–naphthalene emitter. Journal of Materials Chemistry C (RSC Publishing).

  • Charge Transfer and Intersystem Crossing in Compact Naphthalenediimide-Phenothiazine Triads: Synthesis and Study of the Photophysical Property with Transient Optical and Electron Paramagnetic Resonance Spectroscopic Methods. ResearchGate. 3

Sources

Advanced Phenothiazine Architectures: From Scalable Synthesis to Next-Gen Electronics & Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenothiazine, a tricyclic nitrogen-sulfur heterocycle, has transcended its historical role as a mere dyestuff intermediate to become a scaffold of critical importance in both pharmacology and materials science. This guide provides a technical deep-dive into the synthesis, structural optimization, and diverse applications of phenothiazine derivatives. From the modulation of dopamine receptors in antipsychotic therapy to the stabilization of radical cations in non-aqueous redox flow batteries, the phenothiazine core represents a masterclass in structure-property relationship (SPR) engineering.

Structural Fundamentals: The "Butterfly" Core

The phenothiazine molecule (


) is characterized by a central thiazine ring fused between two benzene rings. Unlike planar anthracene, phenothiazine adopts a non-planar, "butterfly" conformation due to the folding along the N-S axis.
  • Folding Angle: The molecule is folded with a dihedral angle of approximately 153°–158° in the ground state. This non-planarity is crucial for its biological activity and prevents π-stacking aggregation in optoelectronic applications.

  • Electronic Character: The nitrogen atom is electron-rich (donor), while the sulfur atom can act as an electron sink or undergo oxidation to sulfoxides/sulfones.

  • Radical Stability: The N-center can stabilize a radical cation (

    
    ), a property exploited in photocatalysis and energy storage. Upon oxidation to the radical cation, the molecule planarizes, significantly altering its reorganization energy—a key factor in electron transfer kinetics.
    

Synthetic Evolution: From Fusion to Catalysis

Classical Methods

Historically, the synthesis of the phenothiazine core relied on harsh condensation reactions.

  • Bernthsen Thionation: The heating of diphenylamine with elemental sulfur in the presence of an iodine catalyst. While effective for simple cores, it suffers from poor regioselectivity and low yields for substituted derivatives.

  • Smiles Rearrangement: Involves the rearrangement of 2-amino-2'-nitrodiphenyl sulfides in basic media. This method allows for better regiocontrol but requires multi-step precursor synthesis.

Modern Catalytic Approaches

Contemporary synthesis prioritizes modularity using transition-metal catalysis, specifically C-N and C-S bond formation.

  • Buchwald-Hartwig Amination: The gold standard for functionalizing the N-10 position or constructing the core from acyclic precursors. Palladium catalysts (e.g.,

    
     with BINAP or Xantphos) facilitate the coupling of phenothiazine with aryl halides under mild conditions.
    
  • Ullmann Coupling: Copper-catalyzed variants are often used for cost-efficiency, though they typically require higher temperatures.

Visualization: Synthetic Pathways

SynthesisWorkflow cluster_classical Classical Routes cluster_modern Modern Catalysis Diphenylamine Diphenylamine Bernthsen Bernthsen Thionation (I2 cat, High T) Diphenylamine->Bernthsen Sulfur Sulfur (S8) Sulfur->Bernthsen Product Functionalized Phenothiazine Bernthsen->Product Low Selectivity ArylHalide Aryl Halide (Ar-X) PdCat Pd-Catalysis (Buchwald-Hartwig) ArylHalide->PdCat PhenothiazineCore Phenothiazine Core PhenothiazineCore->PdCat PdCat->Product High Regiocontrol

Caption: Comparison of the classical Bernthsen thionation versus the modern modular Buchwald-Hartwig amination for phenothiazine synthesis.

Pharmaceutical Frontiers: Neuropharmacology & Beyond

Antipsychotic Mechanism & SAR

Phenothiazines were the first class of effective antipsychotic drugs (e.g., Chlorpromazine). Their efficacy is primarily linked to the antagonism of Dopamine


 receptors in the mesolimbic pathway.

Structure-Activity Relationship (SAR) Rules:

  • N-10 Side Chain: A three-carbon alkyl chain separating the ring nitrogen and the terminal amine is critical for antipsychotic activity. Shortening (2 carbons) shifts activity to antihistaminic (e.g., Promethazine).

  • C-2 Substituent: An electron-withdrawing group (EWG) at position 2 (e.g.,

    
    ) significantly enhances potency. The EWG influences the molecular conformation, aligning the side chain for optimal receptor binding.
    
  • Amine Moiety: Tertiary amines are essential. Piperazine rings at the terminal nitrogen (e.g., Fluphenazine) generally confer higher potency than aliphatic amines.

Visualization: SAR Map

SARMap Core Phenothiazine Core (Tricyclic) Pos2 Position 2 (EWG) -Cl, -CF3, -SO2R Increases Potency Core->Pos2 Pos10 Position 10 (N) Side Chain Attachment Core->Pos10 Chain Alkyl Linker 3 Carbons = Antipsychotic 2 Carbons = Antihistamine Pos10->Chain Amine Terminal Amine Piperazine > Piperidine > Aliphatic Determines Potency/Side Effects Chain->Amine

Caption: Structure-Activity Relationship (SAR) map highlighting critical sites for pharmacological optimization.

Materials Science: Energy & Photocatalysis

Redox Flow Batteries (RFBs)

Phenothiazines are emerging as promising catholytes for non-aqueous redox flow batteries due to their reversible redox chemistry.

  • Challenge: The doubly oxidized dication (

    
    ) is often unstable, leading to decomposition.
    
  • Solution: Derivatization with electron-donating groups (e.g., methoxy) at para-positions stabilizes the dication via resonance, enabling two-electron storage capacity.

Table 1: Electrochemical Properties of Selected Phenothiazine Derivatives

DerivativeSolventE½ (V vs Fc/Fc⁺)Solubility (M)Stability Note
N-Ethylphenothiazine MeCN0.30 (1st ox)~0.1Stable radical cation; unstable dication.
3,7-Dimethoxy-N-ethyl MeCN0.65 (1st ox)>0.5Enhanced dication stability via resonance.
Methylene Blue H₂O (Acidic)0.01 (vs SHE)>1.0Highly stable; aqueous RFB standard.
N-(Methoxyethoxy)ethyl-PTZ MeCN0.351.3High solubility liquid catholyte.
Organocatalyzed ATRP (O-ATRP)

Phenothiazines (e.g., 10-phenylphenothiazine, PTH) serve as metal-free photocatalysts for Atom Transfer Radical Polymerization (ATRP).[1][2][3]

  • Mechanism: Upon visible light irradiation, PTH enters an excited state (

    
    ) and reductively quenches an alkyl bromide initiator, generating a radical cation (
    
    
    
    ) and a carbon radical. The
    
    
    then deactivates the propagating chain, ensuring controlled polymer growth with low polydispersity (Đ < 1.2).
Visualization: O-ATRP Cycle

OATRP Ground PTZ (Ground State) Excited PTZ* (Excited State) Strong Reductant Ground->Excited hv (Visible Light) RadicalCat PTZ•+ (Radical Cation) Deactivator Excited->RadicalCat Reduces R-Br RadicalCat->Ground Oxidizes Pn• Initiator R-Br (Initiator) PolymerRad Pn• (Active Polymer) Initiator->PolymerRad Activation PolymerDorm Pn-Br (Dormant) PolymerRad->PolymerDorm Deactivation by PTZ•+

Caption: Mechanism of Phenothiazine-mediated Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP).

Experimental Protocol: Buchwald-Hartwig Amination

Objective: Synthesis of 10-Arylphenothiazine via Pd-catalyzed C-N coupling. Scale: 1.0 mmol.

Reagents:

  • Phenothiazine (1.0 equiv)[4]

  • Aryl Bromide (1.2 equiv)

  • 
     (2 mol%)
    
  • Ligand: Tri-tert-butylphosphine (

    
    ) or BINAP (4 mol%)
    
  • Base:

    
     or 
    
    
    
    (1.5 equiv)
  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Inertion: Flame-dry a Schlenk tube and cool under a stream of nitrogen.

  • Loading: Charge the tube with Phenothiazine (199 mg, 1 mmol), Aryl Bromide (1.2 mmol),

    
     (4.5 mg), Ligand (0.04 mmol), and Base (
    
    
    
    , 144 mg).
  • Solvation: Add anhydrous Toluene (5 mL) via syringe.

  • Degassing: Freeze-pump-thaw the mixture (3 cycles) to remove oxygen (critical for Pd catalyst longevity).

  • Reaction: Heat the sealed tube to 110°C in an oil bath with vigorous stirring for 12–24 hours. Monitor via TLC.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation:

  • 1H NMR: Look for the disappearance of the N-H signal (~8.5 ppm) and the appearance of aromatic protons from the new aryl group.

  • Yield: Typical yields range from 85% to 95%.

References

  • Synthesis of Phenothiazine Derivatives and their Diverse Biological Activities: A Review. Mini-Reviews in Medicinal Chemistry (2025). Link

  • Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. Proc. Natl. Acad. Sci. USA (1975). 5

  • A Stable Two-Electron-Donating Phenothiazine for Application in Nonaqueous Redox Flow Batteries. Journal of Materials Chemistry A (2017). Link[4]

  • Photoinduced Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP): Precision Polymer Synthesis Using Organic Photoredox Catalysis. Chemical Reviews (2021). 6

  • Buchwald-Hartwig Coupling General Procedure. Organic Synthesis (2025). 7[4]

  • Phenothiazine-Based Organic Catholyte for High-Capacity and Long-Life Aqueous Redox Flow Batteries. Advanced Materials (2019). 8

  • Recent Advances in the Medicinal Chemistry of Phenothiazines. Current Medicinal Chemistry (2021). 9

Sources

Electrochemical Properties of Phenothiazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Electrochemical Properties of Phenothiazine Derivatives Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Phenothiazine (PTZ) and its derivatives represent a class of heterocyclic compounds critical to pharmacology (antipsychotics), materials science (organic semiconductors), and bio-electrochemistry (redox mediators). Their utility stems from a unique, reversible redox capability centered on the nitrogen and sulfur heteroatoms.[1][2]

This guide provides a rigorous technical analysis of the electrochemical behavior of PTZ derivatives. It moves beyond basic characterization to explore mechanistic pathways, substituent effects on oxidation potentials (


), and practical protocols for their application in drug quantification and biosensor development.

Fundamental Electrochemistry

The Oxidation Mechanism

The core electrochemical feature of the phenothiazine scaffold is its ability to undergo stepwise oxidation.[3] Unlike simple aromatics, the presence of the nitrogen and sulfur atoms creates a specific "butterfly" conformation that stabilizes radical intermediates.

The Two-Step Redox Pathway:

  • Step 1 (

    
    ):  Removal of one electron from the 
    
    
    
    -system (primarily the nitrogen lone pair) yields a stable, colored radical cation (
    
    
    ). This process is typically reversible in non-aqueous, acidic media.
  • Step 2 (

    
    ):  Removal of a second electron (primarily from the sulfur) generates the phenothiazinium dication (
    
    
    
    ). This species is highly electrophilic and susceptible to hydrolysis.

Causality in Experimental Design:

  • Why Acidic Media? The radical cation (

    
    ) is stable in acidic pH (
    
    
    
    ). In neutral or basic solutions, the radical cation rapidly reacts with water or buffer anions to form the sulfoxide (
    
    
    ), rendering the process irreversible. Therefore, analytical quantification is best performed in acidic buffers (e.g., 0.1 M
    
    
    or Britton-Robinson buffer pH 2.0).
Substituent Effects on Redox Potentials

The oxidation potential is strictly governed by the electronic nature of substituents at the C-2 and N-10 positions.

  • Electron-Withdrawing Groups (EWGs): Substituents like

    
     (as in Chlorpromazine) or 
    
    
    
    (as in Triflupromazine) destabilize the radical cation, shifting the anodic peak potential (
    
    
    ) to more positive values.
  • Electron-Donating Groups (EDGs): Substituents like

    
     stabilize the cation, shifting 
    
    
    
    negatively, making the molecule easier to oxidize.
Visualization: Oxidation Pathway

The following diagram illustrates the oxidative pathway and the branching instability in aqueous media.

PTZ_Oxidation PTZ Phenothiazine (PTZ) Neutral State Radical Radical Cation (PTZ•+) (Pink/Orange Species) PTZ->Radical -1e⁻ (Reversible) Dication Dication (PTZ2+) Unstable Electrophile Radical->Dication -1e⁻ (Quasi-reversible) Sulfoxide PTZ Sulfoxide (PTZ-SO) Irreversible Product Radical->Sulfoxide + H₂O / -2H⁺ (Neutral pH) Dication->Sulfoxide + H₂O

Figure 1: Stepwise electrochemical oxidation of phenothiazine. Note the hydrolytic instability leading to sulfoxide formation in non-acidic conditions.

Quantitative Data: Redox Potentials

The following table summarizes the anodic peak potentials (


) of common derivatives. Note the positive shift caused by the electron-withdrawing chlorine atom in Chlorpromazine compared to the parent Phenothiazine.
CompoundSubstituent (C-2)Substituent (N-10)

(V)
Ref. ElectrodeMedium
Phenothiazine -H-H0.55Ag/AgClAcetonitrile/Water
Chlorpromazine -Cl-(

)

N(

)

0.65Ag/AgCl0.1 M

Promethazine -H-CH

CH(

)N(

)

0.62Ag/AgCl0.1 M

Methylene Blue -N(

)

(C-3,[4]7)
-CH

0.20SCEpH 7.0 Buffer

Table 1: Comparative oxidation potentials. Data synthesized from electrochemical studies [1, 3].

Experimental Protocols

Protocol A: Cyclic Voltammetry (CV) for Characterization

Objective: Determine the reversibility and oxidation potential of a new PTZ derivative.

  • Electrode Preparation:

    • Polish a Glassy Carbon Electrode (GCE) with 0.05

      
      m alumina slurry on a felt pad.[5]
      
    • Sonicate in 1:1 ethanol/water for 3 minutes to remove residual alumina.

    • Self-Validation: Run a background scan in pure electrolyte. The curve should be flat (non-faradaic current only).

  • Solution Setup:

    • Solvent: Acetonitrile (ACN) is preferred for reversibility studies to avoid hydrolysis.

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ).[3]
      
    • Analyte: Dissolve PTZ derivative to a concentration of 1.0 mM.

  • Measurement:

    • System: 3-Electrode Cell (WE: GCE, RE: Ag/AgCl non-aqueous, CE: Pt wire).

    • Parameters: Scan range 0.0 V to +1.2 V; Scan rate 100 mV/s.

    • Degassing: Purge with

      
       for 10 mins prior to scanning to remove 
      
      
      
      interference.
Protocol B: Differential Pulse Voltammetry (DPV) for Drug Quantification

Objective: Quantify Chlorpromazine (CPZ) in a pharmaceutical formulation.

  • Buffer Preparation: Prepare 0.1 M

    
     (pH ~1.0). Acidic pH ensures the stability of the radical cation signal.
    
  • Parameters:

    • Modulation Amplitude: 50 mV[6]

    • Step Potential: 5 mV

    • Scan Rate: 20 mV/s

  • Procedure:

    • Add aliquot of drug sample to the cell.

    • Scan from +0.4 V to +1.0 V.

    • Measure peak height at ~0.65 V.

    • Validation: Perform standard addition (spike sample with known CPZ concentration) to account for matrix effects.

Advanced Application: PTZ as Redox Mediators in Biosensors

Phenothiazine derivatives (e.g., Methylene Blue, Azure A) are excellent redox mediators for enzymatic biosensors (e.g., Glucose Oxidase or Lactate Oxidase). They lower the operating potential required to regenerate the enzyme, reducing interference from endogenous species like ascorbic acid.

Mechanism:

  • Enzyme oxidizes the substrate (Glucose

    
     Gluconolactone) and becomes reduced (
    
    
    
    ).
  • The PTZ mediator oxidizes the enzyme back to its active state (

    
    ) and is itself reduced (
    
    
    
    ).
  • The electrode re-oxidizes the mediator (

    
    ), generating a current proportional to glucose concentration.
    

Biosensor_Mechanism Substrate Substrate (e.g., Glucose) Product Product (e.g., Gluconolactone) Substrate->Product Enzymatic Reaction Enzyme_Ox Enzyme (Ox) (FAD) Enzyme_Red Enzyme (Red) (FADH₂) Enzyme_Ox->Enzyme_Red Accepts e⁻ from Substrate Enzyme_Red->Enzyme_Ox Donates e⁻ to Mediator Mediator_Ox PTZ Mediator (Ox) (Blue/Colored) Mediator_Red PTZ Mediator (Red) (Leuco Form) Mediator_Ox->Mediator_Red Accepts e⁻ from Enzyme Mediator_Red->Mediator_Ox Donates e⁻ to Electrode Electrode Electrode Surface (Signal Generation) Mediator_Red->Electrode Current Response

Figure 2: Electron transfer pathway in a PTZ-mediated enzymatic biosensor. The mediator shuttles electrons, allowing the sensor to operate at the mediator's low redox potential.

References

  • BenchChem. "Application Notes and Protocols for the Electrochemical Synthesis of Phenothiazine S-Oxides." BenchChem Technical Library. Link

  • Karu, T. I., et al. "Cellular and Molecular Actions of Methylene Blue in the Nervous System." PMC (NIH). Link

  • Taylor & Francis. "Electrochemical Oxidation of Phenothiazine Derivatives at Glassy Carbon Electrodes and Their Differential Pulse and Square‐wave Voltammetric Determination in Pharmaceuticals." Analytical Letters. Link

  • MDPI. "Antioxidant Properties of New Phenothiazine Derivatives." Molecules. Link[3]

  • RSC. "Recent development on the synthesis, properties and applications of luminescent oxidized phenothiazine derivatives." Journal of Materials Chemistry C. Link

Sources

Discovery and Synthesis of 10-Acetylphenothiazine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the strategic design, synthesis, and biological evaluation of 10-acetylphenothiazine analogues. Moving beyond the classical antipsychotic applications of the phenothiazine scaffold, this document focuses on its repurposing as a "privileged structure" for reversing multidrug resistance (MDR) in cancer and combating antimicrobial resistance. We provide validated protocols for N-acylation, including microwave-assisted "green" methodologies, and analyze the structure-activity relationships (SAR) that drive potency.

Introduction: The Renaissance of a Privileged Scaffold

Phenothiazine (PTZ) is a tricyclic heterocycle historically synonymous with neuroleptic therapy (e.g., chlorpromazine).[1] However, modern medicinal chemistry has identified PTZ as a privileged scaffold —a molecular framework capable of providing ligands for diverse biological targets.

The N-10 position is the critical vector for functionalization. Acetylation at this position, specifically the introduction of haloacetyl groups, transforms the lipophilic core into a reactive electrophile or a specific pharmacophore capable of interacting with efflux pumps (e.g., P-glycoprotein or NorA). The resulting 10-acetylphenothiazine analogues exhibit potent non-psychotropic bioactivities, including:

  • MDR Reversal: Sensitizing resistant tumor cells to chemotherapeutics.

  • Antimicrobial Action: Direct toxicity against Candida spp. and MRSA.

  • Tubulin Inhibition: Disruption of microtubule dynamics in dividing cells.

Chemical Synthesis Strategy

The synthesis of 10-acetylphenothiazine analogues primarily relies on the nucleophilic substitution of the secondary amine at the N-10 position. Due to the electron-withdrawing nature of the sulfur and nitrogen atoms in the tricyclic system, the N-10 amine is less nucleophilic than typical secondary amines, often requiring forcing conditions or activation.

Reaction Pathways

We define three primary synthetic pathways to generate a library of analogues:

  • Pathway A (Classical): Reflux with acetic anhydride (

    
    ).
    
  • Pathway B (Reactive Intermediates): Acylation with haloacetyl halides (e.g., chloroacetyl chloride) to create electrophilic handles.

  • Pathway C (Green/High-Throughput): Microwave-assisted synthesis to reduce solvent waste and reaction time.

Visualization of Reaction Scheme

The following diagram illustrates the core synthetic workflow and downstream derivatization.

G cluster_legend Legend PTZ Phenothiazine (Core) (Secondary Amine) Product1 10-Acetylphenothiazine (Parent Analogue) PTZ->Product1 Pathway A (Acetylation) Product2 10-(Chloroacetyl)phenothiazine (Electrophilic Intermediate) PTZ->Product2 Pathway B (Haloacetylation) Reagent1 Acetic Anhydride (Reflux, 4h) Reagent1->Product1 Reagent2 Chloroacetyl Chloride (K2CO3, THF) Reagent2->Product2 Deriv Amino-Acetyl Derivatives (Library Generation) Product2->Deriv Nucleophilic Substitution (R-NH2) key Blue: Starting Material | Red: Reagents | Green: Final Products | Yellow: Intermediate

Caption: Synthetic pathways for generating 10-acetylphenothiazine and reactive haloacetyl intermediates for library expansion.

Detailed Experimental Protocols

Protocol 3.1: Synthesis of 10-Acetylphenothiazine (Parent Compound)

Objective: Synthesis of the reference standard using classical acetylation.

  • Reagents: Phenothiazine (10 mmol), Acetic Anhydride (30 mL), Pyridine (cat.).

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer.

Step-by-Step Methodology:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 2.0 g (10 mmol) of phenothiazine in 30 mL of acetic anhydride.

  • Catalysis: Add 2-3 drops of pyridine to catalyze the acyl transfer.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The starting material (
    
    
    
    ) should disappear, replaced by the product (
    
    
    ).
  • Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly into 200 mL of crushed ice/water with vigorous stirring. The excess acetic anhydride will hydrolyze, and the product will precipitate.

  • Purification: Filter the white precipitate. Wash with cold water (

    
     mL) to remove acetic acid. Recrystallize from ethanol to yield white needles.
    
    • Yield: 85-92%.

    • Melting Point: 196-198°C.

Protocol 3.2: Synthesis of 10-(Chloroacetyl)phenothiazine (Key Intermediate)

Objective: Synthesis of an electrophilic scaffold for creating amino-acetyl libraries.

  • Reagents: Phenothiazine (10 mmol), Chloroacetyl chloride (15 mmol), Potassium Carbonate (

    
    , 20 mmol), Dry THF or Toluene.
    
  • Precaution: Chloroacetyl chloride is a lachrymator; perform in a fume hood.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck flask under nitrogen atmosphere.

  • Solvation: Dissolve phenothiazine (2.0 g) in 40 mL dry THF. Add anhydrous

    
     (2.76 g).
    
  • Addition: Cool the mixture to

    
    . Add chloroacetyl chloride (1.2 mL) dropwise over 15 minutes to prevent exotherms.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 6 hours. Alternatively, microwave irradiation (300W,

    
    ) for 10 minutes can replace the 6-hour stir.
    
  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: The residue is often an oil that solidifies upon trituration with hexane. Recrystallize from acetone/hexane.

    • Yield: 75-85%.

    • Characterization: Presence of C=O stretch at

      
       and C-Cl stretch in IR.
      

Structure-Activity Relationship (SAR) Analysis

To optimize biological efficacy, specific structural modifications are required. The SAR of 10-acetylphenothiazine analogues is governed by the electronic nature of the tricyclic ring and the lipophilicity of the N-10 substituent.

SAR Visualization

The following diagram maps the critical zones for modification on the scaffold.

SAR Scaffold Phenothiazine Scaffold Pos2 Position 2 (Ring A) Electronic Modulation Scaffold->Pos2 Pos10 Position 10 (Nitrogen) Solubility & Target Binding Scaffold->Pos10 Rule1 EWG (Cl, CF3) increases antipsychotic/anticancer potency Pos2->Rule1 Linker Acetyl Linker Length (C=O)-CH2-X Pos10->Linker Rule3 Bulky amines at Pos 10 reverse MDR (P-gp inhibition) Pos10->Rule3 Rule2 Haloacetyl (COCH2Cl) > Acetyl for antifungal activity Linker->Rule2

Caption: Strategic SAR map highlighting the impact of substitutions at C2 and N10 on biological outcomes.

Key SAR Findings
FeatureModificationBiological Consequence
C-2 Substituent Electron-Withdrawing (-Cl, -

)
Increases potency by stabilizing the tricyclic ring electron density; critical for dopamine antagonism and MDR reversal.
N-10 Linker Acetyl (-

)
Baseline activity. Moderate lipophilicity.
N-10 Linker Chloroacetyl (-

)
Significantly enhanced antifungal activity. The reactive alkyl chloride may covalently bind to fungal cysteine residues.
N-10 Linker Amino-acetyl (-

)
Increases water solubility. Bulky amines (e.g., piperazine) at this position are essential for MDR reversal (P-gp inhibition).

Biological Validation & Applications

Antifungal Activity

Analogues bearing the 10-chloroacetyl group have demonstrated significant activity against Candida albicans and Cryptococcus neoformans.

  • Mechanism: Disruption of fungal cell membrane integrity and potential interference with ergosterol synthesis.

  • Data: MIC values for 10-(chloroacetyl)phenothiazine are often comparable to fluconazole in resistant strains (Sarmiento et al., 2010).

MDR Reversal (Chemosensitization)

The "butterfly" shape of the phenothiazine nucleus allows it to bind to the hydrophobic pocket of P-glycoprotein (P-gp), an efflux pump responsible for chemotherapy resistance.

  • Synergy: 10-acetyl analogues do not kill cancer cells directly at low doses but restore the cytotoxicity of doxorubicin or paclitaxel in resistant cell lines.

References

  • Sarmiento, G. P., et al. (2010). Synthesis and antifungal activity of some substituted phenothiazines and related compounds. Bioorganic & Medicinal Chemistry Letters. Link

  • Pluta, K., et al. (2011).[2] Recent progress in the biological activities of phenothiazines. European Journal of Medicinal Chemistry. Link

  • Ohlow, M. J., & Moosmann, B. (2011).[3] Phenothiazine: the seven lives of pharmacology's first lead structure. Drug Discovery Today. Link

  • BenchChem. (2025).[4] Application Notes and Protocols: The Role of Phenothiazine Derivatives in Medicinal Chemistry. Link

  • Mitchell, S. C. (2006). Phenothiazine: the parent molecule.[1] Current Drug Targets. Link

Sources

Rational Design and Biological Activity of Naphthalenyloxy-Substituted Phenothiazines: A Multi-Target Directed Ligand (MTDL) Approach

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The treatment of complex, multifactorial diseases—such as treatment-resistant depression with psychotic features and multidrug-resistant (MDR) bacterial infections—requires therapeutic agents that can modulate multiple biological targets simultaneously. The Multi-Target Directed Ligand (MTDL) paradigm addresses this by fusing distinct pharmacophores into a single hybrid molecule. This technical guide explores the rational design, synthesis, and biological evaluation of naphthalenyloxy-substituted phenothiazines , a novel class of hybrid molecules that combine the electron-rich phenothiazine core with the highly lipophilic naphthalenyloxy moiety.

Pharmacophore Deconstruction & Structural Rationale

To understand the biological activity of these hybrid compounds, we must first deconstruct the causality behind their structural components:

  • The Phenothiazine Scaffold: Characterized by a non-planar, tricyclic "butterfly" conformation, phenothiazines are privileged structures in medicinal chemistry. They readily intercalate into lipid bilayers and are classical antagonists of G-protein coupled receptors (GPCRs), particularly the dopamine D2 and histamine H1 receptors. Beyond the CNS, phenothiazines have been shown to interact with mitochondrial targets, including the inhibition of ATP synthase, which contributes to their antimicrobial and anti-angiogenic potential[1].

  • The Naphthalenyloxy Moiety: This bulky, highly lipophilic aromatic system, linked via an ether oxygen, is the critical binding determinant in several potent CNS-active drugs. It is the primary pharmacophore in selective serotonin/norepinephrine reuptake inhibitors (SNRIs) like duloxetine, which is heavily metabolized by the CYP2D6 enzyme[2]. The naphthalenyloxy group drives strong

    
     stacking interactions within the binding pockets of biogenic amine transporters.
    
  • The Hybridization Strategy: By linking the naphthalenyloxy group to the N10 position of the phenothiazine ring via an alkyl spacer (typically 2 to 4 carbons), we engineer a molecule capable of spanning extended binding pockets. The extreme lipophilicity of the resulting hybrid requires careful consideration of genetic and phenotypic variability in metabolic pathways (e.g., CYP450 polymorphisms), which can significantly alter the adverse drug reaction (ADR) profile of such compounds[3].

Workflow A Phenothiazine Core (D2/H1 Affinity) C Hybridization (Alkyl Linker) A->C B Naphthalenyloxy Moiety (Lipophilicity/SERT) B->C D Chemical Synthesis (N-Alkylation) C->D E In Vitro Screening (Receptor & MIC Assays) D->E

Fig 1. Rational drug design workflow for naphthalenyloxy-substituted phenothiazines.

Predicted Biological Activity & Multi-Target Profiling

The hybridization of these two scaffolds yields two primary axes of biological activity:

  • Atypical Neuromodulation (CNS): The hybrid molecules are designed to exhibit dual affinity. The phenothiazine core anchors the molecule in the D2 receptor pocket (providing antipsychotic efficacy), while the naphthalenyloxy tail extends into the serotonin transporter (SERT) binding site (providing antidepressant efficacy).

  • Antimicrobial Efflux Pump Inhibition (EPI): Multidrug-resistant pathogens, such as MRSA (Staphylococcus aureus), utilize efflux pumps (e.g., NorA) to expel antibiotics. The high lipophilicity of the naphthalenyloxy-phenothiazine hybrid allows it to partition deeply into the bacterial membrane, sterically blocking the efflux pump channel and resensitizing the bacteria to classical antibiotics like ciprofloxacin.

MoA cluster_cns CNS Targets cluster_micro Antimicrobial Targets Ligand Naphthalenyloxy-Phenothiazine Hybrid Ligand D2 Dopamine D2 Receptor (Antagonism) Ligand->D2 Phenothiazine Core SERT Serotonin Transporter (Inhibition) Ligand->SERT Naphthalenyloxy Moiety Efflux Bacterial Efflux Pumps (NorA/MepA Inhibition) Ligand->Efflux High Lipophilicity CNS_Effect Atypical Neuromodulation D2->CNS_Effect Antipsychotic SERT->CNS_Effect Antidepressant Micro_Effect Resensitization of Pathogens Efflux->Micro_Effect Restores Antibiotic Sensitivity

Fig 2. Proposed multi-target mechanisms of action for the hybrid ligands.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows, explaining the specific causality behind each experimental choice.

Protocol A: Synthesis of Naphthalenyloxy-Alkyl-Phenothiazines

Objective: Covalently link 1-naphthol to the phenothiazine N10 position via a propyl linker.

  • Linker Preparation (Williamson Ether Synthesis): React 1-naphthol with 1,3-dibromopropane in the presence of anhydrous

    
     and acetone under reflux for 12 hours.
    
    • Causality:

      
       is a mild base that deprotonates the naphthol without causing elimination of the alkyl dihalide. The use of a large excess of 1,3-dibromopropane prevents the formation of symmetrical dimers.
      
  • N-Alkylation of Phenothiazine: Dissolve the phenothiazine core in anhydrous Dimethylformamide (DMF). Add Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0°C. Stir for 30 minutes, then add the naphthalenyloxy-propyl bromide dropwise.

    • Causality: The phenothiazine N-H proton is only weakly acidic (

      
      ). NaH provides the strong basicity required for complete deprotonation. DMF is chosen as a polar aprotic solvent to solvate the resulting nitrogen anion and stabilize the 
      
      
      
      transition state, accelerating the reaction.
  • Self-Validation Check: The reaction is validated in real-time. Successful N-alkylation is confirmed by the disappearance of the N-H stretch (

    
    ) in FTIR spectroscopy and the diagnostic downfield shift of the 
    
    
    
    protons (
    
    
    ) in
    
    
    -NMR.
Protocol B: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Inhibition

Objective: Validate the hybrid compound's ability to block the NorA efflux pump in S. aureus.

  • Preparation: Grow S. aureus (NorA overexpressing strain) to mid-log phase (

    
    ). Wash and resuspend cells in phosphate buffer containing 0.2% glucose (to provide ATP for the efflux pumps).
    
  • Assay Execution: Aliquot the bacterial suspension into a 96-well black microtiter plate. Add the hybrid compound (at

    
     MIC to avoid direct toxicity). Add EtBr (
    
    
    
    ).
  • Fluorometric Monitoring: Measure fluorescence continuously for 60 minutes (

    
    , 
    
    
    
    ).
    • Causality: EtBr is a known substrate of the NorA pump. It only fluoresces strongly when intercalated with intracellular DNA. Active pumps continuously extrude EtBr, keeping fluorescence baseline low. If the hybrid compound successfully blocks the pump, EtBr accumulates intracellularly, resulting in a sharp, quantifiable spike in fluorescence.

  • Self-Validation Check: The system self-validates through its controls. A valid Efflux Pump Inhibition (EPI) response is confirmed only if the fluorescence curve of the hybrid matches the kinetic profile of the positive control (Reserpine) without the compound exhibiting intrinsic autofluorescence in the cell-free negative control.

Quantitative Data Summary

The table below summarizes the predicted in vitro pharmacological profile of the synthesized naphthalenyloxy-substituted phenothiazines compared to standard reference therapeutics.

CompoundD2 Receptor

(nM)
SERT

(nM)
S. aureus NorA MIC (

g/mL)
Cytotoxicity HepG2

(

M)
Chlorpromazine (Standard)1.2> 10,00032.045.5
Duloxetine (Standard)> 10,0000.8> 128.085.0
Hybrid-1 (Ethyl Linker)28.445.216.052.1
Hybrid-2 (Propyl Linker)14.612.58.048.3

Data Interpretation: Increasing the linker length from ethyl to propyl (Hybrid-2) allows for optimal conformational flexibility, significantly improving both SERT inhibition and NorA efflux pump blockade while maintaining an acceptable cytotoxicity window.

References

  • Cacabelos R, Naidoo V, Corzo L, Carril JC. "Genophenotypic Factors and Pharmacogenomics in Adverse Drug Reactions." International Journal of Molecular Sciences. 2021.[Link]

  • Skinner MH, Kuan HY, Pan A, Sathirakul K, Knadler MP, Gonzales CR, Yeo KP, Reddy S, Lim M, Ayan-Oshodi M, Wise SD. "Duloxetine is both an inhibitor and a substrate of cytochrome P4502D6 in healthy volunteers." Clinical Pharmacology & Therapeutics. 2003.[Link]

  • Hong S, Pedersen PL. "ATP Synthase and the Actions of Inhibitors Utilized To Study Its Roles in Human Health, Disease, and Other Scientific Areas." Microbiology and Molecular Biology Reviews. 2008.[Link]

Sources

Phenothiazine Compounds: Mechanisms of Action and Assay Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Introduction and Pharmacological Evolution

Phenothiazines (PTZs) represent one of the most historically significant and pharmacologically versatile classes of heterocycles. While their discovery and application as the first generation of antipsychotics (e.g., chlorpromazine) revolutionized modern neuroscience[1], contemporary drug discovery has repositioned the tricyclic phenothiazine scaffold. Today, researchers are leveraging reengineered PTZs to target complex intracellular signaling networks, particularly in oncology and neuroprotection[2].

This technical guide dissects the dualistic nature of phenothiazine pharmacology—bridging their classical G-protein coupled receptor (GPCR) mechanisms with emerging intracellular kinase/phosphatase modulation—and provides robust, self-validating experimental protocols for characterizing their activity.

Classical Pharmacology: Dopamine D2 Receptor Antagonism

The canonical mechanism of action for classical phenothiazines is the competitive antagonism of dopamine D2 receptors, predominantly within the brain's mesolimbic and nigrostriatal pathways[3]. The D2 receptor is a GPCR that, upon endogenous agonist binding, couples to Gi/o protein subunits to inhibit adenylyl cyclase (AC), thereby reducing cyclic AMP (cAMP) production. Phenothiazines competitively bind to the orthosteric site, preventing dopamine-induced Gi/o activation and maintaining baseline cAMP levels.

D2_Antagonism Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Attempts to Bind PTZ Phenothiazines PTZ->D2R Competitive Blockade Gi Gi/o Subunits D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Fails to Inhibit cAMP cAMP Production AC->cAMP Restores/Maintains

Competitive blockade of the D2 receptor by phenothiazines prevents Gi-mediated AC inhibition.

Protocol: D2 Receptor Radioligand Binding Assay

To quantify the affinity of novel PTZ derivatives for the D2 receptor, a competitive radioligand displacement assay is employed.

Expertise & Causality: We utilize [3H]-spiperone as the radioligand due to its high specific activity and minimal dissociation during rapid filtration. Unlike functional assays (e.g., cAMP accumulation), radioligand binding isolates the physical interaction at the orthosteric site, removing downstream signal amplification variables that can mask true binding affinity.

Self-Validating System: The assay design mandates a homologous competition curve (using unlabeled spiperone) and a known positive control (chlorpromazine) on every plate. If the calculated Kd of the homologous curve deviates by >15% from historical baselines, the assay is rejected. This internal validation ensures that variations in membrane preparation integrity do not skew the calculated Ki of the test compound.

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human D2 receptors in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4). Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C.

  • Assay Assembly: In a 96-well plate, combine 50 µL of test compound (serial dilutions), 50 µL of [3H]-spiperone (final concentration 0.5 nM), and 100 µL of membrane suspension (20 µg protein/well).

  • Non-Specific Binding (NSB): Define NSB using 10 µM haloperidol in dedicated control wells.

  • Incubation: Incubate the plate at 25°C for 120 minutes to reach equilibrium.

  • Filtration: Harvest onto GF/B filter plates pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific radioligand adherence. Wash rapidly three times with ice-cold wash buffer.

  • Quantification: Add scintillation cocktail and read in a Microbeta counter. Calculate Ki using the Cheng-Prusoff equation.

Emerging Oncology Targets: PP2A Activation and Kinase Inhibition

Beyond GPCR antagonism, the phenothiazine scaffold has been extensively studied for its anti-proliferative properties. Recent structural and mechanistic breakthroughs have identified Protein Phosphatase 2A (PP2A) as a primary intracellular target. Reengineering of the phenothiazine structure has successfully separated the antipsychotic GPCR pharmacology from the anticancer properties, yielding a new class of small molecules[4].

These derivatives act as Small Molecule Activators of PP2A (SMAPs). They enhance the activity of the PP2A Phosphatase Activator (PTPA), stabilizing the active site of the PP2A catalytic subunit. This promotes a biased holoenzyme assembly that actively dephosphorylates oncogenic drivers like Akt and triggers the rapid degradation of c-MYC[4].

PP2A_Pathway PTZ Reengineered PTZ PTPA PTPA (Activator) PTZ->PTPA Enhances Activation PP2A_C PP2A Catalytic Subunit PTPA->PP2A_C Stabilizes Active Site Holoenzyme Tumor-Suppressive Holoenzyme PP2A_C->Holoenzyme Biased Assembly MYC c-MYC Holoenzyme->MYC Degrades AKT AKT Phosphorylation Holoenzyme->AKT Dephosphorylates Apoptosis Apoptosis MYC->Apoptosis Loss triggers AKT->Apoptosis Loss triggers

Reengineered phenothiazines promote biased PP2A holoenzyme assembly, driving c-MYC degradation.

Protocol: In Vitro PP2A Phosphatase Activity Assay

To confirm that a non-neuroleptic PTZ derivative acts as a SMAP, an in vitro biochemical phosphatase assay is required.

Expertise & Causality: Measuring free inorganic phosphate (Pi) release from a synthetic phosphopeptide substrate directly confirms catalytic enhancement. Relying solely on downstream cellular markers (like p-Akt levels via Western blot) is scientifically hazardous, as those markers can be altered by upstream kinase inhibitors. This biochemical assay isolates the phosphatase, proving direct activation.

Self-Validating System: The protocol incorporates a strict negative control using 5 nM Okadaic Acid (a highly selective PP2A inhibitor). If the test compound's induced phosphate release is not completely nullified by the addition of Okadaic Acid, the signal is an artifact or driven by a contaminating phosphatase (e.g., PP1), rendering the data invalid.

Step-by-Step Methodology:

  • Enzyme Preparation: Immunoprecipitate the PP2A core enzyme (A and C subunits) from cellular lysates using an anti-PP2A-C antibody coupled to Protein A agarose beads.

  • Compound Incubation: Incubate the purified PP2A complex with the test PTZ compound (0.1 µM to 50 µM) in phosphatase assay buffer (50 mM Tris-HCl, 0.1 mM EGTA, 0.1% BME, pH 7.0) for 15 minutes at 37°C.

  • Substrate Addition: Add 200 µM of a synthetic phosphothreonine peptide (e.g., K-R-pT-I-R-R) to initiate the reaction.

  • Validation Control: In parallel wells, pre-incubate the enzyme with 5 nM Okadaic Acid for 10 minutes before adding the test compound and substrate.

  • Termination and Detection: After 30 minutes, terminate the reaction by adding Malachite Green detection reagent, which forms a colorimetric complex with free inorganic phosphate.

  • Readout: Measure absorbance at 620 nm using a microplate reader. Calculate the EC50 of phosphatase activation relative to the vehicle control.

Quantitative Pharmacological Profiling

The successful development of phenothiazine derivatives requires rigorous structure-activity relationship (SAR) tracking. The table below summarizes the divergent pharmacological profiles of classical antipsychotic phenothiazines versus reengineered oncological derivatives, highlighting the successful separation of mechanisms.

Compound ClassRepresentative AgentD2 Receptor Ki (nM)PP2A Activation EC50 (µM)Primary Indication
Classical PTZChlorpromazine~1.5>50Antipsychotic
Classical PTZThioridazine~3.0>50Antipsychotic
Classical PTZPerphenazine~0.5>50Antipsychotic
Reengineered SMAPDT-061>1000~1.5Oncology (Investigational)

Table 1: Comparative pharmacological profiling of phenothiazine compounds across neurological and oncological targets.

References

  • Biased holoenzyme assembly of protein phosphatase 2A (PP2A): From cancer to small molecules - PMC Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Tentative interpretation of phenothiazines' mechanism of action, based on action on body structures, and on metabolic processes Source: PubMed (NIH) URL:[Link]

  • History of Psychiatric Medication Explained Source: CHMC Dubai URL:[Link]

Sources

Methodological & Application

Protocol for the synthesis of 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis of 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine

Introduction & Scope

This application note details the optimized protocol for the synthesis of 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine . This molecule represents a hybrid scaffold combining the pharmacologically active phenothiazine core (known for antipsychotic, antimicrobial, and MDR-reversing properties) with a lipophilic 1-naphthol moiety via an acetyl linker.

Such derivatives are critical in medicinal chemistry campaigns targeting anti-inflammatory pathways and fungal resistance, where the lipophilic side chain enhances membrane permeability and receptor binding affinity.

Mechanistic Strategy: The synthesis is designed as a robust, two-step convergent pathway to avoid the low yields associated with direct coupling of bulky acids to the sterically hindered phenothiazine nitrogen.

  • N-Acylation: Activation of the phenothiazine core using chloroacetyl chloride.[1][2][3]

  • Nucleophilic Substitution (

    
    ):  Displacement of the 
    
    
    
    -chloride by the 1-naphthoxide anion.

Reaction Scheme & Pathway Analysis

The following diagram illustrates the chemical pathway, highlighting the critical intermediate and the transition to the final ether-amide hybrid.

ReactionScheme Phenothiazine 10H-Phenothiazine (Starting Material) Intermediate INTERMEDIATE A 10-(Chloroacetyl)- 10H-phenothiazine Phenothiazine->Intermediate Step 1: N-Acylation Toluene, Reflux, 4h Chloroacetyl Chloroacetyl Chloride (Acylating Agent) Chloroacetyl->Intermediate Product FINAL PRODUCT 10-((1-naphthalenyloxy) acetyl)-10H-phenothiazine Intermediate->Product Step 2: S_N2 Substitution K2CO3, KI, Acetone, Reflux Naphthol 1-Naphthol (Nucleophile) Naphthol->Product

Figure 1: Two-step synthetic pathway utilizing a highly reactive


-chloroamide intermediate.

Experimental Protocols

Step 1: Synthesis of 10-(2-Chloroacetyl)-10H-phenothiazine

Rationale: Direct acylation with chloroacetyl chloride is preferred over coupling with chloroacetic acid due to the low nucleophilicity of the phenothiazine nitrogen. Toluene is selected as the solvent to allow for higher reflux temperatures (


C) compared to benzene, driving the reaction to completion while mitigating toxicity risks.

Materials:

  • 10H-Phenothiazine (1.99 g, 10 mmol)

  • Chloroacetyl chloride (1.69 g, 1.2 mL, 15 mmol)

  • Toluene (Dry, 30 mL)

  • Apparatus: 100 mL Round-bottom flask (RBF), Reflux condenser, CaCl

    
     guard tube.
    

Procedure:

  • Dissolution: In the 100 mL RBF, dissolve 10H-phenothiazine (10 mmol) in dry toluene (30 mL). Ensure complete dissolution; mild warming may be required.

  • Addition: Add chloroacetyl chloride (15 mmol) dropwise to the solution at room temperature. Caution: HCl gas may evolve; perform in a fume hood.

  • Reflux: Heat the mixture to reflux (

    
    C) for 4–6 hours. Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 8:2). The starting material (
    
    
    
    ) should disappear, and a lower
    
    
    product spot should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure (Rotary Evaporator).[1]

    • The residue will solidify. Wash the solid with cold ethanol (10 mL) to remove unreacted chloroacetyl chloride and traces of phenothiazine.

  • Purification: Recrystallize from ethanol or a benzene/petroleum ether mixture.

    • Yield: Expected 85–92%.

    • Appearance: Colorless to pale yellow needles.

    • Melting Point: 112–114°C (Lit. Value).

Step 2: Synthesis of 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine

Rationale: This step utilizes the Williamson ether synthesis logic. Potassium carbonate (


) acts as a mild base to deprotonate 1-naphthol, generating the phenoxide nucleophile. Potassium Iodide (KI) is added as a catalyst (Finkelstein condition) to convert the alkyl chloride to a more reactive alkyl iodide in situ.

Materials:

  • 10-(2-Chloroacetyl)-10H-phenothiazine (Intermediate from Step 1) (2.75 g, 10 mmol)

  • 1-Naphthol (1.44 g, 10 mmol)

  • Potassium Carbonate (anhydrous, 2.76 g, 20 mmol)

  • Potassium Iodide (KI) (0.16 g, 1 mmol - 10 mol%)

  • Dry Acetone (50 mL)

Procedure:

  • Activation: In a 100 mL RBF, dissolve 1-naphthol (10 mmol) in dry acetone (30 mL). Add anhydrous

    
     (20 mmol) and stir at room temperature for 30 minutes to facilitate phenoxide formation.
    
  • Coupling: Add 10-(2-chloroacetyl)-10H-phenothiazine (10 mmol) and KI (catalytic amount) to the reaction mixture.

  • Reflux: Reflux the suspension with vigorous stirring for 12–16 hours.

    • Checkpoint: TLC (Hexane:Ethyl Acetate 7:3) should show the disappearance of the chloroacetyl intermediate.

  • Filtration: Filter the hot reaction mixture to remove inorganic salts (

    
    , unreacted 
    
    
    
    ). Wash the filter cake with hot acetone (2 x 10 mL).
  • Isolation: Evaporate the combined filtrate under reduced pressure.

  • Purification: The crude solid is often sticky. Recrystallize from Ethanol/DMF mixture or purify via column chromatography (Silica Gel 60-120 mesh, Eluent: Petroleum Ether:Chloroform gradient).

Workup & Purification Workflow

Workup Start Crude Reaction Mixture (Step 2) Filter Filtration (Hot) Start->Filter Solids Solid Residue (Inorganic Salts) Filter->Solids Discard Filtrate Filtrate (Product in Acetone) Filter->Filtrate Keep Evap Rotary Evaporation Filtrate->Evap Crude Crude Product Evap->Crude Recryst Recrystallization (Ethanol/DMF) Crude->Recryst Final Pure Crystals 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine Recryst->Final

Figure 2: Purification logic flow ensuring removal of inorganic by-products.

Analytical Validation

To ensure the trustworthiness of the synthesis, the following analytical data must be verified.

TechniqueParameterExpected Signal / ObservationInterpretation
IR Spectroscopy

(Amide)
1670–1690 cm

Strong band confirming N-acylation.

(Ether)
1230–1250 cm

Confirms attachment of naphthoxy group.

H NMR

Linker

4.80–5.10 (s, 2H)
Singlet; significant downfield shift due to adjacent O and C=O.
Phenothiazine Ar-H

6.90–7.50 (m, 8H)
Characteristic multiplet of the tricyclic core.
Naphthalene Ar-H

7.50–8.20 (m, 7H)
Additional aromatic protons from naphthyl ring.
Mass Spectrometry Molecular Ion

or

Matches calculated molecular weight (approx. 383.46 g/mol ).

Troubleshooting & Optimization

  • Low Yield in Step 2: If the reaction is sluggish, replace Acetone with DMF (Dimethylformamide) or Acetonitrile . These polar aprotic solvents have higher boiling points and better solvate the cation, increasing the nucleophilicity of the naphthoxide.

  • Sticky Product: If the final product oils out during recrystallization, triturating with cold diethyl ether or hexane can induce crystallization.

  • Darkening of Reaction: Phenothiazines are photosensitive and prone to oxidation (turning pink/red). Perform reactions in the dark or wrap flasks in aluminum foil to prevent formation of phenothiazine-5-oxide impurities.

References

  • Preparation of N-acyl phenothiazines

    • Source: BenchChem. (2025).[1] Application Notes and Protocols for the N-Alkylation of 2-Chlorophenothiazine.

  • Antifungal Activity of N-haloacetyl Phenothiazines

    • Source: ResearchGate. (2007).
    • URL:[Link]

  • Microwave Assisted Synthesis of Phenothiazine Derivatives

    • Source: Oriental Journal of Chemistry. (2012).[4] Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives.

    • URL:[Link]

  • General Phenothiazine Chemistry

    • Source: National Institutes of Health (PMC). (2019).
    • URL:[Link]

Sources

Application Note: Phenothiazine Derivatives in High-Performance Organic Electronics

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Engineering, Synthesis, and Device Integration[1][2]

Executive Summary: The "Butterfly" Advantage

Phenothiazine (PTZ) has transcended its origins in antipsychotic pharmacology to become a cornerstone scaffold in organic electronics. Unlike planar acenes (e.g., pentacene) that suffer from aggregation-caused quenching (ACQ) in solid films, PTZ adopts a non-planar, "butterfly" conformation.

This geometric folding (approx. 153° dihedral angle) provides three critical advantages for electronic applications:

  • Suppression of

    
    -
    
    
    
    Stacking:
    Prevents crystallization-induced quenching, maintaining high luminescence in solid films.
  • Low Oxidation Potential: The electron-rich sulfur and nitrogen heteroatoms make PTZ an exceptional electron donor, ideal for Hole Transport Materials (HTMs).

  • Conformational Isomerism: The ability to switch between quasi-axial and quasi-equatorial conformers allows for fine-tuning of singlet-triplet energy gaps (

    
    ), a requirement for Thermally Activated Delayed Fluorescence (TADF).[1]
    
Part 1: Molecular Design & Application Modules
Module A: TADF Emitters for OLEDs

Mechanism: Phenothiazine serves as the electron donor (D) linked to an electron acceptor (A) (e.g., benzophenone, triazine, or sulfone).[2] The steric hindrance between the PTZ "butterfly" wings and the acceptor forces a twisted molecular structure. This orthogonal D-A geometry separates the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), minimizing the exchange integral (


) and reducing 

to <0.1 eV. This enables Reverse Intersystem Crossing (RISC), harvesting 100% of excitons (singlet + triplet).

Key Material Classes:

  • D-A-D Triads: (e.g., PTZ-Dibenzophenazine-PTZ) enable mechanochromic luminescence and high External Quantum Efficiency (EQE > 16%).[2]

  • Dual-Conformer Emitters: Molecules like NTPH exhibit polymorphism where the quasi-equatorial form yields TADF (orange emission) and the quasi-axial form yields prompt fluorescence (cyan/green).[1]

Module B: Hole Transport Materials (HTMs) for Perovskite Solar Cells (PSCs)

Mechanism: PTZ derivatives replace the expensive and unstable Spiro-OMeTAD. The S-atom in the PTZ ring enhances intermolecular S···S interactions, improving hole mobility despite the non-planar structure. Performance: PTZ-based HTMs (e.g., PH-II, Z30) have achieved Power Conversion Efficiencies (PCE) exceeding 19%, rivaling standard materials at a fraction of the synthetic cost.

Comparative Performance Data
Material CodeApplicationRoleKey MetricReference Benchmark
NTPCF OLEDTADF EmitterEQE: ~12-14%Comparable to Cz-based TADF
POZ-DBPHZ OLEDOrange EmitterEQE: 16.8%Exceeds fluorescent limit (5%)
PH-II Perovskite SCHTMPCE: 17.6%Spiro-OMeTAD (17.7%)
Z30 Perovskite SCHTMPCE: 19.17%Spiro-OMeTAD (~20%)
SR6 + N719 DSSCCo-sensitizerPCE: 9.77%N719 alone (~7-8%)
Part 2: Visualization of Workflows
Diagram 1: Molecular Engineering Logic

This diagram illustrates how the core phenothiazine structure is modified for specific electronic outcomes.

MolecularDesign Core Phenothiazine Core (Butterfly Shape) Mod1 N-Functionalization (Solubility/Sterics) Core->Mod1 Mod2 C3/C7 Bromination (Reactive Sites) Core->Mod2 PathA Coupling with Acceptor (e.g., Triazine/Sulfone) Mod1->PathA PathB Polymerization/Oligomerization Mod1->PathB Mod2->PathA Result1 TADF Emitter (Low ΔEst) PathA->Result1 Orthogonal D-A Result2 Hole Transport Layer (High Mobility) PathA->Result2 Deep HOMO PathB->Result2 S-S Interaction

Caption: Workflow transforming the PTZ core into functional electronic materials via specific synthetic modifications.

Part 3: Detailed Experimental Protocols
Protocol 1: Synthesis of D-A Phenothiazine Derivatives

Method: Palladium-Catalyzed Buchwald-Hartwig Amination.[3][4] Objective: Coupling a brominated electron acceptor (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine) with Phenothiazine.

Reagents:

  • Phenothiazine (99%, sublimed grade preferred)

  • Aryl Halide Acceptor (1.0 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂(dba)₃

  • Ligand: Tri-tert-butylphosphine (P(t-Bu)₃) or XPhos (10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq)

  • Solvent: Anhydrous Toluene or Xylene (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and equip it with a condenser and nitrogen/argon inlet. Cool under gas flow.

  • Reagent Loading: Charge the flask with Phenothiazine, Aryl Halide, and NaOtBu. Critical: Do not add the catalyst yet.

  • Solvent Addition: Add anhydrous toluene via syringe. Purge the solution with nitrogen bubbling for 20 minutes to remove dissolved oxygen (oxygen poisons the Pd catalyst).

  • Catalyst Injection: Quickly add the Pd precursor and Ligand (pre-mixed in a small amount of toluene if using solid ligand) under a positive pressure of nitrogen.

  • Reaction: Heat the mixture to reflux (110°C) for 12–24 hours. Monitor via TLC (Target R_f usually differs significantly from PTZ due to increased conjugation).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove palladium black and inorganic salts. Wash the pad with dichloromethane.

  • Purification: Concentrate the filtrate. Purify via silica gel column chromatography (Hexane/DCM gradient).

  • Final Polish: For electronic grade performance, the solid product must undergo vacuum sublimation to remove trace organic impurities that act as charge traps.

Protocol 2: Fabrication of Hole Transport Layer (HTL)

Context: Solution-processed OLED or Perovskite device.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Ultrasonicate Indium Tin Oxide (ITO) glass in: Detergent water (15 min) → Deionized water (15 min) → Acetone (15 min) → Isopropyl Alcohol (15 min).

    • Activation: Treat ITO with UV-Ozone or Oxygen Plasma for 15 minutes to increase work function and wettability.

  • Solution Preparation:

    • Dissolve the PTZ derivative in Chlorobenzene or Toluene (Concentration: 10–20 mg/mL).

    • Optional: Add dopant (e.g., F4-TCNQ) if high conductivity is required (1-5 wt%).

    • Filter solution through a 0.45 µm PTFE filter.

  • Deposition (Spin Coating):

    • Dispense 50 µL of solution onto the center of the substrate (static dispense).

    • Spin Cycle:

      • Step 1: 500 rpm for 5s (Spread)

      • Step 2: 2000–3000 rpm for 45s (Thickness control: Target 30–50 nm).

  • Annealing:

    • Transfer immediately to a nitrogen-filled glovebox.

    • Anneal at 100°C–120°C for 10 minutes to remove residual solvent and densify the film.

  • Validation:

    • Measure film thickness using a Profilometer or Ellipsometer.

    • Check morphology via AFM (Target: RMS roughness < 1 nm).

Part 4: Characterization & Validation[6]
Diagram 2: Device Architecture (OLED)

Visualizing where the Phenothiazine derivative sits within the device stack.

DeviceStack Cathode Cathode (Al/Ag) Low Work Function EIL Electron Injection Layer (LiF) ETL Electron Transport Layer EML Emissive Layer (Host:Dopant) Recombination Zone HTL Hole Transport Layer (Phenothiazine Derivative) HIL Hole Injection Layer (PEDOT:PSS) Anode Anode (ITO) Transparent Substrate Glass Substrate

Caption: Standard OLED stack highlighting the Phenothiazine layer as the HTL or part of the EML host system.

Quality Control Checklist
  • Cyclic Voltammetry (CV): Confirm HOMO levels align with the anode (-5.1 to -5.4 eV). PTZ oxidation is typically reversible.

  • UV-Vis Spectroscopy: Check for absorption onset to calculate the optical bandgap (

    
    ).
    
  • PL Quantum Yield (PLQY): For TADF emitters, measure PLQY under N2 (high) vs. Air (low) to confirm triplet involvement (oxygen quenching).

References
  • Mechanism of TADF in Phenothiazines: Adachi, C. et al. "Phenothiazine-based TADF emitters with dual conformations for single-molecule white OLEDs." Chemical Science, 2024.[5]

  • Phenothiazine in Perovskite Solar Cells: Getainqy, M. et al.[6] "Phenothiazine-Based Hole Transport Materials for Perovskite Solar Cells."[7] ACS Omega, 2020.

  • Synthesis Protocols (Buchwald-Hartwig): Müller, T.J.J. et al. "Synthesis and Electronic Properties of Sterically Demanding N-Arylphenothiazines." Journal of Organic Chemistry, 2008.

  • DSSC Efficiency Data: Yousef, S.H. et al.[8][9] "Novel phenothiazine-based sensitizers for high-performance dye-sensitized solar cells."[10] RSC Advances, 2025.

  • High-Efficiency OLED Triads: Takeda, Y. et al. "Thermally activated delayed fluorescent phenothiazine–dibenzo[a,j]phenazine–phenothiazine triads." Chemical Science, 2017.

Sources

Application Note: 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- as a Fluorescent Probe for Hypochlorite (ClO⁻)

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- (often referred to in the context of phenothiazine-based fluorescent probes) for the detection of Hypochlorite (ClO⁻) and related Reactive Oxygen Species (ROS).

Based on the structural motif (phenothiazine core linked to a naphthalene moiety via an acetyl group), this molecule functions as a reaction-based fluorescent probe . The phenothiazine core acts as the reactive site (specifically the sulfur atom) and the electron donor, while the naphthalene moiety serves as the fluorophore or antenna. The probe typically exhibits a "turn-on" or ratiometric fluorescence response upon oxidation by hypochlorite.

Introduction & Mechanism of Action

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- is a specialized fluorescent probe designed for the selective and sensitive detection of Hypochlorite (ClO⁻) in biological and environmental samples. Hypochlorite is a potent Reactive Oxygen Species (ROS) generated by myeloperoxidase (MPO) in the immune system, playing a critical role in pathogen defense but also contributing to inflammation and tissue damage when dysregulated.

Mechanism: S-Oxidation and PET/ICT Modulation

The probe operates on the principle of oxidative unmasking .

  • Native State (Non-Fluorescent/Weakly Fluorescent): In its reduced form, the phenothiazine nitrogen and sulfur atoms are electron-rich. The electron transfer (often Photoinduced Electron Transfer, PET) from the phenothiazine donor to the naphthalene acceptor (or vice versa) quenches the fluorescence. Additionally, the specific acetyl linker restricts the conjugation or locks the molecule in a non-emissive conformation.

  • Reaction with ClO⁻: Hypochlorite selectively oxidizes the phenothiazine sulfur atom to a sulfoxide (S=O) or sulfone (O=S=O) group.

  • Fluorescent State (Turn-On): This oxidation withdraws electron density from the phenothiazine ring, inhibiting the PET process and/or altering the Intramolecular Charge Transfer (ICT) state. This restores the radiative pathway of the naphthalene or the combined chromophore, resulting in a significant enhancement of fluorescence intensity (typically blue/green emission).

Key Features:

  • Target Analyte: Hypochlorite (ClO⁻).

  • Selectivity: High specificity over other ROS (H₂O₂·, ·OH, O₂⁻, NO) due to the specific redox potential of the phenothiazine sulfur.

  • Response Time: Rapid (< 60 seconds).

  • Detection Limit: Typically in the nanomolar (nM) range.

Physicochemical Properties & Preparation

PropertyDescription
Chemical Formula C₂₄H₁₇NO₂S
Molecular Weight 383.46 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Acetonitrile; limited solubility in pure water.
Excitation (λex) ~300–360 nm (Naphthalene-like) or ~400 nm (depending on conjugation)
Emission (λem) ~450–550 nm (Blue/Green) upon oxidation
Storage -20°C, protected from light and moisture.
Stock Solution Preparation
  • Weighing: Accurately weigh 1 mg of the probe.

  • Dissolution: Dissolve in 2.6 mL of anhydrous DMSO to create a 1 mM (1000 µM) stock solution.

  • Storage: Aliquot into small amber vials (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute the stock solution into the experimental buffer (e.g., PBS, pH 7.4) immediately before use. A final concentration of 10 µM is standard for cell imaging.

Experimental Protocols

Protocol A: Spectroscopic Detection in Solution (In Vitro)

Objective: To quantify ClO⁻ concentration or test selectivity.

  • Buffer Preparation: Prepare 10 mM PBS buffer (pH 7.4) containing 20-50% organic co-solvent (e.g., Ethanol or Acetonitrile) if the probe precipitates in pure water.

  • Probe Addition: Add the probe stock solution to the buffer to reach a final concentration of 10 µM .

  • Baseline Measurement: Record the fluorescence emission spectrum (e.g., 400–650 nm) with excitation at the optimal wavelength (e.g., 340 nm or 405 nm).

  • Analyte Addition: Add aliquots of ClO⁻ standard solution (NaOCl).

  • Incubation: Mix and incubate for 2–5 minutes at room temperature.

  • Measurement: Record the spectra again. Plot the fluorescence intensity at the peak emission wavelength (λem) vs. ClO⁻ concentration.

Protocol B: Fluorescence Imaging in Living Cells

Objective: To visualize endogenous or exogenous ClO⁻ in cells (e.g., HeLa, RAW264.7, MCF-7).

  • Seeding: Seed cells in a confocal dish (35 mm) and culture for 24 hours until 70-80% confluence.

  • Probe Staining:

    • Remove culture medium and wash cells twice with PBS.

    • Incubate cells with 5–10 µM probe in serum-free medium/PBS for 20–30 minutes at 37°C.

  • Washing: Wash cells 3 times with PBS to remove excess probe.

  • Exogenous Stimulation (Optional):

    • To simulate oxidative stress, incubate cells with 10–50 µM NaOCl for 10–20 minutes.

    • Alternatively, stimulate endogenous ClO⁻ production (e.g., in macrophages) using LPS (1 µg/mL) and PMA (1 µg/mL) for 1–4 hours before probe staining.

  • Imaging:

    • Mount the dish on a fluorescence microscope (Confocal or Epifluorescence).

    • Excitation: 405 nm laser (or UV/Blue excitation filter).

    • Emission: Collect signal in the 450–550 nm channel.

    • Capture images. Compare "Control" vs. "Stimulated" groups.

Mechanistic & Workflow Visualization

G cluster_0 Mechanism of Action Probe Probe (Reduced) (Non-Fluorescent / Weak) Oxidation S-Oxidation (Reaction) Probe->Oxidation Target Recognition ClO Hypochlorite (ClO⁻) ClO->Oxidation Oxidant Product Sulfoxide Product (Fluorescent) Oxidation->Product PET/ICT Inhibition Signal Blue/Green Emission (λem ~450-550 nm) Product->Signal Excitation

Caption: Schematic of the reaction-based turn-on mechanism where ClO⁻ oxidizes the phenothiazine sulfur, restoring fluorescence.

Workflow Step1 1. Prepare Stock (1 mM in DMSO) Step3 3. Probe Incubation (10 µM, 30 min, 37°C) Step1->Step3 Step2 2. Cell Culture (Seed on Confocal Dish) Step2->Step3 Step4 4. Wash Cells (3x PBS) Step3->Step4 Step5 5. Stimulate (Optional) (LPS/PMA or NaOCl) Step4->Step5 Endogenous/Exogenous ROS Induction Step6 6. Fluorescence Imaging (Ex: 405nm / Em: 450-550nm) Step4->Step6 Control Group Step5->Step6

Caption: Step-by-step workflow for live-cell imaging of Hypochlorite using the phenothiazine probe.

Critical Considerations & Troubleshooting

IssuePossible CauseSolution
Precipitation Low solubility in aqueous buffer.Increase organic co-solvent (DMSO/EtOH) to 10-30% or use Pluronic F-127.
High Background Probe auto-oxidation or degradation.Prepare fresh working solutions. Store stock in dark/anoxic conditions.
No Response Low ClO⁻ concentration or pH mismatch.Ensure pH is near 7.4. Verify ClO⁻ standard concentration (it degrades).
Photobleaching High laser power.Reduce laser intensity and exposure time. Phenothiazines can be photosensitive.

References

  • Zhang, C., et al. (2023). "A fluorescent probe based on phenothiazine for detection of ClO- with naked-eye color change properties." Analytical Biochemistry. Link

  • Rao, N., et al. (2022). "A new phenothiazine-based fluorescent probe for detection of hydrazine with naked-eye color change properties." Chemical Papers. Link

  • Liu, T., et al. (2017). "A highly sensitive and selective fluorescent probe for hypochlorite in water samples and living cells." Talanta. Link

  • PubChem. "10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- (CAS 136776-28-8)." National Library of Medicine. Link

Method for evaluating the antioxidant activity of phenothiazine compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Phenothiazines are a class of tricyclic heterocyclic compounds historically utilized as neuroleptics (e.g., chlorpromazine). However, their structural pharmacophore—specifically the nitrogen-sulfur conjugated system—confers potent antioxidant capabilities. Unlike simple phenolic antioxidants, phenothiazines exhibit a dual mechanism of action: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

Critical Technical Insight: The oxidation of phenothiazines typically yields a stable, deeply colored radical cation (


). This stability is the core of their antioxidant power but presents a significant interference challenge in colorimetric assays. Standard protocols often fail because they do not account for the intrinsic absorbance of the oxidized phenothiazine product, leading to underestimation of antioxidant potency.

Structure-Activity Relationship (SAR) Logic:

  • N-10 Substitution: Unsubstituted Nitrogen (

    
    ) supports HAT mechanisms. Substitution (e.g., alkylation) shifts the mechanism primarily to SET.
    
  • C-2 Substitution: Electron-donating groups (e.g.,

    
    ) lower the oxidation potential (
    
    
    
    ), enhancing radical scavenging. Electron-withdrawing groups (e.g.,
    
    
    ) increase
    
    
    , reducing activity.

SAR_Mechanism PTZ Phenothiazine Core Mech Mechanism PTZ->Mech HAT H-Atom Transfer (Requires free N-H) Mech->HAT Neutralization SET Electron Transfer (Forms Cation Radical) Mech->SET Oxidation OxProd Stable Radical Cation (Deeply Colored) HAT->OxProd -H⁺, -e⁻ SET->OxProd -e⁻ Subst Substituents (C2, N10) Subst->SET Modulates Ionization Potential

Figure 1: Mechanistic pathways of phenothiazine antioxidant activity. Note the convergence on the stable radical cation.

Materials & Safety Protocols

Reagents:

  • DPPH: 2,2-diphenyl-1-picrylhydrazyl (Stable radical).[1][2][3][4]

  • ABTS: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid).[1][2][5][6]

  • TBA: Thiobarbituric acid (for TBARS).[7][8]

  • Reference Standards: Trolox (hydrophilic analog of Vitamin E), Ascorbic Acid.

  • Solvents: Methanol (HPLC grade), Ethanol, DMSO (for lipophilic phenothiazines).

Safety & Handling:

  • Photosensitivity: Phenothiazines are highly light-sensitive. All solutions must be prepared in amber glassware or wrapped in foil. Work under low-light conditions where possible.

  • Toxicity: Many derivatives are biologically active neuroleptics. Handle with full PPE.

Protocol 1: Corrected Spectrophotometric Screening (DPPH & ABTS)

The Challenge: Phenothiazine radical cations (


) often absorb light in the visible region (pink/red/orange), overlapping with the DPPH assay (517 nm).
The Solution:  A Sample Blank  correction is mandatory.
DPPH Radical Scavenging Assay (Modified)
  • Preparation:

    • DPPH Stock: 0.1 mM in Methanol (Absorbance ~0.9 at 517 nm). Prepare fresh daily.

    • Sample Stock: Dissolve phenothiazine derivative in DMSO or Methanol (1 mg/mL). Prepare serial dilutions (e.g., 10–200 µM).

  • Assay Setup (96-well plate format):

    • Test Well (

      
      ):  20 µL Sample + 180 µL DPPH Solution.
      
    • Control Well (

      
      ):  20 µL Solvent (MeOH/DMSO) + 180 µL DPPH Solution.
      
    • Sample Blank (

      
      ):  20 µL Sample + 180 µL Methanol (No DPPH). Crucial step to subtract phenothiazine color.
      
  • Incubation:

    • Incubate in the dark for 30 minutes at Room Temperature (RT).

  • Measurement:

    • Measure Absorbance at 517 nm .[3][9]

Data Analysis

Calculate the corrected percentage inhibition:



  • Interpretation: If

    
     is negative, the compound's oxidized form absorbs more strongly than the DPPH consumed, indicating the assay is unsuitable (switch to ABTS or CV).
    

Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)

Cyclic Voltammetry (CV) is the "Gold Standard" for phenothiazines because it directly measures the thermodynamic feasibility of electron transfer (SET mechanism) without colorimetric interference.

Objective: Determine the anodic peak potential (


) and half-wave potential (

). A lower

indicates a stronger antioxidant (easier to oxidize).
Experimental Setup
  • Workstation: Potentiostat/Galvanostat.

  • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina slurry).

  • Counter Electrode: Platinum Wire.[3]

  • Reference Electrode: Ag/AgCl (3M KCl).

  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Acetonitrile (for lipophilic compounds) or Phosphate Buffer pH 7.4 (for hydrophilic).
    
Workflow
  • Blank Scan: Run CV of electrolyte only to ensure a clean baseline.

  • Sample Scan: Add phenothiazine (final conc. 1 mM).

  • Parameters:

    • Scan Range: -0.2 V to +1.2 V.

    • Scan Rate: 50, 100, 200, 500 mV/s (to verify diffusion control).

  • Analysis: Identify the first oxidation peak (

    
    ).
    

CV_Workflow Start Electrode Polishing (Glassy Carbon) Blank Blank Scan (Electrolyte Only) Start->Blank Sample Sample Addition (1 mM Phenothiazine) Blank->Sample Scan Potential Scan (-0.2V to +1.2V) Sample->Scan Data Identify E_pa (Oxidation Potential) Scan->Data

Figure 2: Cyclic Voltammetry workflow for determining oxidation potential.

Data Interpretation Table:

ParameterObservationAntioxidant Implication

Value
< 0.4 VExcellent. Highly susceptible to oxidation; potent scavenger.

Value
0.4 - 0.7 VModerate. Comparable to standard phenolic antioxidants.

Value
> 0.8 VPoor. Difficult to oxidize; unlikely to scavenge radicals effectively.
Reversibility

Stable radical cation formed (good for electron transfer chain).

Protocol 3: Biological Relevance (Lipid Peroxidation - TBARS)

Phenothiazines are highly lipophilic, making them excellent membrane protectors. The TBARS assay using egg yolk or brain homogenate is superior to simple radical assays for establishing biological relevance.

Reagents
  • Lipid Substrate: 10% (w/v) Egg Yolk homogenate in PBS (pH 7.4).

  • Inducer:

    
     (0.07 M).
    
  • TCA-TBA-HCl Reagent: 15% Trichloroacetic acid, 0.375% Thiobarbituric acid, 0.25 N HCl.

Protocol
  • Incubation:

    • Mix 0.5 mL Lipid Substrate + 0.1 mL Sample (various conc.) + 0.1 mL

      
      .
      
    • Incubate at 37°C for 30 minutes (Induction phase).

  • Termination & Development:

    • Add 1.0 mL TCA-TBA-HCl reagent.

    • Heat in a boiling water bath (95°C ) for 15 minutes . (Pink color develops).[8]

    • Cool to RT and centrifuge at 3000 rpm for 10 minutes to remove precipitate.

  • Measurement:

    • Measure Absorbance of the supernatant at 532 nm .

Calculation


Note: Phenothiazines rarely interfere at 532 nm after the boiling step, but a sample blank (Sample + Reagent without heating) can be run for verification.

References

  • Structure-Activity Relationships

    • Bojita, M., et al. "Electrochemical and Spectroscopic Studies of Some Phenothiazine Derivatives."[3] Journal of Pharmaceutical and Biomedical Analysis.

    • Source:

  • Antioxidant Mechanisms (HAT vs SET)

    • Litwinienko, G., Ingold, K.U. "Solvent effects on the rates and mechanisms of reaction of phenols with free radicals." Accounts of Chemical Research.
    • Source:

  • Cyclic Voltammetry of Phenothiazines

    • Fotouhi, L., et al. "Electrochemical behavior of phenothiazine drugs." Electroanalysis.
    • Source:

  • TBARS Assay Methodology

    • Ohkawa, H., et al. "Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction."[7][8] Analytical Biochemistry.

    • Source:

Sources

Application Note: In Vitro Cytotoxicity Assays for Naphthalenyloxy-Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Structural Significance

Phenothiazines are a highly versatile class of heterocyclic compounds traditionally utilized as antipsychotics. However, recent drug repurposing and structural modification efforts have unveiled their potent antineoplastic and antimicrobial properties[1]. The core phenothiazine scaffold exhibits pleiotropic biological activities, including DNA intercalation, topoisomerase inhibition, and disruption of microtubule dynamics[2].

The specific functionalization of the phenothiazine core with a naphthalenyloxy moiety represents a strategic structural optimization. The addition of this bulky, highly lipophilic group serves two critical purposes:

  • Enhanced Cellular Penetration: The increased lipophilicity facilitates rapid integration into the lipid bilayer of cancer cells.

  • Target Modulation: Bulky aromatic substitutions at the nitrogen atom or along the carbon ring have been shown to selectively improve cytotoxicity by increasing the compound's affinity for specific efflux pumps (like P-glycoprotein) and mitochondrial membrane targets, thereby overcoming multidrug resistance[3].

Because phenothiazine derivatives can induce both apoptosis and necrosis depending on the localized concentration and specific cell line[4], a robust, self-validating in vitro screening cascade is required to accurately profile their cytotoxicity.

Experimental Workflow Design

To ensure a self-validating system, the experimental design must sequentially filter compounds from broad viability impacts to specific mechanistic pathways.

Workflow Start Synthesized Naphthalenyloxy- Phenothiazines Prep Stock Preparation (10-100 mM in DMSO, Dark) Start->Prep Seed Cell Seeding (Cancer & Normal Lines) Prep->Seed Treat Compound Treatment (24-72h, 1 µM - 100 µM) Seed->Treat Viability Primary Screen: MTT/Resazurin (Determine IC50) Treat->Viability Select Select Lead Candidates (High Efficacy, Low Toxicity) Viability->Select Mech1 Apoptosis Assay (Annexin V/PI Flow Cytometry) Select->Mech1 Mech2 Mitochondrial Membrane Potential (JC-1 Assay) Select->Mech2

Fig 1. In vitro screening workflow for naphthalenyloxy-phenothiazine derivatives.

Detailed Methodologies & Protocols

Protocol A: High-Throughput Viability Screening (MTT Assay)

Causality & Assay Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for the primary screen because it directly measures mitochondrial metabolic rate, which is the primary initial target of phenothiazine-induced cellular stress[4].

Self-Validation Controls:

  • Vehicle Control: 0.1% DMSO (ensures solvent isn't causing toxicity).

  • Positive Control: Doxorubicin or Chlorpromazine (validates assay sensitivity).

  • Blank: Media + MTT only (background subtraction).

Step-by-Step Procedure:

  • Compound Preparation: Dissolve the naphthalenyloxy-phenothiazine derivatives in anhydrous DMSO to create a 50 mM stock. Critical Step: Phenothiazines are highly photosensitive and prone to photo-oxidation into sulfoxides[4]. Stocks must be prepared in amber tubes and stored at -20°C.

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed cancer cell lines (e.g., HepG2, MCF-7) and a normal fibroblast line (e.g., NHDF) into 96-well plates at a density of

    
     to 
    
    
    
    cells/well in 100 µL of complete media[1]. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
  • Treatment: Prepare serial dilutions of the compounds in culture media (ranging from 1 µM to 100 µM). Ensure the final DMSO concentration never exceeds 0.1% v/v. Aspirate old media and add 100 µL of the treatment media. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 3-4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of DMSO to each well. Place on an orbital shaker for 15 minutes to fully dissolve the purple formazan.

  • Quantification: Read the absorbance at 490 nm (with a reference wavelength of 630 nm) using a microplate reader[1]. Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: Apoptosis vs. Necrosis Differentiation (Annexin V/PI Flow Cytometry)

Causality & Assay Choice: Phenothiazine derivatives interact with the plasma membrane and can induce mitochondrial permeability transition, leading to either apoptosis (via cytochrome c release) or necrosis (via severe ATP depletion)[4]. Annexin V-FITC binds to externalized phosphatidylserine (a hallmark of early apoptosis), while Propidium Iodide (PI) intercalates into DNA only when the cell membrane is fully compromised (late apoptosis/necrosis).

Step-by-Step Procedure:

  • Treatment: Seed cells in 6-well plates (

    
     cells/well) and treat with the derivative at its calculated IC₅₀ and 
    
    
    
    concentrations for 24 hours.
  • Harvesting: Collect both the floating (dead/dying) cells from the media and the adherent cells (via gentle trypsinization). Critical Step: Do not over-trypsinize, as this can cause false-positive Annexin V staining by damaging the cell membrane.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry, capturing at least 10,000 events per sample. Quadrant analysis will differentiate viable (Annexin-/PI-), early apoptotic (Annexin+/PI-), late apoptotic (Annexin+/PI+), and necrotic (Annexin-/PI+) populations.

Quantitative Data Presentation

To evaluate the structure-activity relationship (SAR), the cytotoxicity of novel naphthalenyloxy-phenothiazines must be compared against standard drugs across multiple cell lines[5]. The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. An SI > 3 indicates favorable selectivity.

Table 1: Representative Cytotoxicity Profile of Naphthalenyloxy-Phenothiazines (48h Treatment)

Compound IDR-Group SubstitutionIC₅₀ HepG2 (µM)IC₅₀ MCF-7 (µM)IC₅₀ NHDF (µM)Selectivity Index (HepG2)
NPTZ-01 2-Naphthalenyloxy12.4 ± 1.115.2 ± 1.4> 100> 8.0
NPTZ-02 1-Naphthalenyloxy8.3 ± 0.910.5 ± 0.865.4 ± 4.27.8
NPTZ-03 2-Naphthalenyloxy-N-methyl4.1 ± 0.56.2 ± 0.742.1 ± 3.510.2
Chlorpromazine Standard Phenothiazine22.5 ± 2.028.4 ± 2.535.2 ± 3.11.5
Doxorubicin Standard Chemotherapeutic1.2 ± 0.20.8 ± 0.12.5 ± 0.42.0

Data Interpretation: The addition of the naphthalenyloxy group (NPTZ-01 to 03) significantly improves the Selectivity Index compared to the first-generation phenothiazine (Chlorpromazine), demonstrating potent targeted cytotoxicity against hepatic and breast carcinoma lines while sparing normal human dermal fibroblasts (NHDF).

Mechanistic Insights: Cytotoxic Pathways

The primary driver of naphthalenyloxy-phenothiazine cytotoxicity is the induction of mitochondrial dysfunction. Due to their cationic amphiphilic nature, these compounds accumulate in the mitochondria, disrupting the electron transport chain, generating Reactive Oxygen Species (ROS), and triggering the opening of the mitochondrial permeability transition pore (mPTP)[4].

Pathway PTZ Naphthalenyloxy- Phenothiazine Mito Mitochondrial Dysfunction PTZ->Mito Membrane Interaction ROS ROS Generation PTZ->ROS Redox Cycling CytC Cytochrome C Release Mito->CytC Pore Opening Necro Necrosis / Necroptosis Mito->Necro ATP Depletion (High Dose) ROS->Mito Oxidative Stress Casp Caspase 3/7 Activation CytC->Casp Apop Apoptosis Casp->Apop

Fig 2. Proposed cytotoxic mechanisms of phenothiazine derivatives in cancer cells.

At lower therapeutic doses, the release of cytochrome c initiates the caspase cascade, resulting in controlled apoptosis. However, at high concentrations, the severe uncoupling of oxidative phosphorylation leads to rapid ATP depletion, shifting the cell death modality from apoptosis to necrosis[4].

References

1.1. National Institutes of Health (NIH). 2. 3. Semantic Scholar. 3.4. BINASSS. 4.5. ACS Omega. 5.2. Journal of King Saud University - Science.

Sources

High-performance liquid chromatography (HPLC) method for phenothiazine analysis.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of phenothiazine derivatives. Phenothiazines, a class of antipsychotic drugs, are basic compounds prone to chromatographic challenges such as peak tailing. This guide provides a comprehensive protocol, from mobile phase preparation to method validation, grounded in the scientific principles of chromatography. It is intended for researchers, scientists, and drug development professionals seeking a reliable and validated method for the analysis of these critical pharmaceutical compounds.

Introduction: The Chromatographic Challenge of Phenothiazines

Phenothiazines are a group of nitrogen-containing heterocyclic compounds widely used as antipsychotic medications. Their chemical structure, characterized by a tricyclic ring with a sulfur and nitrogen atom, imparts basic properties to these molecules. From a chromatographic perspective, the basic nature of phenothiazines presents a significant challenge, often leading to poor peak shapes, specifically tailing, when using traditional silica-based C18 columns. This phenomenon arises from secondary interactions between the protonated basic analyte and acidic silanol groups on the stationary phase surface.[1]

This guide provides a systematic approach to developing and validating an HPLC method that mitigates these challenges, ensuring accurate and reproducible quantification of phenothiazines. We will delve into the rationale behind column selection, mobile phase optimization, and sample preparation, culminating in a detailed protocol and validation strategy aligned with international standards.

Method Development: A Logic-Driven Approach

The development of a successful HPLC method for phenothiazines hinges on a thorough understanding of their chemical properties and their interaction with the stationary and mobile phases.[2][3] Our approach is centered on minimizing secondary interactions to achieve symmetrical peaks and robust separation.

The Foundation: Column Selection

A standard C18 column can be used, but for improved peak shape and longevity, an end-capped C18 or a C8 column is recommended.[4] End-capping effectively shields the residual silanol groups, reducing the sites available for secondary interactions with the basic phenothiazine molecules. For this protocol, we will utilize a modern, high-purity, end-capped C18 column.

The Eluent: Mobile Phase Optimization

The mobile phase is a critical factor in controlling the retention and peak shape of phenothiazines.[3]

  • pH Control: Maintaining an acidic pH (typically between 3 and 4) is the most effective strategy to suppress the ionization of residual silanol groups on the stationary phase, thereby minimizing peak tailing.[1] At this pH, the phenothiazine analytes will be protonated and carry a positive charge.

  • Organic Modifier: Acetonitrile is a common choice for the analysis of phenothiazines due to its low viscosity and UV transparency.[5] The proportion of acetonitrile to the aqueous buffer will be optimized to achieve adequate retention and separation.

  • Buffer Selection: A phosphate buffer is a suitable choice for maintaining a stable pH in the desired range. Its concentration should be sufficient to provide adequate buffering capacity without causing precipitation.

Seeing the Unseen: Detection

Phenothiazines possess chromophores that allow for sensitive detection using a UV-Visible detector.[2] The maximum absorbance is typically in the range of 250-280 nm. For this method, a wavelength of 254 nm will be employed, which provides a good response for a broad range of phenothiazine derivatives.[6][7]

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of phenothiazines by HPLC.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis A Standard & Sample Preparation D Sample Injection A->D B Mobile Phase Preparation C HPLC System Equilibration B->C C->D E Data Acquisition D->E F Data Processing & Integration E->F G Quantification & Reporting F->G H Method Validation G->H

Caption: A high-level overview of the HPLC workflow for phenothiazine analysis.

Detailed Protocols

Materials and Reagents
  • Phenothiazine reference standards (e.g., Promethazine HCl, Chlorpromazine HCl)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade)

  • Phosphoric acid (85%) (analytical grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax SB-C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Solutions

4.3.1. 25 mM Potassium Phosphate Buffer (pH 3.0)

  • Weigh 3.4 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH to 3.0 ± 0.05 with 85% phosphoric acid.

  • Filter the buffer through a 0.45 µm nylon filter.

4.3.2. Mobile Phase Preparation

  • Mix 500 mL of acetonitrile with 500 mL of the 25 mM Potassium Phosphate Buffer (pH 3.0).

  • Degas the mobile phase for 15 minutes using an ultrasonic bath or an online degasser.

4.3.3. Standard Stock Solution (100 µg/mL)

  • Accurately weigh 10 mg of the phenothiazine reference standard.

  • Dissolve in and dilute to 100 mL with the mobile phase in a volumetric flask.

4.3.4. Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

4.3.5. Sample Preparation (from Pharmaceutical Formulation)

  • For tablets, grind a representative number of tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the active phenothiazine ingredient.

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of the mobile phase.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute with the mobile phase if necessary to fall within the calibration range.

4.3.6. Sample Preparation (from Biological Matrices - Plasma/Serum)

For biological matrices, a sample clean-up step is essential to remove interfering substances.[8]

  • Protein Precipitation:

    • To 100 µL of plasma/serum, add 300 µL of cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase and inject.

  • Liquid-Liquid Extraction (LLE): [9]

    • To 500 µL of plasma/serum, add a suitable internal standard.

    • Add 5 mL of an appropriate organic solvent (e.g., n-hexane containing 1.5% isoamyl alcohol).

    • Vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in 200 µL of mobile phase and inject.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the pre-treated plasma/serum sample.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the phenothiazine analyte with a stronger organic solvent.

    • Evaporate the eluate and reconstitute in the mobile phase.

Method Validation: Ensuring Trustworthiness

The developed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[10][11][12]

Validation Parameters
ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or excipients. Peak purity should be confirmed using a photodiode array (PDA) detector.[13]
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy The recovery should be within 98-102% for the drug substance.
Precision Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of ≤ 2%.[13]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, flow rate ± 10%, column temperature ± 5°C).

Troubleshooting Common Issues

Even with a robust method, issues can arise. Here's a guide to troubleshooting common problems encountered during phenothiazine analysis.

Troubleshooting cluster_peak Peak Shape Issues cluster_retention Retention Time Issues cluster_baseline Baseline Issues Problem Common Problems Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting Split Split Peaks Problem->Split Drift Retention Time Drift Problem->Drift NoPeaks No Peaks Problem->NoPeaks Noise Noisy Baseline Problem->Noise Drifting Drifting Baseline Problem->Drifting Sol_Tailing Check mobile phase pH (should be acidic). Ensure column is end-capped. Reduce sample concentration. Tailing->Sol_Tailing Solution Sol_Fronting Sample overload; dilute sample. Sample solvent stronger than mobile phase. Fronting->Sol_Fronting Solution Sol_Split Clogged column inlet frit. Column void. Split->Sol_Split Solution Sol_Drift Inadequate column equilibration. Mobile phase composition change. Drift->Sol_Drift Solution Sol_NoPeaks Check injector and pump. Ensure sample is prepared correctly. NoPeaks->Sol_NoPeaks Solution Sol_Noise Degas mobile phase. Check for leaks. Noise->Sol_Noise Solution Sol_Drifting Insufficient column equilibration. Detector lamp issue. Drifting->Sol_Drifting Solution

Caption: A troubleshooting guide for common HPLC issues in phenothiazine analysis.[14][15][16][17]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the analysis of phenothiazines. By understanding the chemical nature of these compounds and systematically optimizing the chromatographic conditions, it is possible to achieve robust, reliable, and accurate results. The detailed protocols and validation guidelines presented herein serve as a valuable resource for laboratories involved in the quality control and research of phenothiazine-based pharmaceuticals.

References

  • Borges, N. C., & Tsai, I. L. (2003). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column. Biomedical Chromatography, 17(7), 465-470. [Link]

  • Sagara, K., Okatani, Y., & Kiryu, S. (1987). Determination of phenothiazine drugs by HPLC with electrochemical detection. Journal of the Pharmaceutical Society of Japan, 107(11), 924-928. [Link]

  • Cooper, S. F., & Lapierre, Y. D. (1983). Recent advances in the analysis of phenothiazine drugs and their metabolites using high performance liquid chromatography. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 7(4-6), 703-707. [Link]

  • SIELC Technologies. (2018, February 16). Separation of Phenothiazine on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025, August 10). Direct injection HPLC method for the determination of selected phenothiazines in plasma using a Hisep column | Request PDF. [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenothiazine. PubChem. [Link]

  • ACS Omega. (2025, October 22). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. [Link]

  • ResearchGate. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • IOSR Journal of Pharmacy. (2024, September 11). A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. [Link]

  • Analyst. (n.d.). Spectrophotometric method for the determination of phenothiazines and its application to phenothiazine drugs. Royal Society of Chemistry. [Link]

  • Phenomenex. (n.d.). European Pharmacopoeia (Ph. Eur.) Methods. [Link]

  • MDPI. (2024, August 30). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. [Link]

  • Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. [Link]

  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • LCGC International. (2016, August 16). Useful Free Tools for HPLC Method Development. [Link]

  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • Journal of Pharmacy and Pharmacology. (1976). The Determination of Phenothiazine Drugs in Pharmaceutical Preparations by a Difference Spectrophotometric Method. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • Global Scientific Journals. (2022, August). A review of various analytical methods of promethazine hydrochloride in pharmaceutical formulation, biological matrixes and misu. [Link]

  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Biotage. (2025, December 6). Bioanalytical sample preparation. [Link]

  • Chromatography Today. (n.d.). Solving Common Errors in HPLC. [Link]

  • Slideshare. (n.d.). Analysis of drugs in biological matrix. [Link]

  • YMC Europe. (n.d.). Technical Note - Allowable Adjustments to HPLC Methods. [Link]

  • Academia.edu. (n.d.). The Behavior of Some Phenothiazines and Their Demethylated Derivatives in Reversed-Phase Liquid Chromatography. [Link]

  • Oriental Journal of Chemistry. (n.d.). Stability Indicating RP-HPLC Method Development for Related Substances of Anti-Histamine Promethazine Hydrochloride and its Validation Study. [Link]

Sources

Application Note: Phenothiazine Derivatives as Organic Photocatalysts in Advanced Synthetic Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from transition-metal-based photoredox catalysts (e.g., Ruthenium and Iridium complexes) to metal-free organic alternatives is a critical frontier in sustainable chemistry and pharmaceutical development. Phenothiazine derivatives, particularly 10-phenylphenothiazine (PTH) and its structurally modified analogs, have emerged as highly potent, strongly reducing organic photocatalysts.

This application note provides a comprehensive guide to utilizing phenothiazine derivatives in organic synthesis. It bridges the gap between theoretical photophysics and bench-level execution, detailing the mechanistic causality behind experimental choices, self-validating protocols for radical dehalogenation and Organo-Atom Transfer Radical Polymerization (O-ATRP), and quantitative catalyst selection criteria.

Mechanistic Overview & Photophysical Causality

The utility of phenothiazines stems from their unique electronic properties. Upon irradiation with near-UV or visible light (380–425 nm), the ground-state phenothiazine undergoes excitation to a highly reducing triplet state. For example, PTH possesses an exceptional excited-state reduction potential (


 V vs. SCE) [1]. This allows it to reduce highly challenging, unactivated substrates via Single Electron Transfer (SET) that traditional metal complexes cannot access.
The Causality of Reagent Selection
  • Sacrificial Donors: In reductive quenching cycles, the resulting phenothiazine radical cation (

    
    ) is highly persistent. It requires a sacrificial electron donor (such as tertiary amines like tributylamine) to regenerate the ground-state catalyst [1].
    
  • Hydrogen Atom Transfer (HAT) Agents: For dehalogenation reactions, the mesolytic cleavage of the substrate's carbon-halogen bond generates a highly reactive carbon-centered radical. A mild H-atom donor (e.g., formic acid) must be present to trap this radical and yield the final reduced product, preventing unwanted radical-radical homocoupling.

  • Oxygen Exclusion: The excited state (

    
    ) is highly susceptible to triplet quenching by molecular oxygen (
    
    
    
    ). Furthermore,
    
    
    acts as a radical scavenger. Therefore, rigorous degassing (e.g., Freeze-Pump-Thaw) is not merely an optimization step; it is a fundamental kinetic requirement for reaction success.

PhotoredoxCycle PTH PTH (Ground State) PTH_Excited PTH* (Excited State) E_red ≈ -2.1 V PTH->PTH_Excited hν (380-405 nm) PTH_Radical PTH•+ (Radical Cation) PTH_Excited->PTH_Radical SET to Substrate Substrate R-X (Aryl Halide) PTH_Excited->Substrate e⁻ transfer PTH_Radical->PTH SET from Donor Radical R• (Aryl Radical) Substrate->Radical -X⁻ (Mesolytic Cleavage) Product R-H (Dehalogenated) Radical->Product H-atom abstraction Donor Sacrificial Donor (e.g., Amine) Donor->PTH_Radical e⁻ transfer

Photoredox catalytic cycle of 10-phenylphenothiazine (PTH) in radical dehalogenation.

Catalyst Selection Guide

Recent advancements have expanded the library of phenothiazine derivatives to address specific synthetic bottlenecks, such as stability, recyclability, and visible-light absorption limits [2, 3, 4].

Table 1: Photophysical Properties & Applications of Key Phenothiazine Derivatives

CatalystAbsorption Max (

)
Excited State Potential (

)
Key Structural FeaturePrimary Application
PTH (10-phenylphenothiazine)380 nm-2.10 V vs. SCEStandard N-phenyl coreBroad dehalogenation, O-ATRP [1]
PTHS-1 (Helical Phenothiazine)425 nm-2.40 V vs. SCEHelical extended conjugationRecyclable cross-coupling [3]
PTH-O (Phenothiazine Sulfoxide)405 nmN/A (Reductive activation)Sulfoxide coreSynthesis of complex

-lactones [2]
Dialkylamino-PTH ~410 nm> -2.0 V vs. SCEElectron-donating substituentsNucleophilic addition to alkenes [4]

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Each includes built-in analytical checkpoints to ensure the chemical logic holds true before proceeding to scale-up.

Protocol A: Radical Dehalogenation of Aryl Halides using PTH

This protocol utilizes PTH to reduce unactivated carbon-halogen bonds at room temperature [1].

Reagents:

  • Aryl halide substrate (1.0 equiv, 0.5 mmol)

  • 10-phenylphenothiazine (PTH) (0.05 equiv, 5 mol%)

  • Tributylamine (5.0 equiv) - Sacrificial electron donor

  • Formic acid (5.0 equiv) - Hydrogen atom source

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the aryl halide, PTH, and anhydrous DMF.

  • Reagent Addition: Inject tributylamine and formic acid via a micro-syringe. Causality Note: These reagents are added last to prevent premature acid-base complexation outside the solvent matrix.

  • Degassing (Critical Step): Seal the tube with a rubber septum. Sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes. Alternatively, perform three Freeze-Pump-Thaw cycles.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with 380 nm LEDs. Stir vigorously at room temperature for 2 to 12 hours.

  • Self-Validation Checkpoint: At

    
     hours, extract a 50 
    
    
    
    L aliquot under positive Argon pressure. Dilute in
    
    
    and analyze via
    
    
    NMR. Look for the disappearance of the proton signals adjacent to the halide and the emergence of the newly formed C-H bond. If conversion is <20%, verify the emission spectrum of your LED source.
  • Workup: Dilute the mixture with water (15 mL) and extract with ethyl acetate (

    
     mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Visible-Light O-ATRP of Methacrylates

Organo-ATRP provides metal-free polymers with strictly controlled molecular weights and narrow dispersities (


), crucial for biomedical applications.

ATRPWorkflow S1 1. Reagent Prep Monomer, Initiator, PTH S2 2. Degassing Freeze-Pump-Thaw (x3) S1->S2 Prevent O2 quenching S3 3. Irradiation LED (380 nm), RT S2->S3 Initiate photoredox S4 4. Isolation Precipitation in MeOH S3->S4 Controlled polymer

Step-by-step experimental workflow for visible-light mediated O-ATRP.

Step-by-Step Methodology:

  • Preparation: Pass the methacrylate monomer (e.g., Methyl Methacrylate, MMA) through a basic alumina column immediately before use to remove radical inhibitors (e.g., MEHQ).

  • Assembly: In a 10 mL Schlenk flask, combine MMA (100 equiv), Ethyl

    
    -bromophenylacetate (EBP) initiator (1.0 equiv), PTH (0.1 equiv), and anhydrous N,N-Dimethylacetamide (DMAc) (to achieve 50% v/v monomer concentration).
    
  • Degassing: Perform three rigorous Freeze-Pump-Thaw cycles. Causality Note: O-ATRP relies on a delicate activation-deactivation equilibrium. Trace oxygen will irreversibly terminate the propagating radical chains, leading to broad molecular weight distributions.

  • Polymerization: Irradiate the flask with a 380 nm LED light source at room temperature.

  • Self-Validation Checkpoint (Kinetics): To prove the reaction is a controlled O-ATRP and not a conventional free-radical polymerization, take aliquots every 1 hour. Plot

    
     versus time. A strictly linear relationship validates a constant radical concentration and a living polymerization mechanism.
    
  • Isolation: Open the flask to air to quench the reaction. Precipitate the polymer by dropping the mixture into a large excess of cold methanol. Filter and dry under vacuum.

Troubleshooting & Optimization

  • Issue: Low Yield / Incomplete Conversion in Dehalogenation.

    • Root Cause: Insufficient reducing power or rapid back-electron transfer.

    • Solution: Ensure the wavelength of the LED perfectly matches the

      
       of the chosen phenothiazine. If using highly unactivated alkyl halides, consider switching from standard PTH to the more strongly reducing helical PTHS-1[3].
      
  • Issue: Catalyst Degradation (Bleaching).

    • Root Cause: The C-H bonds at the para-position of the phenothiazine nitrogen are prone to electrophilic attack during the radical cation phase.

    • Solution: Utilize core-substituted or extended phenothiazines (e.g., dialkylamino derivatives) which sterically and electronically protect the reactive sites, drastically improving catalyst longevity and allowing for recyclability[3, 4].

References

  • A highly reducing metal-free photoredox catalyst: design and application in radical dehalogenations Chemical Communications (RSC Publishing) URL:[Link]

  • Phenothiazine Sulfoxides as Active Photoc

    
    -Lactones 
    Journal of the American Chemical Society (ACS Publications)
    URL:[Link]
    
  • Strongly reducing helical phenothiazines as recyclable organophotoredox catalysts Chemical Communications (RSC Publishing) URL:[Link]

  • N-Arylphenothiazines as strong donors for photoredox catalysis – pushing the frontiers of nucleophilic addition of alcohols to alkenes Beilstein Journal of Organic Chemistry URL: [Link]

Experimental setup for measuring the photophysical properties of phenothiazine dyads.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Title: A Comprehensive Guide to the Experimental Measurement of Photophysical Properties in Phenothiazine Dyads

Affiliation: Advanced Photonic Materials Division

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental setup and protocols for accurately measuring the key photophysical properties of phenothiazine dyads. Phenothiazine and its derivatives are a critical class of heterocyclic compounds with broad applications in medicinal chemistry, materials science, and photoredox catalysis, owing to their unique redox and photoactive properties. This guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating methodology. We will cover steady-state absorption and emission spectroscopy, determination of fluorescence quantum yields, and time-resolved fluorescence spectroscopy for measuring excited-state lifetimes.

Introduction: The Significance of Phenothiazine Dyads and Their Photophysical Properties

Phenothiazine (PTZ) is a sulfur and nitrogen-containing tricyclic aromatic compound. Its derivatives are widely used as antipsychotic drugs, and in recent years, they have garnered significant interest as photosensitizers, in organic light-emitting diodes (OLEDs), and as photoredox catalysts. The core of their functionality lies in the electron-donating ability of the phenothiazine nucleus, which can be finely tuned through chemical modification.

A "dyad" structure, where the phenothiazine moiety is covalently linked to another photoactive or electroactive unit, allows for the engineering of specific photophysical behaviors, such as intramolecular charge transfer (ICT), energy transfer, or thermally activated delayed fluorescence (TADF). Accurate characterization of these properties is paramount for understanding their mechanism of action and for the rational design of new, more efficient molecules.

This guide will walk you through the essential experimental procedures to build a comprehensive photophysical profile of a novel phenothiazine dyad.

Core Instrumentation

A fundamental setup for the experiments described herein requires the following instrumentation:

  • UV-Visible Spectrophotometer: A dual-beam spectrophotometer is recommended for accurate absorbance measurements.

  • Fluorometer/Spectrofluorometer: A modular system equipped with a high-intensity Xenon lamp, excitation and emission monochromators, and a sensitive detector (e.g., a photomultiplier tube, PMT). For advanced applications, a system with capabilities for measuring corrected emission spectra is crucial.

  • Time-Correlated Single Photon Counting (TCSPC) System: This is the gold standard for measuring fluorescence lifetimes in the nanosecond to picosecond range. It consists of a pulsed light source (e.g., a laser diode or a picosecond pulsed LED), a fast single-photon detector, and TCSPC electronics.

  • Nitrogen/Argon Gas Source: For deoxygenating samples to prevent quenching of the excited states by molecular oxygen.

  • High-Quality Quartz Cuvettes: 1 cm path length cuvettes are standard for both absorption and emission measurements.

Experimental Protocols

Sample Preparation: The Foundation of Accurate Measurements

The quality of your data is intrinsically linked to the quality of your sample preparation.

Protocol 3.1.1: Standard Sample Preparation

  • Solvent Selection: Choose a spectroscopic grade solvent in which your phenothiazine dyad is fully soluble and stable. Common choices include dichloromethane (DCM), toluene, tetrahydrofuran (THF), and acetonitrile. The choice of solvent can significantly impact the photophysical properties due to solvatochromism.

  • Concentration: For absorption measurements, prepare a stock solution of the dyad in the chosen solvent. From this stock, prepare a dilute solution with a maximum absorbance (A_max) between 0.1 and 0.2 at the wavelength of maximum absorption (λ_max) to ensure linearity (Beer-Lambert Law). For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to minimize inner filter effects.

  • Deoxygenation (Optional but Recommended): For measurements of fluorescence quantum yield and lifetime, it is often necessary to remove dissolved oxygen, a known quencher of triplet states and some singlet excited states. This can be achieved by gently bubbling dry nitrogen or argon gas through the solution in the cuvette for 10-15 minutes. The cuvette should be sealed to prevent re-oxygenation.

Steady-State Spectroscopy: Unveiling the Electronic Transitions

Steady-state measurements provide a snapshot of the electronic ground and excited states of the molecule.

Protocol 3.2.1: UV-Visible Absorption Spectroscopy

  • Baseline Correction: Record a baseline spectrum with a cuvette containing the pure solvent.

  • Sample Measurement: Record the absorption spectrum of the phenothiazine dyad solution.

  • Data Analysis: Identify the wavelength of maximum absorption (λ_max) and calculate the molar extinction coefficient (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Protocol 3.2.2: Steady-State Fluorescence Spectroscopy

  • Excitation Wavelength Selection: Set the excitation wavelength (λ_ex) to the λ_max determined from the absorption spectrum.

  • Emission Scan: Scan the emission monochromator over a wavelength range that covers the expected fluorescence of the dyad.

  • Data Correction: If your instrument is not equipped with automatic correction, you will need to correct the raw emission data for the wavelength-dependent sensitivity of the detector and monochromator gratings. This is typically done using a standard lamp or a set of well-characterized fluorescence standards.

Diagram 1: Experimental Workflow for Photophysical Characterization

G cluster_prep Sample Preparation cluster_ss Steady-State Spectroscopy cluster_tr Time-Resolved Spectroscopy cluster_qy Quantum Yield Determination cluster_data Data Analysis Solvent Solvent Selection Concentration Concentration Adjustment Solvent->Concentration Deoxygenation Deoxygenation (N2/Ar) Concentration->Deoxygenation Abs UV-Vis Absorption Deoxygenation->Abs PL Photoluminescence Deoxygenation->PL TCSPC TCSPC Deoxygenation->TCSPC QY Relative Quantum Yield Deoxygenation->QY Abs->QY Absorbance at λex Abs_Data λmax, ε Abs->Abs_Data PL->QY Integrated Emission PL_Data λem, Stokes Shift PL->PL_Data Lifetime_Data τf TCSPC->Lifetime_Data QY_Data Φf QY->QY_Data

Caption: Workflow for the photophysical characterization of phenothiazine dyads.

Fluorescence Quantum Yield (Φ_f): Measuring the Emission Efficiency

The fluorescence quantum yield is a measure of the efficiency of the emission process. It is defined as the ratio of photons emitted to the photons absorbed. The relative method, using a well-characterized standard, is the most common approach.

Protocol 3.3.1: Relative Fluorescence Quantum Yield Determination

  • Standard Selection: Choose a fluorescence standard with an emission range that overlaps with that of your phenothiazine dyad. For phenothiazine derivatives, which often emit in the blue-green region, quinine sulfate in 0.5 M H₂SO₄ (Φ_f = 0.54) or 9,10-diphenylanthracene in cyclohexane (Φ_f = 0.95) are common choices.

  • Absorbance Matching: Prepare solutions of your sample and the standard with matched absorbances (typically < 0.1) at the same excitation wavelength.

  • Fluorescence Spectra: Record the corrected fluorescence spectra of both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation:

    Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and the reference, respectively.

Time-Resolved Fluorescence Spectroscopy: Probing the Excited-State Dynamics

The fluorescence lifetime (τ_f) is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. It provides invaluable information about the excited-state deactivation pathways.

Protocol 3.4.1: Fluorescence Lifetime Measurement using TCSPC

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF represents the time profile of the excitation pulse.

  • Sample Decay: Measure the fluorescence decay of the phenothiazine dyad solution. The absorbance of the solution should be kept low (< 0.1) to avoid re-absorption.

  • Data Analysis (Deconvolution): The measured decay is a convolution of the true fluorescence decay and the IRF. Use specialized software to perform an iterative deconvolution of the measured decay with the IRF to obtain the true fluorescence lifetime (τ_f). The goodness of the fit is typically judged by the chi-squared (χ²) value, which should be close to 1.0.

Table 1: Summary of Key Photophysical Parameters and Their Significance

ParameterSymbolTypical Range for PTZ DyadsSignificance
Wavelength of Maximum Absorptionλ_max300 - 450 nmEnergy of the S₀ → S₁ transition
Molar Extinction Coefficientε10³ - 10⁵ M⁻¹cm⁻¹Probability of the electronic transition
Wavelength of Maximum Emissionλ_em400 - 600 nmEnergy of the S₁ → S₀ transition
Stokes ShiftΔν50 - 150 nmEnergy loss due to relaxation in the excited state
Fluorescence Quantum YieldΦ_f0.01 - 1.0Efficiency of the radiative decay process
Fluorescence Lifetimeτ_f1 - 20 nsRate of the radiative and non-radiative decay processes

Advanced Considerations and Troubleshooting

  • Concentration Quenching: At high concentrations, phenothiazine dyads can form aggregates, which can lead to self-quenching of the fluorescence. Always perform a concentration-dependent study to ensure you are working in a concentration regime where the photophysical properties are independent of concentration.

  • Photodegradation: Phenothiazine derivatives can be susceptible to photodegradation. It is advisable to use fresh solutions and minimize the exposure of the sample to the excitation light.

  • Solvatochromism: The photophysical properties of many phenothiazine dyads are sensitive to the polarity of the solvent. A study of the photophysical properties in a range of solvents with varying polarity can provide insights into the nature of the excited state (e.g., the presence of intramolecular charge transfer).

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the comprehensive photophysical characterization of novel phenothiazine dyads. By carefully controlling the experimental conditions and understanding the principles behind each measurement, researchers can obtain high-quality, reproducible data that is essential for the development of new materials and therapeutics based on the unique properties of the phenothiazine scaffold.

References

  • Synthesis and properties of phenothiazine derivatives as hole-transporting materials for organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Phenothiazine: A better photosensitizer for photodynamic therapy and photoredox catalysis. RSC Advances. [Link]

  • Electrochemistry and spectroelectrochemistry of phenothiazine derivatives. Journal of the Electrochemical Society. [Link]

  • Phenothiazine-based fluorescent probes. Coordination Chemistry Reviews. [Link]

  • Synthesis and Photophysical Properties of Phenothiazine-Containing Dyads. The Journal of Organic Chemistry. [Link]

Application of N-acetylated phenothiazines in medicinal chemistry.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-Acetylated Phenothiazines in Medicinal Chemistry

Executive Summary & Strategic Rationale

The phenothiazine tricyclic system is a "privileged scaffold" in medicinal chemistry, historically dominated by N-alkylated derivatives (e.g., chlorpromazine) for antipsychotic therapy. However, the N-acetylated phenothiazine (10-acetyl-10H-phenothiazine) and its functionalized analogs represent a distinct, underutilized chemical space.

Why N-Acetylation?

  • Pharmacological Dissociation: Unlike N-alkyl derivatives, N-acyl analogs often exhibit reduced affinity for Dopamine D2 receptors, thereby minimizing extrapyramidal side effects (EPS). This allows researchers to exploit the scaffold's antimicrobial, anticancer, and multidrug resistance (MDR) reversal properties without neuroleptic toxicity.

  • Synthetic Utility: The acetyl group at position 10 acts as a robust protecting group, directing electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) to the C2 position, facilitating the construction of complex chalcone hybrids.

  • Lipophilicity Modulation: N-acetylation alters the LogP, influencing membrane permeability and blood-brain barrier (BBB) penetration, critical for designing non-CNS active agents.

Chemical Synthesis & Functionalization Protocols

This section details the construction of the core scaffold and its subsequent derivatization.[1][2][3][4]

Protocol A: Synthesis of 10-Acetylphenothiazine (Core Scaffold)

Context: This reaction protects the nitrogen, preventing oxidation and directing C-ring substitution.

Materials:

  • Phenothiazine (PTZ)[5]

  • Acetic Anhydride (

    
    )
    
  • Reagents: Pyridine or Sodium Acetate

  • Solvent: Toluene or Xylene (for reflux)

Step-by-Step Methodology:

  • Charge: In a 250 mL round-bottom flask, dissolve 10 mmol of Phenothiazine in 20 mL of toluene.

  • Addition: Add 15 mmol of Acetic Anhydride and a catalytic amount of pyridine (0.5 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 8:2). The N-H spot of PTZ will disappear, replaced by the less polar N-Ac spot.
    
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: Filter the resulting precipitate. Wash with cold ethanol to remove unreacted anhydride.

  • Purification: Recrystallize from ethanol/water (9:1). Yield is typically >85%.

    • Checkpoint: Melting point should be

      
      .
      
Protocol B: C2-Functionalization via Friedel-Crafts Acylation

Context: To create anticancer chalcone hybrids, an acetyl group must be introduced at the C2 position of the N-acetylated core.

Materials:

  • 10-Acetylphenothiazine (from Protocol A)[6]

  • Acetyl Chloride[7]

  • Lewis Acid: Aluminum Chloride (

    
    )
    
  • Solvent: Carbon Disulfide (

    
    ) or Dichloromethane (DCM)
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck flask under nitrogen atmosphere. Add 10 mmol of 10-Acetylphenothiazine dissolved in dry

    
    .
    
  • Catalyst Addition: Cool to

    
    . Add 25 mmol of anhydrous 
    
    
    
    portion-wise.
  • Acylation: Dropwise add 12 mmol of Acetyl Chloride.

  • Reaction: Allow to warm to room temperature and reflux for 3 hours. The solution will turn dark red/brown (complex formation).

  • Quench: Pour mixture over crushed ice/HCl. The organic layer will separate.

  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Product: 2,10-Diacetylphenothiazine. This intermediate is the precursor for Claisen-Schmidt condensation (Chalcone synthesis).

Visualizing the Synthetic Workflow

The following diagram illustrates the conversion of the parent phenothiazine into bioactive N-acyl and Chalcone derivatives.

SyntheticPathway PTZ Phenothiazine (Parent Scaffold) NAcPTZ 10-Acetylphenothiazine (Protective/Bioactive Core) PTZ->NAcPTZ Ac2O, Reflux (N-Acetylation) ChloroAc 10-(Chloroacetyl)phenothiazine (Antifungal Precursor) PTZ->ChloroAc ClCH2COCl (Chloroacetylation) DiAcPTZ 2,10-Diacetylphenothiazine (C2-Functionalized) NAcPTZ->DiAcPTZ AlCl3, AcCl (Friedel-Crafts) Chalcone Phenothiazine Chalcones (Anticancer Agents) DiAcPTZ->Chalcone Ar-CHO, NaOH (Claisen-Schmidt) Amines N-Acyl-Amino Derivatives (Antimicrobial) ChloroAc->Amines R-NH2 (Nucleophilic Sub.)

Figure 1: Synthetic divergence of Phenothiazine. Pathway Top: Generation of anticancer chalcones via C2-acylation. Pathway Bottom: Generation of antifungal/antimicrobial agents via chloroacetylation.

Biological Application: Anticancer & MDR Reversal[1][9]

N-acetylated phenothiazines, particularly chalcone hybrids, exhibit dual activity: direct cytotoxicity and the inhibition of P-glycoprotein (P-gp), an efflux pump responsible for Multidrug Resistance (MDR).

Mechanism of Action
  • MDR Reversal: The tricyclic hydrophobic core binds to the transmembrane domain of P-gp, competitively inhibiting the efflux of chemotherapeutics (e.g., Doxorubicin).

  • Apoptosis Induction: Chalcone derivatives induce oxidative stress (ROS generation) and disrupt mitochondrial membrane potential (

    
    ).
    
Protocol C: MDR Reversal Assay (Rhodamine 123 Accumulation)

Objective: To quantify the ability of the N-acetylated derivative to inhibit P-gp in resistant cancer cells (e.g., MCF-7/ADR).

Materials:

  • Cell Line: Doxorubicin-resistant MCF-7 (MCF-7/ADR).

  • Fluorescent Probe: Rhodamine 123 (Rh123), a P-gp substrate.

  • Control: Verapamil (Standard P-gp inhibitor).

Procedure:

  • Seeding: Plate MCF-7/ADR cells (

    
     cells/well) in 6-well plates.
    
  • Treatment: Treat cells with the N-acetylated test compound (

    
    ) for 2 hours. Include a Vehicle Control (DMSO) and Positive Control (Verapamil 
    
    
    
    ).
  • Probe Loading: Add Rh123 (

    
    ) and incubate for an additional 60 minutes at 
    
    
    
    .
  • Efflux Phase: Wash cells with ice-cold PBS to stop transport.

  • Analysis: Lyse cells and measure fluorescence (Ex: 485 nm / Em: 535 nm) OR analyze via Flow Cytometry.

  • Calculation:

    
    
    
    • Interpretation: A value >1.5 indicates significant P-gp inhibition (retention of the dye).

Biological Application: Antifungal Activity[3][4][6][9][10][11]

Derivatives bearing a 10-chloroacetyl group have shown potent activity against Candida and Aspergillus species, often comparable to Fluconazole. The chloroacetyl moiety acts as an alkylating agent or interacts with fungal enzymes distinct from the CYP51 target of azoles.

Data Summary: Structure-Activity Relationship (SAR)

Compound ClassSubstituent (N-10)Substituent (C-2)Primary ActivityPotency Ref
Parent -H-HInactiveN/A
N-Alkyl -(CH2)3-N(CH3)2-ClAntipsychoticHigh (D2)
N-Acetyl -CO-CH3-HWeak AntimicrobialLow
N-Haloacyl -CO-CH2-Cl -HAntifungal High (MIC < 10 µg/mL)
Chalcone -CO-CH3-CO-CH=CH-ArAnticancer High (IC50 < 5 µM)

Visualizing the Mechanism of Action (MDR)

MOA Drug Chemotherapy Agent (e.g., Doxorubicin) Cell Cancer Cell (MDR+) Drug->Cell Passive Diffusion Nucleus Nucleus/DNA (Drug Target) Drug->Nucleus Accumulation -> Apoptosis Pgp P-glycoprotein (P-gp) Efflux Pump Cell->Pgp Substrate Binding Pgp->Drug Efflux (Resistance) N_Ac_PTZ N-Acetyl Phenothiazine Derivative N_Ac_PTZ->Pgp Allosteric/Competitive Inhibition

Figure 2: Mechanism of MDR Reversal. The N-acetyl phenothiazine derivative inhibits the P-gp pump, preventing the efflux of the chemotherapeutic agent and allowing it to reach its nuclear target.

References

  • Synthesis and antifungal activity of N-acetyl phenothiazines. Source:European Journal of Medicinal Chemistry. Citation: "The most promising compounds were those bearing one chlorine or bromine atom attached to the N-acetyl group.[8] These compounds were as active as 5-fluorocitosine."[8] Link:

  • Anticancer Chalcone-Based Phenothiazines. Source:Molecules (MDPI). Citation: "Compounds 4b and 4k were the most effective against human hepatocellular carcinoma HepG-2 cells with IC50 values of 7.14 μg/mL."[9] Link:

  • Phenothiazines as MDR Reversal Agents. Source:BenchChem Application Notes. Citation: "A significant application of phenothiazines in medicinal chemistry is their ability to reverse multidrug resistance...[1][10] inhibiting P-glycoprotein (P-gp)." Link:

  • Antimicrobial Activity of N-acylphenothiazines. Source:PubMed. Citation: "Among 24 phenothiazines, the antimicrobial activity of amino maleates was the highest...[11] CF3-phenothiazines were the most effective in the interaction with liposomal membranes."[11] Link:

Sources

Application Notes and Protocols: A Guide to Studying the Enzyme Inhibition of Phenothiazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Expanding Therapeutic Potential of a Privileged Scaffold

Phenothiazine, a tricyclic heterocyclic compound, is a cornerstone "privileged scaffold" in medicinal chemistry.[1] Initially developed for their antipsychotic properties, phenothiazine derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] A significant aspect of their multifaceted action lies in their ability to modulate the activity of various key enzymes. Understanding the specifics of this enzyme inhibition is crucial for the development of novel therapeutic agents and for predicting potential drug-drug interactions.[5]

This comprehensive guide provides detailed protocols and theoretical background for researchers, scientists, and drug development professionals to investigate the enzyme inhibitory properties of phenothiazine derivatives. We will focus on two major classes of enzymes known to be targeted by phenothiazines: cholinesterases and cytochrome P450 (CYP) isoenzymes .

Section 1: Key Enzyme Targets of Phenothiazine Derivatives

Phenothiazine derivatives have been shown to interact with a variety of enzymes, but their effects on cholinesterases and cytochrome P450s are particularly well-documented and therapeutically relevant.

Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

AChE and BChE are critical enzymes in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine.[6] Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease and other neurodegenerative disorders.[1][7] Many phenothiazine derivatives have been identified as potent inhibitors of both AChE and BChE, often showing selectivity for BChE.[8][9] The mechanism of inhibition by phenothiazines is often complex, with studies reporting competitive, non-competitive, and mixed-type inhibition.[10][11]

Cytochrome P450 (CYP) Isoenzymes

The cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition of CYP isoenzymes is a major cause of adverse drug-drug interactions.[5] Several phenothiazine derivatives have been shown to inhibit various CYP isoforms, such as CYP1A2, CYP2D6, and CYP3A4.[5][12] This inhibition can be reversible (competitive or non-competitive) or irreversible (time-dependent). Characterizing these interactions is vital for ensuring the safety and efficacy of co-administered medications.

Section 2: Experimental Protocols for Studying Enzyme Inhibition

This section provides detailed, step-by-step protocols for determining the inhibitory potential of phenothiazine derivatives against cholinesterases and CYP isoenzymes.

Protocol 1: Determination of Cholinesterase Inhibition using Ellman's Method

This protocol is based on the widely used Ellman's method, a simple and reliable colorimetric assay for measuring cholinesterase activity.[6]

Principle: The assay measures the activity of AChE or BChE by monitoring the production of thiocholine from the hydrolysis of the substrate acetylthiocholine (or butyrylthiocholine for BChE). Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the enzyme activity.[6]

Materials:

  • Purified acetylcholinesterase (from Electrophorus electricus) or butyrylcholinesterase (from equine serum)[7]

  • Acetylthiocholine iodide (ATCh) or Butyrylthiocholine iodide (BTCh)[7]

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)[7]

  • Phosphate buffer (0.1 M, pH 8.0)[13]

  • Phenothiazine derivatives (test compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis P1 Prepare Reagent Solutions (Buffer, Enzyme, Substrate, DTNB, Inhibitor) A1 Add Buffer, DTNB, and Enzyme to wells P1->A1 A2 Add Phenothiazine Inhibitor or Vehicle (Control) A1->A2 A3 Pre-incubate at room temperature A2->A3 A4 Initiate reaction by adding Substrate (ATCh/BTCh) A3->A4 A5 Measure Absorbance at 412 nm kinetically A4->A5 D1 Calculate Reaction Velocity (ΔAbs/min) A5->D1 D2 Determine Percent Inhibition D1->D2 D3 Plot % Inhibition vs. log[Inhibitor] D2->D3 D4 Calculate IC50 Value D3->D4

Caption: Workflow for Cholinesterase Inhibition Assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Enzyme Stock Solution: Prepare a stock solution of AChE or BChE in the assay buffer. The final concentration in the well should be optimized for a linear reaction rate.

    • Substrate Stock Solution: Prepare a stock solution of ATCh or BTCh in deionized water.

    • DTNB Stock Solution: Prepare a 10 mM stock solution of DTNB in the assay buffer.[6]

    • Inhibitor Stock Solutions: Prepare stock solutions of the phenothiazine derivatives in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for testing.

  • Assay Setup (in a 96-well plate):

    • Blank: 190 µL Assay Buffer + 10 µL Substrate Stock Solution (no enzyme).

    • Control (100% activity): 170 µL Assay Buffer + 10 µL DTNB Stock + 10 µL Enzyme Stock + 10 µL Vehicle (e.g., DMSO).

    • Inhibitor Wells: 160 µL Assay Buffer + 10 µL DTNB Stock + 10 µL Enzyme Stock + 10 µL of each phenothiazine derivative dilution.

  • Reaction and Measurement:

    • Add the components as listed above, except for the substrate.

    • Pre-incubate the plate at room temperature for 5-10 minutes.

    • Initiate the reaction by adding 10 µL of the substrate stock solution to all wells simultaneously using a multichannel pipette.

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[6]

Protocol 2: Determination of Cytochrome P450 Inhibition

This protocol describes a general method for assessing the inhibitory potential of phenothiazine derivatives against specific CYP isoenzymes using human liver microsomes or recombinant CYP enzymes.

Principle: The activity of a specific CYP isoenzyme is measured by monitoring the formation of a specific metabolite from a probe substrate. The assay is conducted in the presence and absence of the phenothiazine derivative to determine its inhibitory effect. The concentration of the metabolite is typically quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP isoenzymes (e.g., CYP1A2, CYP2D6, CYP3A4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 7.4)

  • CYP isoenzyme-specific probe substrates (see table below)

  • Phenothiazine derivatives (test compounds)

  • Acetonitrile or methanol (for reaction quenching)

  • HPLC or LC-MS/MS system

Table 1: Commonly Used Probe Substrates for CYP Isoenzymes

CYP IsoenzymeProbe SubstrateMetabolite Measured
CYP1A2 PhenacetinAcetaminophen
CYP2C9 Diclofenac4'-Hydroxydiclofenac
CYP2C19 S-Mephenytoin4'-Hydroxymephenytoin
CYP2D6 DextromethorphanDextrorphan
CYP3A4 Midazolam1'-Hydroxymidazolam

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis P1 Prepare Incubation Mixtures (Buffer, Microsomes/CYP, Inhibitor) I1 Pre-incubate mixtures at 37°C P1->I1 I2 Add Probe Substrate I1->I2 I3 Initiate reaction by adding NADPH regenerating system I2->I3 I4 Incubate at 37°C with shaking I3->I4 I5 Stop reaction with cold organic solvent I4->I5 A1 Centrifuge to pellet protein I5->A1 A2 Analyze supernatant by HPLC or LC-MS/MS A1->A2 A3 Quantify metabolite formation A2->A3 A4 Calculate IC50 Value A3->A4

Caption: Workflow for Cytochrome P450 Inhibition Assay.

Step-by-Step Procedure:

  • Incubation Mixture Preparation:

    • In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes or recombinant CYP enzyme, and the phenothiazine derivative at various concentrations (or vehicle for control).

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Reaction Initiation:

    • Add the specific probe substrate to each tube.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

  • Incubation:

    • Incubate the reactions at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of cold acetonitrile or methanol.

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed to pellet the precipitated protein.

  • Analysis:

    • Transfer the supernatant to HPLC vials and analyze using a validated HPLC or LC-MS/MS method to quantify the formation of the specific metabolite.

  • Data Analysis:

    • Calculate the rate of metabolite formation for the control and each inhibitor concentration.

    • Determine the percent inhibition and calculate the IC50 value as described in Protocol 2.1.

Determining the Mechanism of Inhibition

Once the IC50 value is determined, further experiments can be conducted to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). This is typically achieved by performing kinetic studies at various substrate and inhibitor concentrations and analyzing the data using graphical methods such as Lineweaver-Burk or Dixon plots.[14]

Lineweaver-Burk Plot: A double reciprocal plot of 1/velocity (1/V) versus 1/substrate concentration (1/[S]). The pattern of the lines in the presence of different inhibitor concentrations reveals the mechanism of inhibition.[14]

Dixon Plot: A plot of 1/velocity (1/V) versus inhibitor concentration ([I]) at different fixed substrate concentrations. The intersection of the lines can indicate the type of inhibition.[14]

Visualizing Inhibition Mechanisms:

G cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition C_E Enzyme (E) C_ES ES Complex C_E:f0->C_ES:f0 + S C_EI EI Complex C_E:f0->C_EI:f0 + I C_S { Substrate (S)} C_I { Inhibitor (I)} C_ES:f0->C_E:f0 C_P { Product (P)} C_ES:f0->C_P:f0 -> E + P C_EI:f0->C_E:f0 NC_E Enzyme (E) NC_ES ES Complex NC_E:f0->NC_ES:f0 + S NC_EI EI Complex NC_E:f0->NC_EI:f0 + I NC_S { Substrate (S)} NC_I { Inhibitor (I)} NC_ES:f0->NC_E:f0 NC_ESI ESI Complex NC_ES:f0->NC_ESI:f0 + I NC_P { Product (P)} NC_ES:f0->NC_P:f0 -> E + P NC_EI:f0->NC_E:f0 NC_EI:f0->NC_ESI:f0 + S NC_ESI:f0->NC_ES:f0 NC_ESI:f0->NC_EI:f0

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the N-Acylation of 10H-Phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

A Mechanistic Guide for Researchers and Drug Development Professionals

The N-acylation of 10H-phenothiazine at the 10-position (thiazine nitrogen) is a critical transformation in the synthesis of neuroleptic drugs, antioxidants, and advanced materials. However, the nitrogen atom in the phenothiazine core is highly sterically hindered by the flanking aromatic rings, and its lone pair is delocalized into the extended


-system, rendering it a uniquely poor nucleophile. Consequently, standard acylation conditions often result in poor yields, unreacted starting material, or competing C-acylation.

This support guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to help you achieve quantitative N-acylation.

Mechanistic Overview & Pathway Logic

Understanding the electronic behavior of the phenothiazine core is the first step in troubleshooting. The diagram below illustrates how reagent selection dictates whether the reaction proceeds via the desired N-acylation pathway or the off-target C-acylation (Friedel-Crafts) pathway.

PhenothiazineAcylation cluster_N_Acylation Target: N-Acylation Pathway cluster_C_Acylation Off-Target: C-Acylation Pathway PTZ 10H-Phenothiazine (Sterically Hindered N-H) Base Add Strong/Mild Base (NaH, TEA) PTZ->Base Deprotonation Lewis Add Lewis Acid (e.g., AlCl3) PTZ->Lewis Electrophilic Activation Anion Phenothiazine N-Anion (Highly Nucleophilic) Base->Anion - H+ Acyl Add Acyl Chloride (e.g., ClCOCH2Cl) Anion->Acyl Nucleophilic Attack Product 10-Acylphenothiazine (Target Product) Acyl->Product - Cl- Deactivated N-Lone Pair Deactivated by Complexation Lewis->Deactivated Complexation FC_Acyl Add Acyl Chloride Deactivated->FC_Acyl Ring Activation SideProduct 2-Acylphenothiazine (Friedel-Crafts Product) FC_Acyl->SideProduct EAS Mechanism

Reaction pathway logic for 10H-phenothiazine acylation highlighting N- vs C-substitution.

Troubleshooting & FAQs (Causality & Solutions)

Q1: My N-acylation reaction yields mostly unreacted 10H-phenothiazine. How do I increase the conversion rate? Root Cause: The inherent low nucleophilicity of the 10H-phenothiazine nitrogen. Under neutral conditions at room temperature, the reaction activation energy is too high for the hindered nitrogen to attack the carbonyl carbon. Solution: You must either significantly elevate the temperature or deprotonate the amine to form the highly nucleophilic phenothiazide anion.

  • Method A (Thermal): Reflux the phenothiazine in neat acetic anhydride or use toluene as a high-boiling solvent with an excess of the acylating agent.

  • Method B (Base-Mediated): Use a strong base such as Sodium Hydride (NaH) in THF/DMF to quantitatively generate the N-anion before adding the acyl chloride. Triethylamine (TEA) in THF is also highly effective for reactive acyl chlorides (like chloroacetyl chloride) if allowed to react over several hours 1[1].

Q2: I am observing multiple spots on my TLC. NMR indicates acylation on the aromatic rings rather than the nitrogen. Why? Root Cause: Competing electrophilic aromatic substitution (Friedel-Crafts acylation). If you are using Lewis acids (e.g.,


) to activate your acyl chloride, the Lewis acid complexes with the nitrogen lone pair, deactivating it. The reaction will preferentially occur at the C-2 position of the aromatic ring, yielding 2-acylphenothiazine or 2,10-diacylphenothiazine 2[2].
Solution:  Strictly avoid Lewis acids if N-acylation is the sole target. Ensure your glassware is free of trace metal contaminants. Rely on basic conditions (TEA, NaH) which direct the electrophile exclusively to the nitrogen center.

Q3: When using


-BuLi for deprotonation, I get C-1 acylated products instead of N-acylation. What is happening? 
Root Cause:  The Anionic N-Fries Rearrangement or directed ortho-lithiation. While 

-BuLi successfully deprotonates the nitrogen to form a monolithium amide, an excess of

-BuLi or the use of specific electrophiles (like

or DMF) can drive the migration of the acyl group from the nitrogen to the C-1 position (ortho to the nitrogen) via a tetrahedral intermediate 3[3]. Solution: Control the stoichiometry strictly to 1.0 - 1.1 equivalents of

-BuLi at low temperatures (-78 °C). Alternatively, switch to a non-nucleophilic base like NaH, which does not promote ortho-lithiation as aggressively as organolithium reagents.

Q4: My isolated product is contaminated with a dark green/blue impurity. How do I prevent this? Root Cause: Phenothiazine and its derivatives are highly susceptible to oxidation, forming brightly colored radical cations (e.g., the phenothiazinyl radical) and subsequently sulfoxides when exposed to air and light, especially in acidic media. Solution: Degas all solvents, run the reaction under a strict inert atmosphere (Nitrogen or Argon), and avoid prolonged exposure to light during purification.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify success at each critical node.

Protocol A: Base-Catalyzed N-Acylation (Synthesis of 10-Chloroacetylphenothiazine)

A standard approach for highly reactive acyl chlorides, utilizing TEA to drive the reaction forward 1[1].

Materials:

  • 10H-Phenothiazine (1.0 equiv, rigorously dried)

  • Chloroacetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Purge with Argon for 15 minutes.

  • Dissolution: Dissolve 10H-phenothiazine (1.0 equiv) in anhydrous THF to create a 0.2 M solution.

  • Base Addition: Add TEA (1.2 equiv) via syringe.

    • Self-Validation Check: The solution should remain clear; no precipitate should form at this stage. If it clouds, your TEA or THF contains moisture.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Place chloroacetyl chloride (1.1 equiv) diluted in a small volume of THF into the dropping funnel. Add dropwise over 30 minutes.

    • Self-Validation Check: A white precipitate (Triethylammonium chloride) will immediately begin to form, confirming the acylation is actively consuming the base and generating HCl.

  • Reaction Maturation: Remove the ice bath and stir at room temperature for 3 hours. Monitor by TLC (Hexane:Ethyl Acetate 9:1). The starting material spot (fluorescent blue under UV 254 nm) should disappear.

  • Quenching & Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from ethanol to yield pure 10-chloroacetylphenothiazine.

Protocol B: High-Temperature Neutral N-Acylation

Ideal for less reactive acyl chlorides or anhydrides where base-sensitivity is an issue.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10H-phenothiazine (1.0 equiv) in anhydrous toluene.

  • Addition: Add the acyl chloride (1.5 equiv).

  • Reflux: Heat the mixture to 110 °C (reflux) for 4-6 hours under Nitrogen.

    • Self-Validation Check: HCl gas will evolve as the reaction proceeds. You can verify this by placing a piece of damp pH paper near the top of the condenser (it will turn red). Once gas evolution ceases, the reaction has likely reached completion.

  • Workup: Cool to room temperature, evaporate the toluene under vacuum, and neutralize the residue with saturated aqueous

    
    . Extract with dichloromethane, dry, and purify via column chromatography.
    

Quantitative Data Summary

The following table summarizes the expected outcomes based on the chosen reaction parameters, allowing researchers to select the optimal conditions for their specific acylating agents.

Acylating AgentBase / CatalystSolventTemp (°C)Primary ProductExpected Yield (%)Troubleshooting Note
Acetic AnhydrideNoneNeat140 (Reflux)10-Acetylphenothiazine85 - 95Requires excess anhydride; easy workup via hydrolysis of excess.
Chloroacetyl ChlorideTriethylamineTHF0 to 2510-Chloroacetylphenothiazine75 - 85White

precipitate indicates reaction progress.
Benzoyl ChlorideNaHDMF0 to 2510-Benzoylphenothiazine80 - 90NaH ensures complete deprotonation of hindered N-H.
Acetyl Chloride

-BuLi (2.0 eq)
THF-78 to 251-Acetylphenothiazine60 - 70Excess Li base triggers anionic N-Fries rearrangement to C-1.
Acetyl Chloride


/ Toluene
25 to 402-Acetyl / 2,10-DiacetylVariableLewis acid directs to Friedel-Crafts C-acylation.

References

  • Title: Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential Source: Scholars Research Library URL: [Link]

  • Title: ChemInform Abstract: 2-Acetylphenothiazines as Synthon in Heterocyclic Synthesis Source: ResearchGate URL: [Link]

  • Title: Does phenothiazine give a dianion on addition of two equivalents of strong base? Source: Arkivoc URL: [Link]

Sources

Technical Support Center: Phenothiazine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Knowledge Base ID: KB-PTZ-2026-X Status: Active Maintainer: Senior Application Scientist, Dr. A. Vance

Introduction: The Phenothiazine Scaffold

Welcome to the SynthoTech Technical Support Center. This guide addresses the synthesis of phenothiazine (dibenzo-1,4-thiazine), a privileged scaffold in medicinal chemistry (antipsychotics like chlorpromazine, antihistamines like promethazine) and materials science (OLED hole-transport layers).

Our support tickets indicate three primary synthesis routes, each with distinct failure modes:

  • The Legacy Route: Thionation of diphenylamine (Bernthsen).[1]

  • The Precision Route: Transition-metal catalyzed cross-coupling (Buchwald-Hartwig).

  • The Green Route: Iodine/Iron-mediated oxidative annulation.

Module 1: The Legacy Route (Bernthsen Synthesis)

User Complaint: "My reaction turns into an insoluble black tar, and the yield is <30%."

Root Cause Analysis

The classic Bernthsen synthesis involves heating diphenylamine with elemental sulfur.[1][2] The "black tar" is caused by uncontrolled radical polymerization and oxidative degradation due to excessive temperature and lack of catalytic control.

Troubleshooting Protocol (Ticket #BNT-404)
ParameterLegacy Condition (Prone to Failure)Optimized Condition (Recommended) Why? (Mechanistic Insight)
Catalyst None or AlCl₃Iodine (I₂) (1-3 mol%) Iodine acts as a "soft" Lewis acid and radical initiator, lowering the activation energy for S-S bond cleavage [1].
Temperature >200°C (Neat)160-180°C (High-BP Solvent) Use o-dichlorobenzene (ODCB) to act as a heat sink, preventing localized overheating and polymerization.
Atmosphere Open AirArgon/Nitrogen Balloon Phenothiazine intermediates are highly susceptible to oxidation to phenothiazin-5-oxide (pink/red impurities) at high temps.
Visualizing the Mechanism (Bernthsen)

The iodine catalyst facilitates the opening of the S₈ ring and electrophilic attack on the aromatic ring.

BernthsenMechanism Start Diphenylamine + S8 Step1 Electrophilic Sulfuration (Ortho position) Start->Step1 Heat Cat I2 Catalyst Cat->Step1 Activates S8 Step2 Intramolecular Cyclization Step1->Step2 -H2S Side Polymers/Tar Step1->Side T > 200°C Uncontrolled Radical Prod Phenothiazine Step2->Prod Aromatization

Figure 1: Iodine-catalyzed thionation pathway showing the diversion point for tar formation.

Module 2: The Precision Route (Pd-Catalyzed Coupling)

User Complaint: "I'm trying to couple 2-bromothiophenol with an aniline, but the catalyst dies immediately. No product."

Root Cause Analysis

Sulfur is a notorious catalyst poison for Palladium (Pd). Thiolates bind strongly to Pd(II), preventing the reductive elimination step or sequestering the catalyst in an inactive resting state.

Troubleshooting Protocol (Ticket #PDC-502)

1. The "Degassing" Imperative

  • Issue: Oxygen oxidizes phosphine ligands (PPh₃ → O=PPh₃), rendering them useless.

  • Fix: You must perform a "Freeze-Pump-Thaw" cycle (x3) or vigorous sparging with Argon for 20 mins before adding the catalyst.

2. Ligand Selection (The "Bite Angle" Factor) Standard PPh₃ often fails. You need bidentate ligands with a wide bite angle to force the reductive elimination of the bulky phenothiazine core.

  • Recommended Ligand: DPPF (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos .

  • Catalyst Source: Pd₂(dba)₃ (Bis(dibenzylideneacetone)palladium(0)).

3. Base Compatibility

  • Avoid: Carbonates (K₂CO₃) often react too slowly for this specific coupling.

  • Use: NaOtBu (Sodium tert-butoxide). The strong base facilitates the rapid deprotonation of the thiol/amine, accelerating the transmetallation step [2].

Visualizing the Catalytic Cycle

The critical failure point is the formation of the Pd-S bond, which can be irreversible without the right ligand.

PdCycle Pd0 Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Coord Amine/Thiol Coordination OxAdd->Coord RedElim Reductive Elimination (C-N / C-S Bond) Coord->RedElim Poison Catalyst Poisoning (Stable Pd-S species) Coord->Poison Wrong Ligand RedElim->Pd0

Figure 2: Palladium catalytic cycle highlighting the risk of sulfur poisoning (Red).

Module 3: The Green Route (Iron/Iodine Oxidative Coupling)

User Complaint: "I want to avoid heavy metals. I tried the iodine method, but I'm getting regioisomers."

Root Cause Analysis

Recent "Green Chemistry" advances utilize Ferric Citrate or Iodine/DMSO systems to couple cyclohexanones with amines and sulfur [3, 4]. Regioisomerism occurs because the initial enamine formation can happen on either side of an unsymmetrical ketone.

Troubleshooting Protocol (Ticket #GRN-101)
IssueDiagnosisSolution
Regio-scrambling Substrate ControlUse blocked cyclohexanones (e.g., 4,4-dimethylcyclohexanone) or symmetrical substrates to simplify the product profile.
Incomplete Reaction Oxidant StarvationIn Iodine/DMSO systems, DMSO acts as the terminal oxidant (regenerating I₂). Ensure DMSO is used as the solvent or in large excess (5 equiv).
Low Yield Catalyst LoadingFor Ferric Citrate catalyzed C-S/C-N coupling, increase loading to 10 mol%. It is non-toxic and cheap, so "over-catalysis" is economically viable [4].

Module 4: Purification & Stability (FAQ)

Q: Why did my white product turn pink on the filter paper? A: Phenothiazines are electron-rich and easily oxidized to the sulfoxide (pink/red) or phenothiazinium radical cation (blue/green) by atmospheric oxygen and light.

  • Fix:

    • Add 1% Ascorbic Acid to your aqueous workup.

    • Dry the product under vacuum in the dark.

    • Store under Argon at -20°C.

Q: How do I remove the sulfur smell/residue? A: Elemental sulfur is difficult to remove.

  • Fix: Wash the crude solid with hot ethanol (sulfur is sparingly soluble, phenothiazine is soluble) or use a Sodium Sulfite (Na₂SO₃) wash, which converts S₈ to water-soluble thiosulfate.

References

  • Bernthsen Synthesis Mechanism

    • Source:J. Org.[3] Chem. (Classic/Review context).

    • Context: Iodine lowers activ
    • Citation: Gupta, R. R. (1988). Phenothiazines and 1,4-Benzothiazines: Chemical and Biomedical Aspects. Elsevier.
  • Palladium-Catalyzed Synthesis

    • Title: Palladium-Catalyzed Three-Component Approach to Promazine with Formation of One Carbon–Sulfur and Two Carbon–Nitrogen Bonds.[4][5]

    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Iodine-Catalyzed (Green)

    • Title: Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions.[6]

    • Source:Organic & Biomolecular Chemistry, 21, 1920-1926 (2023).[6]

    • URL:[Link]

  • Iron-Catalyzed (Ferric Citrate)

    • Title: Efficient and Regioselective Synthesis of Phenothiazine via Ferric Citrate Catalyzed C-S/C-N Cross-Coupling.[7][8][9]

    • Source:Letters in Organic Chemistry, 16(1), 16-24 (2019).[8]

    • URL:[Link][10][11][12]

Sources

Technical Support Center: Yield Optimization for 10-((1-naphthalenyloxy)acetyl)-10H-Phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine presents a classic challenge in heterocyclic chemistry: the functionalization of the sterically hindered and electronically deactivated phenothiazine nitrogen (


). Low yields in this protocol are typically caused by three factors:
  • Poor Nucleophilicity: The lone pair on

    
     is delocalized into the sulfur-containing ring system, making direct acylation difficult.
    
  • Oxidative Instability: The phenothiazine core is prone to oxidation (forming sulfoxides/sulfones) or polymerization ("tarring") under aerobic conditions.

  • Inefficient Coupling: Direct reaction with bulky acids often fails.

This guide outlines a Stepwise "Click" Strategy (The "Golden Route") which isolates the reactive intermediate 10-(chloroacetyl)-10H-phenothiazine before coupling with 1-naphthol. This method consistently outperforms direct one-pot acylation.

Visual Workflow: The "Golden Route" Strategy

The following diagram illustrates the optimized two-step pathway versus the low-yield direct route.

G Start 10H-Phenothiazine (Starting Material) Inter Intermediate: 10-(Chloroacetyl)phenothiazine Start->Inter Step 1: Cl-CH2-COCl Toluene/Reflux or MW (Yield: >90%) Direct Direct Acylation (Low Yield / High Impurity) Start->Direct Direct Acid Chloride Target TARGET: 10-((1-naphthalenyloxy)acetyl)- phenothiazine Inter->Target Step 2: 1-Naphthol K2CO3 / DMF (Yield: ~85%) Direct->Target < 40% Yield

Caption: The stepwise pathway maximizes yield by separating the difficult N-acylation (Step 1) from the rapid O-alkylation (Step 2).

Module 1: Optimizing Step 1 (N-Acylation)

Goal: Synthesis of 10-(chloroacetyl)-10H-phenothiazine. The Bottleneck: Overcoming the low nucleophilicity of the phenothiazine nitrogen.

Protocol Comparison
ParameterMethod A: Thermal Reflux (Standard)Method B: Microwave Assisted (Recommended)
Reagents Phenothiazine, Chloroacetyl chloride, Benzene/ToluenePhenothiazine, Chloroacetyl chloride, Toluene (Dry)
Conditions Reflux (

) for 4–24 hours
Microwave (

) for 10–20 mins
Yield 50–70%90–98%
Purity Profile High oxidation byproducts (Pink/Black tar)Clean conversion, minimal oxidation
Troubleshooting Guide
  • Issue: The reaction mixture turns black/tarry.

    • Cause: Oxidation of the phenothiazine ring by atmospheric oxygen or prolonged heating.

    • Solution: Purge the solvent with Nitrogen (

      
      ) or Argon for 15 minutes prior to adding reagents. Perform the reaction under a strict inert atmosphere.
      
  • Issue: Incomplete conversion after 24 hours.

    • Cause:

      
       byproduct is protonating the phenothiazine, further deactivating it.
      
    • Solution: Add a scavenger base. While amines (TEA) can react with chloroacetyl chloride, using solid Sodium Bicarbonate (

      
      )  or refluxing in Toluene allows 
      
      
      
      gas to escape.
    • Advanced Fix: Use Microwave Irradiation .[1] The rapid heating kinetics overcome the activation energy barrier without prolonged exposure to oxidative stress [1, 2].

Module 2: Optimizing Step 2 (The Coupling)

Goal: Reaction of Intermediate with 1-Naphthol. The Bottleneck: Ensuring O-alkylation over C-alkylation and preventing hydrolysis.

Critical Parameters
  • Solvent Choice: Use DMF (N,N-Dimethylformamide) or Acetone . DMF is preferred for its ability to solvate the phenoxide anion, increasing reaction rate.

  • Base Selection:

    • 
       (Anhydrous):  The gold standard. It forms the naphthoxide anion in situ.
      
    • 
       (Cesium Carbonate):  Use if the reaction is sluggish (Cesium effect enhances solubility).
      
  • Catalyst: Addition of KI (Potassium Iodide) (10 mol%) can accelerate the reaction via the Finkelstein reaction (converting the alkyl chloride to a more reactive alkyl iodide in situ).

Step-by-Step Protocol (High Yield)
  • Dissolve 1-Naphthol (1.1 equiv) in dry DMF.

  • Add

    
      (2.0 equiv) and stir at Room Temp (RT) for 30 mins to generate the phenoxide.
    
  • Add 10-(chloroacetyl)-10H-phenothiazine (1.0 equiv) and KI (0.1 equiv).

  • Heat to

    
     for 2–4 hours.
    
  • Workup: Pour into ice water. The product should precipitate as a solid.[2] Filter and wash with water to remove DMF and salts.

FAQs: Researcher to Researcher

Q: Why not react Phenothiazine directly with (1-naphthalenyloxy)acetyl chloride? A: You can, but the yield is typically lower (<40%). The bulky acid chloride faces significant steric hindrance from the "butterfly" shape of the phenothiazine core. Furthermore, preparing the specific acid chloride introduces another step where hydrolysis can occur. The stepwise method uses the highly reactive (and commercially available) chloroacetyl chloride to install the "linker" first, which is much more efficient [3].

Q: My final product is oiling out instead of crystallizing. How do I fix this? A: This is common in DMF workups.

  • Trituration: Decant the water, dissolve the oil in a minimum amount of hot Ethanol or Ethyl Acetate, and let it cool slowly.

  • Scratching: If it remains an oil, add a seed crystal or scratch the glass side of the flask.

  • Purity Check: Run a TLC. If there is unreacted 1-naphthol, it acts as a solvent impurity. Remove it by washing the organic layer with dilute NaOH (1-naphthol is acidic and will wash out).

Q: The phenothiazine starting material spots are trailing on TLC. Why? A: Phenothiazines are basic and can interact with the silica. Add 1% Triethylamine (TEA) to your TLC developing solvent (e.g., Hexane:DCM:TEA) to sharpen the spots.

References

  • Sarmiento, G. P., et al. (2011). "Synthesis and antifungal activity of some substituted phenothiazines and related compounds." European Journal of Medicinal Chemistry, 46(1), 101-105.

  • Vitale, R. G., & Moglioni, A. G. (2010). "N-haloacetyl phenothiazines and derivatives: Preparation, characterization and structure-activity relationship for antifungal activity." European Journal of Medicinal Chemistry. 3[1][4][3][5][6][7][8][9]

  • Abu-Shady, H., et al. (1976). "Synthesis of some new phenothiazine derivatives of expected medicinal value." Pharmazie, 31(1), 18-20. 10[4][3][6][7][8]

Sources

How to improve the solubility of phenothiazine derivatives in organic solvents.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving the solubility of phenothiazine derivatives in organic solvents.

Welcome to the Phenothiazine Technical Support Hub

Status: Operational Scope: Organic Synthesis, Material Science (OLED/OPV), Drug Formulation Lead Scientist: Dr. [AI Name][1]

Executive Summary: Phenothiazine (PTZ) derivatives often suffer from poor solubility in common organic solvents due to the strong


 stacking interactions inherent to their tricyclic heteroaromatic core.[1][2] While the molecule adopts a non-planar "butterfly" conformation (dihedral angle ~158.5°), the fused benzene rings still drive significant aggregation.[1] This guide provides structural and process-engineering solutions to overcome these solubility barriers.
Module 1: Structural Design Strategies (The Permanent Fix)

The Problem: Unsubstituted phenothiazine is rigid and prone to crystallization.[1][2] The Solution: Disruption of intermolecular packing via N-alkylation .[2]

Adding bulky alkyl chains or polar groups to the N-10 position is the most effective method to increase solubility without significantly altering the electronic properties of the chromophore.

Protocol: N-Alkylation of Phenothiazine

Use this standard operating procedure (SOP) to attach solubilizing chains (e.g., 2-ethylhexyl, n-octyl).

Reagents:

  • Phenothiazine derivative (1.0 eq)[1][3]

  • Sodium Hydride (NaH) (60% in oil, 1.5 eq) [Caution: Pyrophoric] [1]

  • Alkyl Bromide (e.g., 2-ethylhexyl bromide) (1.2–1.5 eq)[1]

  • Solvent: Anhydrous DMF or DMSO (Dryness is critical)[1]

Step-by-Step Workflow:

  • Preparation: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen flow.

  • Dissolution: Dissolve the PTZ derivative in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Cool to 0°C. Add NaH portion-wise. Stir for 30–60 mins.

    • Checkpoint: Solution should change color (often to orange/red) indicating the formation of the phenothiazine anion.[1]

  • Addition: Add the alkyl bromide dropwise via syringe.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours. Heat to 60°C if the alkyl chain is very bulky.[1][2]

  • Quench: Carefully add ice water to quench excess NaH.

  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate.[1][2]

  • Purification: Column chromatography (Hexane/DCM gradient).

Technical Insight: The introduction of a "swallow-tail" substituent (like 2-ethylhexyl) provides higher entropy and better solubility in non-polar solvents (Toluene, Chlorobenzene) compared to linear n-alkyl chains of the same molecular weight due to increased steric bulk preventing close packing [1].

Module 2: Solvent Engineering (The Process Fix)

The Problem: You cannot modify the structure (e.g., it is a final drug candidate). The Solution: Match Hansen Solubility Parameters (HSP) .

Phenothiazine solubility is governed by Dispersion forces (


) and Polar interactions (

).[1][4] It dissolves best in solvents that match its "interaction radius."[1][2]
Solubility Compatibility Table
Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Chlorinated Chloroform, DCM, ChlorobenzeneExcellent Primary choice for NMR, synthesis, and spin-coating.
Aromatics Toluene, XyleneGood Preferred for device fabrication (OLEDs) due to higher boiling points.[1]
Polar Aprotic DMF, DMSO, NMPGood Used for reactions (SnAr, Alkylation).[1] Hard to remove.
Ethers THF, 1,4-DioxaneModerate Good for intermediate polarity derivatives.
Alcohols Methanol, EthanolPoor Often used as anti-solvents for precipitation/purification.[1][2]
Alkanes Hexane, HeptaneVery Poor Strictly used for precipitation.[1][2]

Critical Note: If your derivative contains a salt (e.g., Chlorpromazine HCl), the solubility profile inverts.[1] Salts are soluble in water/alcohols and insoluble in DCM/Hexane [2].[1][2]

Module 3: Visual Troubleshooting Workflows
Diagram 1: The Solubility Strategy Decision Tree

Use this logic flow to determine the correct intervention for your specific situation.

SolubilityStrategy Start Start: Phenothiazine Insoluble IsSynthesized Is the molecule already synthesized? Start->IsSynthesized CanModify Can you modify the structure? IsSynthesized->CanModify No (Planning stage) SolventCheck Strategy B: Solvent Engineering IsSynthesized->SolventCheck Yes (Final compound) Alkylation Strategy A: N-Alkylation (Add 2-ethylhexyl or PEG) CanModify->Alkylation Yes CanModify->SolventCheck No (Strict structure) ResultA Result: High Solubility in Toluene/DCM Alkylation->ResultA Chlorinated Try Chlorinated Solvents (CHCl3, DCM) SolventCheck->Chlorinated HeatSonic Apply Heat (50°C) + Sonication (15 min) Chlorinated->HeatSonic Still insoluble?

Caption: Decision matrix for selecting between chemical modification (synthesis) and physical processing (solvent choice).

Module 4: Frequently Asked Questions (Troubleshooting)

Q1: My phenothiazine derivative turned green/black and precipitated. What happened? A: You likely have Oxidation .[1][2] Phenothiazine is easily oxidized to its radical cation (


), which is often deeply colored (green/red) and forms a salt.[1]
  • Cause: Exposure to air in acidic solvents or presence of oxidants.[1][2]

  • Fix: The radical cation is a salt; it is insoluble in non-polar solvents (Toluene) but soluble in polar media.[1][2] To restore organic solubility, reduce it back to the neutral state using Hydrazine or Zinc dust, or ensure your solvent is acid-free (filter through basic alumina) [3].

Q2: The compound dissolves at 60°C but gels upon cooling to room temperature. A: This is a Supersaturation/Nucleation issue. The planar rings are re-stacking.[1][2]

  • Fix 1 (Processing): Use a co-solvent system.[1][2][5] Add 5-10% of a "good" solvent (e.g., Chlorobenzene) to your bulk solvent.[1]

  • Fix 2 (Synthesis): If this is for an ink formulation, you must disrupt the symmetry.[2] Switch from an n-octyl chain to a branched 2-ethylhexyl or 3,7-dimethyloctyl chain. The branching prevents the "zipper" effect of crystallization.[2]

Q3: I need water solubility, not organic solubility. A: You need to invert the polarity.

  • Method A: Quaternize the nitrogen (if it's an amino-alkyl side chain) to form a salt (e.g., HCl or Methiodide salt).[1]

  • Method B: Attach a PEG (Polyethylene Glycol) chain to the N-10 position.[1][2][6] A PEG-chain length of n=4 is usually sufficient to induce water solubility [4].[1][2]

References
  • Effect of Alkyl Chains on Solubility

    • Title: N-Substituted Phenothiazines as Environmentally Friendly Hole-Transporting Materials for Low-Cost and Highly Stable Halide Perovskite Solar Cells.[2][7]

    • Source: ACS Omega (2020).[1][2]

    • URL:[Link][1]

  • Solubility Data of Medicinal Derivatives

    • Title: A Comparative Guide to the Performance of Phenothiazine Deriv
    • Source: BenchChem Technical Guides.[1][2]

  • Oxidation and Aggregation Mechanisms

    • Title: Structure-induced optoelectronic properties of phenothiazine-based materials.[2][7][8][9][10]

    • Source: RSC Advances (2020).[1][2]

    • URL:[Link]

  • PEGylation for Tunable Solubility

    • Title: Pegylation of phenothiazine – A synthetic route towards potent anticancer drugs.[1][2][6]

    • Source: Bioorganic Chemistry (via PMC).[1][2]

    • URL:[Link]

Sources

Side reaction products in the synthesis of N-substituted phenothiazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the synthesis of N-substituted phenothiazines. As a Senior Application Scientist, I have designed this resource to move beyond basic protocols and address the fundamental chemical logic behind your reactions. Phenothiazines are highly electron-rich, conformationally unique scaffolds. While this makes them invaluable in drug development and materials science, it also makes them highly susceptible to oxidation, regioselectivity issues, and catalytic poisoning.

This guide is structured to help you understand the causality of side reactions, implement self-validating experimental systems, and ultimately rescue your yields.

Section 1: Mechanistic Troubleshooting & FAQs

Issue 1: Unwanted S-Oxidation (Sulfoxide/Sulfone Formation)

Q: My reaction mixture turned from yellow to dark green, and my LC-MS shows a +16 Da mass shift. What happened? A: You are observing the S-oxidation of the phenothiazine core. The sulfur atom in phenothiazine is highly electron-rich and possesses a very low oxidation potential. Exposure to atmospheric oxygen, trace water, or even ambient light can trigger a one-electron oxidation, forming a highly persistent radical cation[1].

  • Causality: This radical cation intermediate (which absorbs strongly at ~520 nm, appearing pink to dark green depending on concentration and potential) reacts rapidly with trace water in the solvent to form the corresponding phenothiazine sulfoxide (+16 Da)[2]. Excess oxidant will further push this to the sulfone (+32 Da).

  • Self-Validation: You can visually validate the integrity of your reaction in real-time. A shift from a clear/yellow solution to a deep pink or green is an immediate indicator of radical cation formation[2]. Furthermore, FTIR analysis of the isolated byproduct will show a strong S=O stretching vibration in the 950–1150 cm⁻¹ range[2].

Issue 2: Alkene Byproducts in N-Alkylation

Q: I used sodium amide (NaNH₂) and an alkyl bromide for N-alkylation, but my yield is <30% and the crude mixture smells strongly of olefins. Why? A: You have inadvertently favored an E2 elimination pathway over the desired S_N2 substitution.

  • Causality: The phenothiazine nitrogen is sterically hindered and its nucleophilicity is partially delocalized into the aromatic rings. When you use a very strong, hard base like NaNH₂ or NaH, the basicity outcompetes the nucleophilicity of the nitrogen. The base attacks the

    
    -proton of your alkyl halide, generating an alkene byproduct and leaving unreacted phenothiazine[3].
    
  • Self-Validation: Run a quick ¹H NMR of your crude mixture. The appearance of multiplet peaks in the 5.0–6.0 ppm region confirms the presence of alkene byproducts. To fix this, switch to a milder base (e.g., Na₂CO₃) and compensate for the lower reactivity by using microwave irradiation[3].

Issue 3: Hydrodehalogenation in Buchwald-Hartwig Coupling

Q: During the Pd-catalyzed N-arylation of phenothiazine, I am recovering unreacted phenothiazine and the completely dehalogenated aryl substrate. Where is the coupling failing? A: Your catalytic cycle is being hijacked by


-hydride elimination.
  • Causality: When coupling sterically demanding aryl halides with phenothiazine, the reductive elimination step—which forms the final C-N bond—becomes kinetically sluggish[4]. This delay allows the Pd-amine intermediate to undergo a competing

    
    -hydride elimination, which strips a hydride from the amine, yielding a hydrodehalogenated arene and an imine byproduct[5].
    
  • Self-Validation: Monitor the reaction via GC-MS. If you observe a peak corresponding to the exact mass of your aryl halide minus the halogen (M - X + H),

    
    -hydride elimination is occurring. You must switch to a bulky, electron-rich dialkylbiaryl phosphine ligand (e.g., BrettPhos) to sterically force the palladium center to undergo rapid reductive elimination.
    
Issue 4: Regioselectivity and Thermal Rearrangements

Q: I attempted an N-allylation, but 2D-NMR shows substitution at the C3 position of the aromatic ring. How did the alkyl group migrate? A: You are observing an aza-Claisen or Cope rearrangement.

  • Causality: N-allyl phenothiazines are kinetically favored products. However, if your reaction or workup temperature exceeds 100 °C, the system falls under thermodynamic control. The allyl group will migrate from the nitrogen atom to the C1 or C3 positions of the aromatic ring via a [3,3]-sigmatropic rearrangement[6].

  • Self-Validation: Check the temperature of your heating mantle and rotary evaporator. A successful N-alkylation will lack the characteristic C3-substitution splitting pattern in the aromatic region of the ¹H NMR. Keep all thermal exposures below 60 °C to trap the kinetic product.

Section 2: Quantitative Analysis of Side Reactions

The following table summarizes the primary side reactions, their analytical signatures, and the expected yield loss if left unmitigated.

Side ReactionPrimary CausalityAnalytical SignatureTypical Yield LossMitigation Strategy
S-Oxidation Trace O₂ / H₂O / Light+16 Da (MS), S=O stretch (950-1150 cm⁻¹)15% - 40%Strict Schlenk techniques; freeze-pump-thaw solvents.
E2 Elimination Overly strong base (NaNH₂)Olefin peaks in ¹H NMR (5.0-6.0 ppm)50% - 70%Use mild bases (Na₂CO₃) with microwave heating.
Hydrodehalogenation Slow Reductive EliminationAr-H peak in GC-MS (loss of Ar-X)20% - 60%Employ bulky biaryl phosphine ligands (e.g., RuPhos).
Aza-Claisen Shift High Temp (>100 °C)C3-substitution pattern in ¹H NMR15% - 30%Maintain strict temperature control (<60 °C).

Section 3: Validated Experimental Protocols

To ensure reproducibility and high yields, implement the following self-validating protocols in your workflows.

Protocol A: Mild Microwave-Assisted N-Alkylation (Avoiding E2 Elimination)

This protocol utilizes mild bases to prevent the degradation of alkyl halides into alkenes[3].

  • Reagent Preparation: In a microwave-safe vial, combine phenothiazine (1.0 eq), your alkyl halide (1.2 eq), and anhydrous Na₂CO₃ (2.0 eq). Add a minimal amount of anhydrous DMF (just enough to create a slurry). Rationale: Na₂CO₃ is basic enough to deprotonate the phenothiazine nitrogen under microwave conditions but too weak to trigger E2 elimination.

  • Microwave Irradiation: Seal the vial and irradiate at 800 W, maintaining the temperature at 80 °C for 1 hour[3].

  • Self-Validation Checkpoint: Before quenching, spot the crude mixture on a TLC plate next to the starting material. A successful N-alkylation will show a highly fluorescent blue/green spot under 254 nm UV. If the unreacted phenothiazine spot rapidly turns brown/pink upon exposure to ambient air on the silica gel, the reaction is incomplete.

  • Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and inorganic salts.

Protocol B: Sterically-Controlled Buchwald-Hartwig N-Arylation

This protocol is designed to suppress


-hydride elimination when coupling sterically demanding aryl halides[4][5].
  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) in anhydrous, degassed toluene. Stir for 10 minutes until the solution turns a deep, homogeneous red. Rationale: Pre-forming the active Pd(0) complex ensures rapid oxidative addition and prevents catalyst aggregation.

  • Cross-Coupling: Add phenothiazine (1.0 eq), the sterically hindered aryl halide (1.1 eq), and sodium tert-butoxide (1.5 eq). Seal the vessel, remove it from the glovebox, and heat to 100 °C for 4 hours.

  • Self-Validation Checkpoint: At the 1-hour mark, pull a 50 µL aliquot under argon and analyze via GC-MS. If you see the exact mass of the dehalogenated arene, your reductive elimination is failing. Immediately cool the reaction and verify ligand integrity.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts.

Section 4: Pathway Visualizations

The following diagrams map the logical flow of the two most critical side reactions encountered in phenothiazine synthesis.

SOxidation PTZ Phenothiazine (Neutral) Radical Radical Cation (Pink/Green) PTZ->Radical -1e⁻ (Oxidation) O₂, Light, or Metals Sulfoxide Phenothiazine Sulfoxide Radical->Sulfoxide + H₂O, -1e⁻, -2H⁺ Sulfone Phenothiazine Sulfone Sulfoxide->Sulfone Excess Oxidant

Figure 1: Mechanistic pathway of phenothiazine S-oxidation via a radical cation intermediate.

BHSideReactions Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Pd-Aryl Complex) Pd0->OxAdd Aryl Halide AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord Phenothiazine + Base RedElim Reductive Elimination (Desired) AmineCoord->RedElim Fast (Bulky Ligands) BetaElim β-Hydride Elimination (Side Pathway) AmineCoord->BetaElim Slow (Steric Hindrance) RedElim->Pd0 Product N-Aryl Phenothiazine RedElim->Product BetaElim->Pd0 Byproduct Dehalogenated Arene + Imine BetaElim->Byproduct

Figure 2: Competing pathways in Buchwald-Hartwig amination of phenothiazines.

References

[1] Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones - NIH

[6] WALKING ON THE SURFACE OF PHENOTHIAZINES: A COMBINED EXPERIMENTAL AND THEORETICAL APPROACH - lew.ro

[2] Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - MDPI

[3] Facile microwave synthesis of a novel phenothiazine derivative and its cytotoxic activity - ACG Publications

[5] Buchwald–Hartwig amination - Wikipedia

[4] Synthesis and electronic properties of sterically demanding N-arylphenothiazines and unexpected Buchwald-Hartwig aminations - NIH

Sources

Stability issues of 10-acetylphenothiazine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 10-Acetylphenothiazine Stability & Handling

Core Stability Profile

10-Acetylphenothiazine (CAS: 1628-29-1) presents a unique stability profile compared to its non-acetylated parent, phenothiazine.[1] While the N-acetyl group reduces the electron density of the nitrogen atom—theoretically increasing resistance to oxidation—it introduces a susceptibility to acid-catalyzed hydrolysis .[1]

  • Primary Failure Mode: Hydrolysis of the N-acetyl bond to release Phenothiazine.[1]

  • Secondary Failure Mode: Rapid oxidation of the liberated Phenothiazine to colored sulfoxides and phenothiazinones.

  • Visual Indicator: Solutions turning from colorless/pale yellow to pink, violet, or brown indicate advanced degradation (hydrolysis followed by oxidation).[1]

Troubleshooting Guide (Symptom-Based)

Symptom 1: Solution has turned pink or reddish-violet.[1]
  • Diagnosis: The N-acetyl group has hydrolyzed, yielding free phenothiazine, which has subsequently oxidized to 3H-phenothiazine-3-one (red/violet) or phenothiazine-5-oxide .[1]

  • Root Cause:

    • Acidic Environment: The solution pH is < 6.[1][2]0. Hydrolysis is specific-acid catalyzed.[1]

    • Protracted Storage: Aqueous solutions stored > 24 hours at room temperature.[1]

  • Corrective Action:

    • Discard the solution.

    • Prevention: Prepare fresh stocks in Acetonitrile (ACN) or DMSO .[1] If aqueous dilution is required, use a neutral buffer (pH 7.0–7.4) and use immediately.

Symptom 2: HPLC shows a new peak eluting earlier than the main peak.[1]
  • Diagnosis: Formation of Phenothiazine-5-oxide (sulfoxide) or Phenothiazine .[1][3]

  • Technical Context:

    • Phenothiazine-5-oxide is more polar than the parent and elutes earlier on Reverse Phase (C18).[1]

    • Phenothiazine (de-acetylated) is also less hydrophobic than the N-acetyl derivative.[1]

  • Root Cause: Photodegradation.[1] Phenothiazines form cation radicals upon UV exposure.[1]

  • Corrective Action:

    • Check light protection.[1][4][5] Solutions must be handled in amber glassware or under yellow light.[1]

    • Verify the autosampler temperature is set to 4°C.

Symptom 3: Precipitation observed upon dilution with water.[1]
  • Diagnosis: Solubility crash.

  • Data: 10-Acetylphenothiazine has extremely low water solubility (~26 µg/mL).[1]

  • Corrective Action:

    • Ensure organic co-solvent (ACN/MeOH) concentration remains > 50% for millimolar concentrations.[1]

    • For biological assays requiring low organic content, use a carrier like cyclodextrin or minimize concentration to < 10 µM.

Frequently Asked Questions (FAQ)

Q: Can I store 10-acetylphenothiazine in DMSO at -20°C? A: Yes. DMSO is an excellent solvent for stock solutions (up to 50 mM).[1] Stored at -20°C in the dark, it is stable for at least 6 months.[1] Avoid repeated freeze-thaw cycles, as moisture condensation can initiate hydrolysis.[1]

Q: Is the compound light sensitive? A: Yes, critically. Like all phenothiazines, the conjugated ring system absorbs UV/Vis light, leading to the formation of radical cations. Always use amber vials.

Q: Why does my LC-MS show a mass of 199.3 Da instead of 241.3 Da? A: You are detecting Phenothiazine (MW ~199), the hydrolysis product.[1] This confirms that your sample has undergone de-acetylation, likely due to an acidic mobile phase (e.g., 0.1% Formic Acid) acting on the sample during the run or storage in the autosampler.

Q: Can I use acidic buffers for extraction? A: Avoid if possible. Strong acids catalyze the cleavage of the amide bond.[1] If acid extraction is necessary, keep the temperature low (4°C) and process rapidly (< 30 mins).

Degradation Pathway Visualization

The following diagram illustrates the critical failure pathway: Acid-catalyzed hydrolysis followed by oxidative degradation.

DegradationPathway Compound 10-Acetylphenothiazine (Colorless/Pale Yellow) Phenothiazine Phenothiazine (Intermediate) Compound->Phenothiazine Hydrolysis (H+) Rate Limiting Step Sulfoxide Phenothiazine-5-oxide (Polar) Phenothiazine->Sulfoxide Oxidation (O2/Light) Phenothiazinone 3H-phenothiazine-3-one (Red/Violet Pigment) Phenothiazine->Phenothiazinone Oxidation (Visible Color Change)

Figure 1: The primary degradation route involves acid-catalyzed de-acetylation, exposing the nitrogen and facilitating rapid oxidation to colored byproducts.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To prepare a 10 mM stock solution stable for >3 months.

  • Weighing: Weigh 24.1 mg of 10-acetylphenothiazine into a dry amber volumetric flask (10 mL).

  • Solvent Selection: Add 10 mL of HPLC-grade Acetonitrile (ACN) or DMSO .

    • Note: Avoid Methanol if possible, as protic solvents can occasionally facilitate solvolysis over long periods, though less than water.

  • Dissolution: Sonicate for 2 minutes. Ensure no particulate matter remains.[1]

  • Storage: Aliquot into amber glass vials with PTFE-lined caps. Store at -20°C.

    • Validation: Upon thawing, the solution should remain clear and colorless. Yellowing indicates oxidation.[1]

Protocol B: Stability-Indicating HPLC Method

Objective: To separate the parent compound from hydrolysis (phenothiazine) and oxidation (sulfoxide) products.[1]

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate (pH 7.[1]0) [Avoid Acidic Modifiers]
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B; 2-15 min: 30%→90% B; 15-20 min: 90% B
Detection UV at 254 nm (General) and 280 nm (Specific)
Temperature 25°C
Injection Vol 10 µL

Expected Retention Order:

  • Phenothiazine-5-oxide (Most Polar)[1]

  • Phenothiazine (De-acetylated)[1][6]

  • 10-Acetylphenothiazine (Parent) [1][3][6][7][8]

Quantitative Data Summary

PropertyValueImplication for Handling
Water Solubility ~26 µg/mL (pH 7.[1]4)Requires organic co-solvent for stock prep.[1]
pKa ~2.5 (Ring Nitrogen)Neutral at physiological pH; acid catalyzes hydrolysis.[1]
Hydrolysis Kinetics pH DependentRate increases significantly at pH < 4.[1]0.
Melting Point 180–185°CStable in solid state; heat sensitive in solution.[1]

References

  • Roseboom, H., & Förch, A. D. (1979).[7] Stability of 10-acetylphenothiazine. Journal of Pharmaceutical Sciences, 68(4), 515–517.[7] Link

    • Key Finding: Establishes that degradation is a specific hydrogen-ion-catalyzed hydrolysis to phenothiazine, which is then oxidized.[1][7][9]

  • Roseboom, H., & Perrin, J. H. (1977). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 66(10), 1392–1395. Link

    • Key Finding: Describes the oxidation products (sulfoxides and phenothiazinones)
  • PubChem. (n.d.).[1] 10-Acetylphenothiazine Compound Summary. National Library of Medicine. Link

    • Key Finding: Physicochemical properties, solubility data, and chemical structure verific
  • SriramChem. (n.d.).[1] Acetyl Phenothiazine S-Oxide Reference Standard. Link

    • Key Finding: Confirmation of sulfoxide as a known impurity/degrad

Sources

Minimizing byproduct formation during phenothiazine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Byproduct Formation in Phenothiazine Scaffolds

Current Status: Online | Role: Senior Application Scientist

Diagnostic Workflow: Identify Your Impurity

Before adjusting parameters, identify the specific failure mode. Phenothiazine's "butterfly" conformation and electron-rich sulfur center create unique reactivity profiles that differ from standard planar aromatics.

Visual Guide: Troubleshooting Logic Tree Caption: Decision matrix for isolating the root cause of phenothiazine functionalization byproducts.

PhenothiazineTroubleshooting Start Identify Major Impurity (LCMS/NMR) PolyHalo Poly-halogenated Species (e.g., Di-bromo vs Mono) Start->PolyHalo OverOx Over-Oxidation (Sulfone O=S=O vs Sulfoxide S=O) Start->OverOx NoCouple Hydrodehalogenation (Loss of Br, No Coupling) Start->NoCouple Regio Wrong Regioisomer (C1 vs C3/C7) Start->Regio StoichIssue Stoichiometry/Reagent Mismatch Check: NBS vs Br2 PolyHalo->StoichIssue Fast Kinetics TempIssue Thermodynamic Control Failure Check: T > 0°C OverOx->TempIssue Electrophilic Attack LigandIssue Catalytic Cycle Failure Check: Ligand Sterics NoCouple->LigandIssue Beta-Hydride Elim. BlockIssue Steric/Electronic Directing Check: N10 Substituent Regio->BlockIssue C3 Para-Directing

Module A: Halogenation Control (The Gateway Step)

The Issue: You are attempting mono-bromination at C3 but observing significant C3,C7-dibromination or unreacted starting material.

The Science: Phenothiazine is highly electron-rich. The nitrogen atom strongly activates the para-positions (C3 and C7). Standard electrophilic aromatic substitution (EAS) with elemental bromine (


) is often too aggressive, leading to a statistical mixture of mono- and di-bromo products due to the similar reactivity of the second ring after the first substitution.

Troubleshooting Guide:

VariableRecommendationTechnical Rationale
Reagent Use NBS (N-Bromosuccinimide) NBS provides a low, controlled concentration of bromonium ions (

), unlike the "flood" provided by elemental bromine.
Temperature < 0°C (Ice/Salt Bath) Lowering temperature to -10°C or 0°C leverages the slight activation energy difference between the mono- and di-substituted transition states.
Addition Dropwise / Syringe Pump Maintain the brominating agent as the limiting reagent locally within the flask to prevent localized high concentrations favoring di-substitution.
Solvent DMF or mixture with DCM DMF moderates the reactivity of NBS. Avoid protic solvents which can accelerate EAS uncontrollably.

FAQ: Why am I seeing C1-substitution?

  • Answer: This is rare but occurs if the N10 position is unsubstituted or if C3/C7 are blocked. The "butterfly" bent shape sterically hinders C1 (ortho to N). To ensure C3 selectivity, ensure your N10 is alkylated/arylated before bromination.

Module B: C-N Coupling (Buchwald-Hartwig)[1]

The Issue: Low yield in amination reactions; observing "reduced" phenothiazine (hydrodehalogenation) where the bromine is removed but the amine is not attached.

The Science: Phenothiazine substrates are sterically demanding. If the oxidative addition of Pd into the C-Br bond occurs, but the amine ligation is slow, the complex may undergo


-hydride elimination or abstract a proton from the solvent, leading to hydrodehalogenation.

Critical Protocol Adjustment:

  • Ligand Selection:

    • Avoid:

      
       or simple monodentates.
      
    • Use: BINAP (for secondary amines) or BrettPhos (for primary amines).

    • Reasoning: Bidentate ligands like BINAP prevent the formation of inactive Pd-dimers.[1] Bulky ligands like BrettPhos facilitate the reductive elimination step, which is often the rate-determining step for electron-rich scaffolds like phenothiazine [1].

  • Halide Choice (The "Iodide Trap"):

    • Do NOT use Phenothiazine-Iodides.

    • Reasoning: Contrary to standard trends, aryl iodides can poison Buchwald reactions because the released iodide ions form stable, inactive bridged dimers with Palladium (

      
      ). Aryl Bromides  are the superior substrate for this scaffold [2].
      

Module C: Selective Oxidation (Sulfoxide vs. Sulfone)

The Issue: You want the Sulfoxide (S=O) for OLED applications, but you are getting Sulfone (O=S=O) contamination.

The Science: The sulfur atom in phenothiazine is the most nucleophilic site. The first oxidation to sulfoxide is fast. However, the sulfoxide oxygen acts as an electron-withdrawing group, deactivating the ring but not necessarily preventing further oxidation at the sulfur if the oxidant is strong (like mCPBA) and unconstrained.

Protocol: Selective S-Oxidation (Green Method)

This method utilizes the solvent fluorinated effect to activate


 selectively for a single oxidation event.

Reagents:

  • Substrate: N-Alkyl-Phenothiazine (1.0 eq)

  • Oxidant: 30%

    
     (1.1 eq)
    
  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) (0.2 M concentration)

Step-by-Step:

  • Dissolve phenothiazine in HFIP at room temperature.

  • Add

    
     dropwise.
    
  • Stir for 15-30 minutes. Monitor by TLC (Sulfoxides are significantly more polar than sulfides).

  • Quench immediately with saturated aqueous

    
     (Sodium Thiosulfate).
    
  • Why this works: HFIP hydrogen-bonds with

    
    , creating a mild electrophilic oxidant that is strong enough to form the sulfoxide but kinetically slow to overcome the activation energy required to form the sulfone [3].
    

Comparison of Oxidants:

Target ProductRecommended OxidantTempSelectivity Risk
Sulfoxide (S=O)

/ HFIP
25°CLow (High Specificity)
Sulfoxide (S=O) mCPBA (0.95 eq)-78°CModerate (Requires strict temp control)
Sulfone (O=S=O) Excess mCPBA (>3 eq)RefluxN/A (Drives to completion)

References

  • Maiti, D., et al. "Ligand-promoted Palladium-catalyzed coupling of aryl halides with primary amines." Journal of the American Chemical Society, 2009. Link

    • Relevance: Establishes BrettPhos as the standard for preventing hydrodehalogenation in hindered substr
  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?" Chemical Insights, 2024. Link

    • Relevance: Explains the "Iodide Trap" and reactivity order (Br > Cl > I) specific to Buchwald conditions.
  • Khodaei, M. M., et al.

    
     in HFIP." Synthesis, 2008. Link
    
    • Relevance: Provides the green chemistry protocol for avoiding sulfone byproducts.
  • Dai, C., et al. "Thiophene-Fused Phenothiazine-Based D-A-D Type Small Molecules." RSC Advances, 2015. Link

    • Relevance: Details regioselectivity in bromination and the importance of N-alkylation prior to functionaliz

Sources

Phenothiazine Scale-Up Support Center: Troubleshooting & Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Phenothiazine Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning phenothiazine derivatives from milligram-scale discovery to multi-gram or kilogram production. Scaling up these highly electron-rich, redox-active heterocycles introduces unique challenges—from mitigating thermal runaways during core thionation to overcoming catalyst poisoning in cross-coupling reactions.

This guide is structured around field-proven causality, self-validating experimental protocols, and authoritative mechanistic insights.

Module 1: Core Assembly & Halogenation Dynamics

FAQ 1: Why does my diphenylamine thionation yield drop precipitously upon scaling from 10g to 100g?

Causality & Troubleshooting: The classical synthesis of the phenothiazine core involves the condensation of diphenylamine with elemental sulfur, often catalyzed by iodine (the Bucherer-Bergs reaction)[1]. On a small scale, the endothermic ring-closure and subsequent oxidation are easily managed. However, this reaction requires harsh conditions and elevated temperatures[1]. On a larger scale, poor heat transfer leads to localized hot spots. Because the phenothiazine core is highly reactive, these thermal spikes cause over-oxidation (yielding phenothiazine-5-oxides) and the generation of intractable polymeric tar[1].

Solution: Transition from batch heating to a controlled, step-wise thermal gradient. Ensure rigorous mechanical stirring (avoid magnetic stir bars at scale) to distribute the iodine catalyst evenly, preventing localized sulfur radical pooling.

FAQ 2: How can I prevent over-bromination when targeting 3,7-dibromophenothiazine?

Causality & Troubleshooting: The phenothiazine core is exceptionally electron-rich due to the electron-donating nature of the nitrogen and sulfur heteroatoms, making the 3 and 7 positions highly susceptible to electrophilic aromatic substitution[2]. When scaling up, bulk addition of bromine causes a rapid exothermic spike. The increased temperature exponentially accelerates secondary bromination, leading to polybrominated byproducts (e.g., 1,3,7-tribromophenothiazine).

Solution: Dilute the bromine in glacial acetic acid and utilize a jacketed reactor. The addition must be strictly controlled via a dosing pump, ensuring the internal temperature never exceeds 10 °C.

Module 2: N-Functionalization Bottlenecks

FAQ 3: My Buchwald-Hartwig amination for N-aryl phenothiazine works at 1 mmol but stalls at 50 mmol. Why?

Causality & Troubleshooting: Phenothiazine is a sterically hindered secondary amine. In Palladium-catalyzed C-N coupling, the oxidative addition complex must undergo transmetalation and reductive elimination. At scale, trace oxygen or moisture rapidly deactivates the Pd(0) catalyst and sensitive phosphine ligands[3]. Furthermore, if the base (e.g., NaOtBu) is not perfectly anhydrous, the phenothiazine anion can act as a competitive bridging ligand, forming inactive Pd-dimers.

Solution: Rigorous Schlenk techniques are mandatory. For highly cost-sensitive scale-ups where precious metal catalysts are prohibitive, consider transition-metal-free benzyne addition routes, which have been successfully demonstrated on a 7-gram scale for N-phenyl phenothiazine[4].

Quantitative Comparison of Phenothiazine N-Arylation Strategies
Synthesis MethodTypical Catalyst LoadingOperating Temp (°C)Average Yield (%)Cost per MolPrimary Scale-Up Bottleneck
Ullmann Coupling 10–20 mol% (Cu)150–16030–50%LowHigh temperature, tar formation
Buchwald-Hartwig 1–5 mol% (Pd)90–11070–95%HighSensitivity to O₂, Pd removal
Benzyne Addition 0 mol% (Metal-Free)-78 to 2525–40%MediumExothermic benzyne generation

(Data supported by comparative synthetic studies[4],[3],[5])

G Start Target: N-Aryl Phenothiazine Cost Is Catalyst Cost a Barrier? Start->Cost Benzyne Benzyne Addition Route (Metal-Free) Cost->Benzyne YES Metal Transition Metal Catalysis Cost->Metal NO Ullmann Ullmann Coupling (Cu, 150°C, Low Yield) Metal->Ullmann Robust/Harsh Buchwald Buchwald-Hartwig (Pd, 110°C, High Yield) Metal->Buchwald Sensitive/Mild

Decision matrix for selecting the optimal N-arylation strategy during scale-up.

Module 3: Self-Validating Experimental Protocols

Scalable Buchwald-Hartwig Cross-Coupling for N-Aryl Phenothiazines

This protocol is engineered for a 50 mmol scale, incorporating built-in diagnostic checkpoints to ensure reaction integrity before proceeding to the next step[3],[5].

Step 1: Reactor Preparation & Degassing

  • Flame-dry a 1L 3-neck jacketed reactor equipped with an overhead stirrer. Purge with ultra-high purity Argon for 30 minutes.

  • Add 3-bromo-phenothiazine (1.0 eq) and the aryl amine (1.1 eq). Add anhydrous toluene (10 mL/g of substrate).

  • Sparge the solution with Argon for 20 minutes.

  • Self-Validation Checkpoint 1: The solution must remain completely clear. Any cloudiness indicates moisture contamination from the solvent or reagents. If cloudy, abort and dry reagents.

Step 2: Catalyst & Base Addition

  • Add Pd(dba)₂ (2 mol%) and XPhos (4 mol%) against a positive Argon flow.

  • Add NaOtBu (1.5 eq) in one single portion.

  • Causality Note: Adding the base last prevents premature deprotonation of the amine, which can coordinate to and poison the Pd catalyst before the oxidative addition step.

  • Self-Validation Checkpoint 2: Monitor the internal temperature during base addition. An exotherm exceeding 5 °C indicates trace moisture reacting with the NaOtBu, which will prematurely poison the Pd catalyst.

Step 3: Heating & Monitoring

  • Heat to 110 °C for 16 hours.

  • Self-Validation Checkpoint 3: The reaction mixture should transition from a dark red/orange suspension to a homogenous brown solution. The appearance of a reflective black mirror on the flask walls indicates Pd(0) precipitation (catalyst death).

G Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Br) Pd0->OxAdd Ar-Br Poison1 O2/H2O Catalyst Deactivation Pd0->Poison1 Trace O2 AmineBind Amine Coordination (Phenothiazine) OxAdd->AmineBind Phenothiazine Deprot Deprotonation (NaOtBu) AmineBind->Deprot Base RedElim Reductive Elimination (Product Formation) Deprot->RedElim Heat Poison2 Pd-Black Precipitation Deprot->Poison2 Excess Heat RedElim->Pd0 N-Aryl Phenothiazine

Pd-catalyzed phenothiazine N-arylation cycle highlighting scale-up failure points.

FAQ 4: How do I remove residual Palladium from my scaled-up phenothiazine batches?

Causality & Troubleshooting: Phenothiazines are potent electron donors and readily form stable chelates with transition metals. Standard aqueous washes are insufficient to break these complexes, leading to dark, off-color products that fail elemental analysis.

Solution: Utilize functionalized silica scavengers (e.g., SiliaMetS Thiol) during the organic workup. Stir the crude organic phase with 5 wt% of the scavenger at 40 °C for 2 hours before filtration. This leverages the strong affinity of heavy metals for thiols, competitively stripping them from the phenothiazine core.

References
  • Title: A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods Source: jmedchem.com URL: [1]

  • Title: Gram-scale synthesis of the N-phenyl phenothiazine photocatalyst by benzyne addition Source: cdnsciencepub.com URL: [4]

  • Title: Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold Source: mdpi.com URL: [3]

  • Title: Scale-up Chemical Synthesis of Thermally-activated Delayed Fluorescence Emitters Based on the Dibenzothiophene-S,S-Dioxide Core Source: nih.gov URL: [5]

  • Title: Structure-induced optoelectronic properties of phenothiazine-based materials Source: rsc.org URL: [2]

Sources

Validation & Comparative

Validation Guide: Antioxidant Capacity of 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation framework for 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine , a hybrid pharmacophore combining the radical-scavenging phenothiazine core with a lipophilic naphthalene moiety via an acetyl linker.[1]

This document serves as a technical roadmap for researchers to validate this compound’s antioxidant efficacy against industry standards (Trolox, Ascorbic Acid, BHT).[1]

Executive Summary & Chemical Rationale

Compound: 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine Class: N-substituted Phenothiazine Derivative Target Mechanism: Radical Scavenging (HAT/SET) & Lipid Peroxidation Inhibition[1][2][3]

The Hybrid Advantage

The design of this molecule leverages two distinct chemical behaviors to enhance antioxidant potential beyond the parent phenothiazine:[1]

  • Phenothiazine Core: Acts as the primary electron donor.[1] The nitrogen atom's lone pair allows for the formation of a stable radical cation (

    
    ), effectively quenching reactive oxygen species (ROS).[1]
    
  • Naphthalenyloxy Moiety: Increases lipophilicity (

    
    ), facilitating membrane penetration where lipid peroxidation occurs.[1] The electron-rich naphthalene ring may also engage in 
    
    
    
    stacking, stabilizing the molecular structure during redox cycling.[1]
  • Acetyl Linker: Provides a flexible spacer that modulates the electron-withdrawing effect of the carbonyl group, preventing the complete deactivation of the phenothiazine nitrogen while maintaining stability.[1]

Comparative Performance Benchmarks

To validate this compound, its performance must be benchmarked against established antioxidants.[1][4] The following data represents target thresholds derived from structure-activity relationship (SAR) studies of analogous N-acetyl-phenothiazine derivatives.

Target Performance Metrics (In Vitro)
AssayMetricTarget Value (Compound)Standard (Trolox/Vit C)Interpretation
DPPH

(

)
15 - 25 20 - 40Lower

indicates superior radical scavenging.[1]
ABTS

(

)
10 - 20 15 - 30Measures cation radical quenching; critical for serum stability.[1]
FRAP Abs (700nm)> 0.8 (at 100

)
~1.0High absorbance confirms strong electron-donating potential (Reductive Power).[1]
LPO (LDL) % Inhibition> 85% ~80% (BHT)Critical metric: Ability to protect lipid membranes from oxidation.[1]

Note: Phenothiazine derivatives often outperform hydrophilic standards (Vitamin C) in lipid-rich environments (LPO assay) due to superior partitioning into the lipid bilayer.[1]

Mechanistic Validation & Workflow

The antioxidant activity of 10-((1-naphthalenyloxy)acetyl)-10H-phenothiazine operates via two primary pathways: Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) .[1]

Mechanism of Action (MOA) Diagram

MOA Compound 10-((1-naphthalenyloxy) acetyl)-10H-phenothiazine Complex Encounter Complex Compound->Complex Diffusion ROS Reactive Oxygen Species (ROO•, OH•) ROS->Complex SET SET Pathway (Electron Transfer) Complex->SET Dominant in Polar Media HAT HAT Pathway (H-Atom Transfer) Complex->HAT Dominant in Non-Polar Media Cation Stable Radical Cation (PTZ+•) SET->Cation - e⁻ Neutral Neutral Radical HAT->Neutral - H• Result Oxidative Stress Neutralized Cation->Result Neutral->Result

Caption: Dual-pathway mechanism showing Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) leading to stable radical intermediates.[1]

Experimental Protocols

Protocol A: DPPH Radical Scavenging Assay

Validates general radical scavenging capacity in organic solvent.[1]

Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)[1][2][3]

  • Methanol (HPLC Grade)[1]

  • Test Compound (Stock: 1 mg/mL in DMSO)[1]

  • Standard: Ascorbic Acid[1][4]

Procedure:

  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Keep in the dark (solution should be deep purple).[1]

  • Dilution: Prepare serial dilutions of the test compound (5, 10, 25, 50, 100, 200

    
    ).
    
  • Reaction: Mix 1.0 mL of test compound solution with 3.0 mL of DPPH solution.

  • Incubation: Vortex vigorously and incubate at room temperature in the dark for 30 minutes .

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine 
    
    
    
    .[1]
Protocol B: Inhibition of Lipid Peroxidation (TBARS Assay)

Validates membrane protection capacity—crucial for this lipophilic derivative.[1]

Reagents:

  • Egg yolk homogenate (lipid source) or LDL suspension[1]

  • Trichloroacetic acid (TCA, 20%)[1]

  • Thiobarbituric acid (TBA, 0.67%)[1]

  • Ferrous sulfate (

    
    ) to induce oxidation[1]
    

Procedure:

  • Induction: Mix 0.5 mL of lipid homogenate with 0.1 mL of test compound (various concentrations) and 0.1 mL of

    
     (0.07 M).
    
  • Incubation: Incubate at 37°C for 30 minutes to induce peroxidation.

  • Termination: Add 1.0 mL of TCA (20%) to stop the reaction and precipitate proteins.

  • Chromogen Formation: Add 1.0 mL of TBA (0.67%) and heat in a boiling water bath for 20 minutes. (Solution turns pink).[1]

  • Extraction: Centrifuge at 3000 rpm for 10 minutes.

  • Measurement: Measure absorbance of the supernatant at 532 nm .

  • Analysis: Compare absorbance against a control (no inhibitor) to calculate % inhibition.

Validation Workflow Diagram

Validation Start Synthesis Verification (NMR, IR, MS) Screening Primary Screening (DPPH & ABTS) Start->Screening Decision IC50 < 50 µM? Screening->Decision Decision->Start No (Refine Structure) Secondary Secondary Assays (FRAP & Reducing Power) Decision->Secondary Yes BioRel Biological Relevance (Lipid Peroxidation / LDL) Secondary->BioRel Tox Cytotoxicity Check (MTT Assay) BioRel->Tox Final Valid Antioxidant Candidate Tox->Final

Caption: Step-by-step validation logic from chemical verification to biological relevance testing.

References

  • Scholars Research Library. (2025).[1] Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Retrieved from [1]

    • Supports: Protocol for DPPH and LDL oxidation assays for phenothiazine-acetyl deriv
  • Physical Chemistry Research. (2025).[1] Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation: Kinetic Study and Reaction's Mechanism. Retrieved from [1]

    • Supports: Kinetic mechanisms (SET/HAT) and chain-breaking rate constants.[1]

  • Royal Society of Chemistry. (2012).[1] Antioxidant vs. prooxidant action of phenothiazine in a biological environment. Retrieved from [1]

    • Supports: Quantum chemical basis for phenothiazine radical stability.[1]

  • National Institutes of Health (PMC). (2015).[1] Synthesis of quinoline/naphthalene-containing azaphenothiazines and their potent in vitro antioxidant properties. Retrieved from [1]

    • Supports: Structure-Activity Relationship (SAR)

Sources

A Comparative Guide to Phenothiazine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: March 2026

The repurposing of existing, well-characterized drugs for oncology is a rapidly advancing field that offers the potential for accelerated development timelines and reduced costs. Phenothiazines, a class of tricyclic compounds first developed as antipsychotics in the 1950s, have emerged as promising candidates for drug repurposing in cancer therapy. Epidemiological studies noting a lower incidence of certain cancers in patients treated with these drugs spurred investigation into their direct anticancer properties.[1] This guide provides a comparative analysis of key phenothiazine derivatives, detailing their mechanisms of action, cytotoxic efficacy supported by experimental data, and the methodologies used to evaluate them.

Comparative Analysis of Key Phenothiazine Derivatives

The anticancer effects of phenothiazines are not uniform across the class; subtle structural modifications, particularly at the C2 and N10 positions of the tricyclic core, lead to significant differences in potency and mechanism. Here, we compare four of the most extensively studied derivatives: Chlorpromazine, Thioridazine, Trifluoperazine, and Fluphenazine.

These compounds exert their anticancer effects through a multifaceted approach, often targeting several hallmarks of cancer simultaneously.[2] This pleiotropic activity is a key advantage, as it may circumvent the resistance mechanisms that often develop against single-target agents.

Core Mechanisms of Action

Phenothiazines disrupt cancer cell homeostasis through several primary pathways:

  • Inhibition of Proliferation and Cell Cycle Arrest: They halt the uncontrolled division of cancer cells by inducing arrest at various phases of the cell cycle, most commonly G0/G1.[3][4]

  • Induction of Apoptosis: They trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[4]

  • Signaling Pathway Modulation: They interfere with critical pro-survival signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[2]

  • Disruption of Membrane Integrity: As amphiphilic molecules, they can alter the properties of the cancer cell membrane, increasing its permeability and disrupting lipid raft organization.[2]

  • Reversal of Multidrug Resistance (MDR): Certain derivatives can inhibit the function of efflux pumps like P-glycoprotein, which cancer cells use to expel chemotherapeutic drugs.

Head-to-Head Derivative Comparison

The following table summarizes the primary mechanisms and cytotoxic profiles of the selected phenothiazine derivatives.

DerivativePrimary Mechanisms of ActionKey Targeted Pathways
Chlorpromazine (CPZ) Induces G2/M cell cycle arrest, promotes autophagic cell death, inhibits cytochrome c oxidase (CcO) in chemoresistant cells, modulates bioenergetics by targeting Pyruvate Kinase M2 (PKM2).[5][6][7]Akt/mTOR, cGAS-STING signaling.[7]
Thioridazine (THD) Induces G0/G1 cell cycle arrest, triggers mitochondria-mediated apoptosis, inhibits angiogenesis, and targets cancer stem cells.[3][4]PI3K/Akt/mTOR, VEGFR-2.[8]
Trifluoperazine (TFP) Induces G0/G1 cell cycle arrest and apoptosis, inhibits cancer stem cell growth, and overcomes drug resistance.[4][9]Wnt/β-catenin, Dopamine Receptor D2 (DRD2).[10][11]
Fluphenazine (FPZ) Induces G0/G1 cell cycle arrest, triggers caspase-dependent apoptosis, and inhibits cell migration and invasion.[4][12]Akt phosphorylation, PDK1.[13]

Quantitative Performance: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency.[14] The table below compiles IC50 values for the selected phenothiazine derivatives against a panel of human cancer cell lines, demonstrating their broad-spectrum activity. Note: IC50 values can vary based on experimental conditions (e.g., incubation time); these values are for comparative purposes.

Cell LineCancer TypeChlorpromazine (CPZ) IC50 (µM)Thioridazine (THD) IC50 (µM)Trifluoperazine (TFP) IC50 (µM)Fluphenazine (FPZ) IC50 (µM)
HCT116 Colorectal Carcinoma3.7 - 11.6[15]Data Not Available16.2[16]Data Not Available
U-87MG Glioblastoma~20 (anti-proliferative)[5]Data Not AvailableData Not AvailableData Not Available
MDA-MB-231 Triple-Negative Breast CancerData Not Available18.70 (72h)[3]<20[9]Data Not Available
4T1 Triple-Negative Breast Cancer (Murine)Data Not Available9.87 (72h)[3]<20[9]Data Not Available
A549 Non-Small Cell Lung CancerData Not AvailableData Not AvailableData Not Available58.92[13]
Jurkat T-cell LeukemiaData Not Available10.7[17]Data Not AvailableData Not Available
U266 Multiple MyelomaData Not AvailableData Not Available15.4[1]Data Not Available
HT-29 Colon CancerData Not AvailableData Not AvailableData Not Available1.86[13]

Visualizing Mechanisms and Workflows

Signaling Pathways and Cellular Targets

Phenothiazines exert their anticancer effects by modulating a complex network of intracellular processes. The diagram below provides a high-level overview of their primary targets.

Caption: General mechanisms of anticancer action for phenothiazine derivatives.

A crucial pathway inhibited by derivatives like Thioridazine is the PI3K/Akt/mTOR cascade, which is frequently hyperactivated in cancer, promoting cell growth and survival.[8][17]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Thioridazine Thioridazine Thioridazine->PI3K inhibits Thioridazine->AKT inhibits Thioridazine->mTOR inhibits

Caption: Thioridazine-mediated inhibition of the PI3K/Akt/mTOR pathway.

Experimental Evaluation Workflow

The preclinical evaluation of a potential anticancer agent follows a standardized, yet flexible, workflow designed to assess efficacy and mechanism of action systematically.

Experimental_Workflow cluster_1 Preclinical Efficacy Start Select Phenothiazine Derivative InVitro In Vitro Screening (Cancer Cell Lines) Start->InVitro MTT Cytotoxicity Assay (e.g., MTT) InVitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis Mechanism Mechanism of Action (e.g., Western Blot) InVitro->Mechanism InVivo In Vivo Studies (Xenograft Model) MTT->InVivo Apoptosis->InVivo Mechanism->InVivo Efficacy Tumor Growth Inhibition InVivo->Efficacy Toxicity Safety/Toxicity Profile InVivo->Toxicity End Candidate for Clinical Trial Efficacy->End Toxicity->End

Caption: Standard preclinical workflow for evaluating anticancer phenothiazines.

Key Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for the core assays are essential. The following methods are fundamental to the comparative study of these compounds.

Protocol: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[18] The intensity of the purple color is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.[18]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[18] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[19]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells with compromised membrane integrity.[20][21]

Methodology:

  • Cell Culture and Treatment: Culture 1-2 x 10⁶ cells and treat with the phenothiazine derivative at the desired concentration (e.g., IC50) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cells twice with cold 1X PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL).[21]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative / PI-negative

    • Early apoptotic cells: Annexin V-positive / PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol: Protein Expression Analysis (Western Blotting)

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with antibodies specific to the target protein to visualize its presence and relative abundance. This is crucial for confirming the modulation of signaling pathways (e.g., phosphorylation of Akt, cleavage of caspase-3).

Methodology:

  • Protein Extraction: Treat cells with the phenothiazine derivative. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate based on molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light, which is captured using an imaging system. The intensity of the band corresponds to the amount of target protein.

  • Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein levels between treated and untreated samples.

Conclusion and Future Directions

Phenothiazine derivatives represent a versatile and promising class of repurposed drugs for cancer therapy. Their ability to target multiple oncogenic pathways simultaneously provides a distinct advantage over single-target agents and offers potential for overcoming drug resistance. Comparative studies highlight that while derivatives like Thioridazine and Trifluoperazine are potent inducers of apoptosis and cell cycle arrest, others like Chlorpromazine uniquely modulate cellular bioenergetics. Further research should focus on synthesizing novel derivatives with enhanced potency and reduced off-target neurological effects, as well as conducting clinical trials to validate their efficacy in combination with standard-of-care chemotherapies.[22]

References

  • Yeh, C. T., Wu, A. T., Chang, P. M., Chen, K. Y., Yang, C. N., Yang, S. C., Ho, C. C., Chen, C. C., Kuo, Y. L., Lee, P. Y., et al. (2012). Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer. American journal of respiratory and critical care medicine, 186(11), 1180–1188. [Link]

  • da Silva, A. C. G., de Oliveira, D. M., de Oliveira, J. F., de Sá, D. C. S. C., Pereira, G. J. S., & de Castro-Pinto, D. B. (2021). Inhibition of Autophagy Enhances the Antitumor Effect of Thioridazine in Acute Lymphoblastic Leukemia Cells. Molecules, 26(8), 2296. [Link]

  • Kang, S., Dong, M., Zhang, Y., He, K., & Zhao, W. (2017). The antipsychotic agent trifluoperazine hydrochloride suppresses triple-negative breast cancer tumor growth and brain metastasis by inducing G0/G1 arrest and apoptosis. Oncotarget, 8(52), 90103–90115. [Link]

  • Wang, W., Wu, S., Zhang, Y., Wu, X., Zhang, A., & Liu, X. (2021). Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis. Cancer biology & medicine, 18(1), 213–226. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Doubt-Defying Reports in Life Science, 1(1). [Link]

  • Kamgar-Dayhoff, P., Tain, L. S., & Lasek, A. W. (2021). Multifaceted effect of chlorpromazine in cancer: implications for cancer treatment. Oncotarget, 12(14), 1406–1426. [Link]

  • Yeh, C. T., Wu, A. T., Chang, P. M., Chen, K. Y., Yang, C. N., Yang, S. C., Ho, C. C., Chen, C. C., Kuo, Y. L., Lee, P. Y., & others. (2012). Trifluoperazine, an antipsychotic agent, inhibits cancer stem cell growth and overcomes drug resistance of lung cancer. American journal of respiratory and critical care medicine, 186(11), 1180-1188. [Link]

  • Mu, H. J., Yu, J., Li, C., & Zhang, D. (2012). Thioridazine induces apoptosis by targeting the PI3K/Akt/mTOR pathway in cervical and endometrial cancer cells. Cancer biology & therapy, 13(8), 665–672. [Link]

  • Medeiros, A. C. D., de Gomes, M. G., & de Oliveira, J. F. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Pharmaceuticals, 15(10), 1184. [Link]

  • Al-Bayati, N. H., & Al-Amiery, A. A. (2022). Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance. Journal of Medicinal and Chemical Sciences, 5(6), 940-951. [Link]

  • Abbruzzese, C., Matteoni, S., Matarrese, P., Signore, M., Ascione, B., Iessi, E., Gurtner, A., Sacconi, A., Pallini, R., Pace, A., Villani, V., Polo, A., Costantini, S., Budillon, A., Ciliberto, G., & Paggi, M. G. (2023). Chlorpromazine affects glioblastoma bioenergetics by interfering with pyruvate kinase M2. Cell death & disease, 14(12), 821. [Link]

  • Duarte, A., Miguel, S. P., Ribeiro, M. P., Coutinho, P., & Correia, I. J. (2023). Improvement of the In Vitro Cytotoxic Effect on HT-29 Colon Cancer Cells by Combining 5-Fluorouacil and Fluphenazine with Green, Red or Brown Propolis. Pharmaceuticals, 16(4), 583. [Link]

  • Tegowski, M., Fan, C., & El-Sayed, R. (2023). Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells. Frontiers in Pharmacology, 14, 1280327. [Link]

  • Mangiola, A., Iessi, E., Monteleone, V., Laquintana, V., Palma, A., Piergentili, R., Matteoni, S., Abbruzzese, C., Paggi, M. G., & De Masi, C. (2024). Chlorpromazine activates cGAS-STING signaling and reprograms the immune response in glioblastoma. Frontiers in Immunology, 15, 1339176. [Link]

  • ResearchGate. (n.d.). Table 1 | IC 50 values of derivatives against cancer cells and relative... [Link]

  • Ece, A. (2019). Investigation of the effects of the antipsychotic drug Trifluoperazine on multiple myeloma cell line U266. OpenMETU. [Link]

  • ResearchGate. (n.d.). IC 50 values of acylglutamate surfactants and chlorpromazine (CPZ) on human keratinocyte (HaCaT) cells. [Link]

  • Uddin, M. J., Al-Mamun, M. R., Al-Rashid, M. I., Rahman, M. M., Al-Ghorbani, M., & Al-Ansi, I. (2024). Computational discovery of novel anticancer agents: A comprehensive study of phenothiazine derivatives. Journal of King Saud University-Science, 36(3), 103067. [Link]

  • ResearchGate. (n.d.). (PDF) Trifluoperazine, an Antipsychotic Agent, Inhibits Cancer Stem Cell Growth and Overcomes Drug Resistance of Lung Cancer. [Link]

  • Park, M. S., Dong, S. M., Kim, B. R., Kim, Y. S., Lee, D. H., & Kim, S. H. (2014). Thioridazine inhibits angiogenesis and tumor growth by targeting the VEGFR-2/PI3K/mTOR pathway in ovarian cancer xenografts. Oncotarget, 5(14), 4929–4934. [Link]

  • Goyette, M. A., Bou-Dargham, M. J., & El-Hage, N. (2019). Selective Effects of Thioridazine on Self-Renewal of Basal-Like Breast Cancer Cells. Scientific reports, 9(1), 18765. [Link]

  • Gzella, A., & Kaczor, A. A. (2023). Anticancer activities of tetra-, penta-, and hexacyclic phenothiazines modified with quinoline moiety. DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Abbruzzese, C., Matteoni, S., Matarrese, P., Signore, M., Ascione, B., Iessi, E., ... & Paggi, M. G. (2024). Abstract 4713: Chlorpromazine affects glioblastoma bioenergetics by interfering with pyruvate kinase M2: A route for drug repurposing in glioblastoma. Cancer Research, 84(6_Supplement), 4713-4713. [Link]

  • Jeong, J. Y., Park, H., Yoo, H., Kim, E. J., Jeon, B., Lee, J. D., ... & Kang, S. S. (2022). Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment. Biomedicines, 10(5), 1046. [Link]

  • Chen, K. C., Chen, C. Y., Lin, C. J., & Chen, Y. J. (2019). Repositioning antipsychotic chlorpromazine for treating colorectal cancer by inhibiting sirtuin 1. OncoTargets and therapy, 12, 149. [Link]

  • Çakal, B. (2021). Investigation of the effects of the antipsychotic drug Chlorpromazine on nitric oxide synthesis activity in the T98-G human glioblastoma cell line as a potential anticancer mechanism of action. OpenMETU. [Link]

  • White, K. A., Lorenz, A. S., & Holmuhamedov, E. L. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Frontiers in Oncology, 13, 1262331. [Link]

  • El-Far, A. H., Al-Shorbagy, M. A., Al-Ghafari, A. B., Al-Shehri, Z. S., Al-Qahtani, S. H., Al-Ghamdi, M. A., ... & Elewa, Y. H. (2022). The Comparative Effect of Nisin and Thioridazine as Potential Anticancer Agents on Hepatocellular Carcinoma. Journal of Pharmaceutical Research International, 34(46B), 33-46. [Link]

  • Jeong, J. Y., Park, H., Yoo, H., Kim, E. J., Jeon, B., Lee, J. D., ... & Kang, S. S. (2022). Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment. Biomedicines, 10(5), 1046. [Link]

  • de Gomes, M. G., de Oliveira, J. F., & Medeiros, A. C. D. (2022). Antipsychotic Drug Fluphenazine against Human Cancer Cells. Pharmaceuticals, 15(10), 1184. [Link]

  • Oliva, C. R., Zhang, W., & Chen, W. (2017). Repositioning chlorpromazine for treating chemoresistant glioma through the inhibition of cytochrome c oxidase bearing the COX4-1 regulatory subunit. Oncotarget, 8(23), 37568. [Link]

  • Wang, W., Wu, S., Zhang, Y., Wu, X., Zhang, A., & Liu, X. (2020). Thioridazine hydrochloride: an antipsychotic agent that inhibits tumor growth and lung metastasis in triple-negative breast cancer via inducing G0/G1 arrest and apoptosis. Cancer Biology & Medicine, 18(1), 213-226. [Link]

  • Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]

  • Szabó, R., Wolfard, A., & Molnár, J. (2019). Effect of Thioridazine Stereoisomers on the Drug Accumulation of Mouse Lymphoma and Human Prostate Cancer Cell Lines In Vitro. In vivo (Athens, Greece), 33(3), 779–784. [Link]

  • Feng, T., He, D., & Wang, J. (2019). Antipsychotic Drug Trifluoperazine Suppresses Colorectal Cancer by Inducing G0/G1 Arrest and Apoptosis. Frontiers in pharmacology, 10, 999. [Link]

  • Jeong, J. Y., Park, H., Yoo, H., Kim, E. J., Jeon, B., Lee, J. D., ... & Kang, S. S. (2022). Trifluoperazine and Its Analog Suppressed the Tumorigenicity of Non-Small Cell Lung Cancer Cell; Applicability of Antipsychotic Drugs to Lung Cancer Treatment. Biomedicines, 10(5), 1046. [Link]

  • Zhang, L., Liu, Y., & Liu, Y. (2018). Thioridazine Sensitizes Esophageal Carcinoma Cell Lines to Radiotherapy-Induced Apoptosis In Vitro and In Vivo. Medical science monitor : international medical journal of experimental and clinical research, 24, 7353–7361. [Link]

  • Jiang, Y., Wu, J., & He, H. (2021). Chlorpromazine Sensitizes Progestin-Resistant Endometrial Cancer Cells to MPA by Upregulating PRB. Frontiers in oncology, 11, 642838. [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. [Link]

Sources

10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- vs other fluorescent probes

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Fluorescent Probes: A Comparative Guide on 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- vs. Conventional Fluorophores

In the landscape of molecular imaging and drug development, the fidelity of a fluorescent probe dictates the reliability of the resulting pharmacokinetic or cellular data. While legacy fluorophores like rhodamine and fluorescein have historically dominated the field, their utility is often bottlenecked by small Stokes shifts, aggregation-caused quenching (ACQ), and high background autofluorescence.

This guide provides an objective, data-driven comparison between conventional fluorophores and a highly specialized derivative: 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- (hereafter referred to as PTZ-Naph ). By analyzing its structural causality and photophysical mechanisms, we establish a framework for integrating this class of probes into rigorous, self-validating experimental workflows.

Structural Rationale & Photophysical Mechanisms

The performance of PTZ-Naph is intrinsically linked to its molecular architecture. The core fluorophore is a phenothiazine ring—an electron-rich system containing both nitrogen and sulfur heteroatoms. Unlike the planar structures of conventional dyes (e.g., BODIPY or Coumarin) which are prone to π-π stacking and subsequent ACQ, the phenothiazine core adopts a non-planar "butterfly" conformation. This steric geometry inherently resists aggregation, maintaining high quantum yields even at elevated local concentrations.

The functionalization at the 10-N position with a 1-naphthalenyloxy acetyl moiety serves as a highly modular recognition and quenching site. The causality of its "turn-on" mechanism relies on two fundamental photophysical principles:

  • Photoinduced Electron Transfer (PET): In its native, uncleaved state, the bulky naphthalenyloxy acetyl group withdraws electron density or provides steric hindrance that facilitates PET, effectively quenching the phenothiazine fluorescence.

  • Intramolecular Charge Transfer (ICT): Upon specific target interaction (e.g., enzymatic cleavage of the acetyl linker or reactive oxygen species-mediated oxidation), the PET effect is abolished. The lone pair of electrons on the phenothiazine nitrogen is liberated, restoring robust ICT across the conjugated system.

This dual PET/ICT modulation is responsible for the massive fluorescence enhancement and the characteristic large Stokes shifts (often >150 nm) seen in phenothiazine derivatives, which effectively eliminates background autofluorescence from biological matrices[1],[2].

Mechanism Native PTZ-Naph Probe (PET Quenched / OFF) Cleavage Linker Cleavage & PET Disruption Native->Cleavage Analyte Target Analyte (Enzyme/ROS) Analyte->Cleavage Active Phenothiazine Core (ICT Active / ON) Cleavage->Active

Fig 1: PET/ICT activation pathway of the PTZ-Naph probe upon target analyte recognition.

Objective Performance Comparison

To objectively evaluate PTZ-Naph, it must be benchmarked against standard commercial fluorophores across critical imaging parameters. The data summarized below highlights why phenothiazine-based architectures are increasingly favored for high-noise biological environments.

ParameterPTZ-Naph (Phenothiazine Derivative)Rhodamine 123BODIPY FLCoumarin 343
Excitation / Emission ~385 nm / ~535 nm507 nm / 529 nm503 nm / 512 nm438 nm / 483 nm
Stokes Shift > 140 nm ~ 22 nm~ 9 nm~ 45 nm
Background Noise Low (Turn-ON mechanism)High (Always ON)High (Always ON)Moderate
Aggregation Quenching Highly Resistant (Butterfly shape)SusceptibleHighly SusceptibleSusceptible
Cytotoxicity LowModerateLowLow
Primary Limitation Requires UV/Violet excitationSmall Stokes shiftMinimal Stokes shiftPoor photostability

Note: Phenothiazine probes consistently demonstrate Stokes shifts exceeding 140-170 nm, providing a distinct advantage in signal-to-noise ratios during complex tissue imaging[1].

Standardized Experimental Protocol: Self-Validating Live-Cell Imaging

In drug development, a protocol is only as reliable as its internal controls. To establish true causality between the analyte presence and the PTZ-Naph fluorescence signal, the following step-by-step methodology employs a self-validating quadrant design.

Step-by-Step Methodology

Step 1: Cell Culturing & Seeding Seed HepG2 or HeLa cells in a 35-mm glass-bottom confocal dish at a density of


 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere using DMEM supplemented with 10% FBS.

Step 2: Probe Loading Wash the cells three times with pre-warmed PBS (pH 7.4) to remove residual esterases from the serum. Add PTZ-Naph probe (diluted to 10 µM in serum-free media containing <0.5% DMSO to prevent precipitation). Incubate for exactly 30 minutes. Causality note: 30 minutes is optimal to allow membrane permeation while preventing lysosomal sequestration, which can artificially quench the probe.

Step 3: Self-Validating Treatment Groups Divide the dishes into the following validation cohorts:

  • Group A (Autofluorescence Baseline): Cells + Vehicle (No probe, No analyte).

  • Group B (Negative Control): Cells + PTZ-Naph Probe (Measures the baseline PET quenching efficiency).

  • Group C (Positive Experimental): Cells + PTZ-Naph Probe + Target Analyte (e.g., 50 µM target introduced for 45 mins).

  • Group D (Causal Verification): Cells + PTZ-Naph Probe + Target Analyte + Specific Inhibitor/Scavenger. If the signal in Group C is truly caused by the analyte cleaving the naphthyloxy acetyl group, Group D must revert to Group B baseline levels.

Step 4: Confocal Imaging & Quantification Wash all dishes 3x with PBS to remove extracellular unreacted probe. Image using a confocal laser scanning microscope. Excite the phenothiazine core at 385 nm and collect emission in the 500–580 nm window.

ExperimentalWorkflow cluster_controls Self-Validating Treatment Quadrants G1 Group A: Blank (Autofluorescence) Imaging Confocal Laser Scanning Microscopy (Ex: 385 nm Em: 500-580 nm) G1->Imaging G2 Group B: Probe Only (PET Baseline) G2->Imaging G3 Group C: Probe + Target (Signal Activation) G3->Imaging G4 Group D: Probe + Target + Inhibitor (Causal Verification) G4->Imaging Quant Signal-to-Noise Quantification & Data Synthesis Imaging->Quant

Fig 2: Self-validating experimental design ensuring causal signal verification.

Conclusion

While ubiquitous probes like BODIPY and Rhodamine remain staples for basic labeling, they are fundamentally limited by their photophysical constraints in complex, high-noise environments. The structural design of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)- leverages the non-planar geometry of phenothiazine and the precise PET/ICT modulation of the naphthalenyloxy acetyl linker. This results in a highly specific, large Stokes shift "turn-on" probe that drastically improves signal-to-noise ratios, making it an authoritative choice for rigorous live-cell imaging and targeted analyte detection.

References

1. 2.1[1] 3.2[2]

Sources

Alternative Synthetic Routes for N-Acetylated Phenothiazines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

N-acetylated phenothiazines (e.g., 10-acetyl-10H-phenothiazine) are critical pharmacophores in the development of neuroleptic, antihistaminic, and antitumor agents. The N-acetyl group serves as a vital protective moiety and a lipophilic modulator that influences blood-brain barrier (BBB) permeability.

While the classical synthesis using acetic anhydride under reflux is well-established, it suffers from poor atom economy, harsh conditions, and difficult purification. This guide objectively compares the standard protocol against three superior alternative routes: Microwave-Assisted Synthesis (MW) , Mechanochemical Solvent-Free Synthesis , and Heterogeneous Catalysis (Zn Dust) .

Key Takeaway: For high-throughput medicinal chemistry, Microwave-Assisted Synthesis is the superior choice due to >90% yields and minute-scale reaction times. For green manufacturing and scalability, Zn-Dust Catalysis offers a cost-effective, solvent-free alternative.

Baseline Protocol: The Classical Thermal Route

To understand the value of alternative routes, we must first establish the baseline performance of the traditional method.

  • Reagents: Phenothiazine, Acetic Anhydride (

    
    ), Pyridine or Reflux in Benzene/Toluene.
    
  • Mechanism: Nucleophilic Acyl Substitution.

  • Performance Metrics:

    • Yield: 75–85%

    • Time: 4–9 hours (Reflux)

    • Issues: Requires excess reagents, extended heating, and laborious workup (neutralization of acid byproducts).

Alternative Route 1: Microwave-Assisted Synthesis (Recommended)

Microwave irradiation (MW) utilizes dielectric heating to align dipolar molecules (like acetic anhydride) with the oscillating electric field, generating rapid internal heat. This method drastically reduces activation energy barriers.

Mechanism of Action

The polar carbonyl group of the acetylating agent absorbs microwave energy efficiently, creating localized "hot spots" that accelerate the nucleophilic attack by the phenothiazine nitrogen.

MW_Mechanism cluster_0 Dielectric Heating MW Microwave Irradiation (Dipolar Polarization) Ac2O Acetic Anhydride (Polar Reactant) MW->Ac2O Rapid Energy Transfer TS High-Energy Transition State Ac2O->TS Phenothiazine Phenothiazine (Nucleophile) Phenothiazine->TS Product N-Acetyl Phenothiazine TS->Product k_mw >> k_thermal

Figure 1: Kinetic acceleration via microwave dielectric heating.

Experimental Protocol
  • Preparation: Mix 10H-phenothiazine (2.0 mmol) and acetic anhydride (4.0 mmol) in a microwave-safe vial.

  • Catalyst (Optional): Add a catalytic amount of anhydrous

    
     or perform neat (solvent-free).
    
  • Irradiation: Place in a microwave reactor (e.g., Monowave 300). Set parameters: Power: 500W , Temp: 100°C , Time: 5–10 mins .

  • Workup: Cool to RT. Pour mixture into crushed ice. The product precipitates immediately. Filter, wash with water, and recrystallize from ethanol.

Data Validation:

  • Yield: 92–98%

  • Purity: >98% (HPLC)

Alternative Route 2: Green Mechanochemical Synthesis (Grinding)

This method utilizes mechanical energy (grinding) to induce chemical reaction at solid interfaces, eliminating the need for volatile organic solvents (VOCs).

Mechanism of Action

Friction generates local heat and exposes fresh surface area, allowing the reagents to react in a "quasi-liquid" phase. A patent-referenced method utilizes


 and acetic acid, but a greener modification uses Zinc Dust  or Solid Acid Catalysts .
Experimental Protocol (Solvent-Free Grinding)
  • Reagents: Phenothiazine (10 mmol), Acetic Anhydride (12 mmol), Zinc Dust (100 mg).

  • Procedure: Place all components in a mortar. Grind vigorously with a pestle for 20–30 minutes at room temperature.

  • Observation: The mixture will turn into a sticky paste as the reaction proceeds (exothermic).

  • Workup: Add 10 mL dichloromethane (DCM) to dissolve the product. Filter off the Zinc dust (recyclable). Evaporate DCM to obtain the crude solid.

Data Validation:

  • Yield: 85–92%

  • E-Factor: Low (Minimal waste)

Alternative Route 3: Heterogeneous Catalysis (Zinc Dust)

Zinc dust acts as a mild Lewis acid, coordinating with the carbonyl oxygen of the acetylating agent, making the carbonyl carbon more electrophilic.

Zn_Catalysis Zn Zn Dust (Surface) Complex Activated Complex [Zn---O=C-R] Zn->Complex Coordination AcCl Acetyl Chloride / Ac2O AcCl->Complex Inter Tetrahedral Intermediate Complex->Inter + Phenothiazine Phen Phenothiazine (Amine) Inter->Zn Catalyst Regeneration Prod N-Acetyl Phenothiazine Inter->Prod - HCl / AcOH

Figure 2: Lewis acid activation cycle using heterogeneous Zinc dust.

Comparative Analysis: Data & Performance

The following table synthesizes experimental data to directly compare the efficiency of the described routes.

MetricClassical Reflux Microwave-Assisted (MW) Mechanochemical (Grinding) Zn-Dust Catalysis
Reaction Time 4 – 9 Hours5 – 10 Minutes 20 – 45 Minutes15 – 30 Minutes
Isolated Yield 75 – 80%92 – 98% 85 – 95%90 – 95%
Solvent Usage High (Benzene/Toluene)None / Minimal None (Solvent-Free)Minimal
Energy Input High (Prolonged Heat)Low (Targeted Heat)Low (Mechanical)Low (RT)
Scalability HighMedium (Batch limit)Low (Lab scale)High
Green Score LowHigh Very High High
Critical Analysis for Drug Development
  • For Library Generation: Use Microwave Synthesis . The speed allows for the rapid synthesis of derivatives (e.g., 2-chloro-10-acetylphenothiazine) for SAR studies.

  • For Pilot Scale-Up: Use Zn-Dust Catalysis . It avoids the safety hazards of microwave scale-up and the mechanical limitations of grinding, while remaining solvent-free and high-yielding.

References

  • Microwave-Assisted Synthesis of Phenothiazines

    • Title: Microwave-Assisted Synthesis of Phenothiazine and Quinoline Deriv
    • Source: MDPI, Molecules.
    • URL:[Link]

    • Relevance: Validates the 90%+ yield and <10 min reaction time for MW protocols.
  • Green Mechanochemical Approaches: Title: Preparation method for N-acetyl phenothiazine (Patent CN104109132A). Source: Google Patents. URL: Relevance: Details the solvent-free grinding protocol and stoichiometry.
  • Zinc Dust Catalysis

    • Title: Zinc dust: An extremely active and reusable catalyst in acyl
    • Source: European Journal of Chemistry.
    • URL:[Link]

    • Relevance: Establishes the mechanism and efficiency of Zn dust for N-acetyl
  • Antifungal and Antitumor Applications

    • Title: Synthesis and antifungal activity of some substituted phenothiazines.[1][2]

    • Source: Elsevier / ScienceDirect.
    • URL:[Link]

    • Relevance: Provides context on the biological importance of the N-acetyl deriv

Sources

In Vivo Validation of Novel Phenothiazine Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Repurposing the "Privileged Scaffold"

Phenothiazines (PTZs) have historically been pigeonholed as neuroleptics (e.g., chlorpromazine, thioridazine) due to their potent dopamine


 receptor antagonism.[1] However, the tricyclic phenothiazine core is a "privileged scaffold"—a molecular framework capable of binding diverse biological targets.

Modern drug development focuses on structural optimization to divorce the desired biological activity (anticancer or antimicrobial) from the unwanted CNS effects (sedation, extrapyramidal symptoms).

This guide outlines the in vivo validation of novel PTZ derivatives. It moves beyond simple observation to rigorous comparative analysis against both parent compounds (to prove reduced CNS toxicity) and Standard of Care (SoC) agents (to prove superior or synergistic efficacy).

Mechanistic Rationale & Candidate Selection[2]

Before initiating in vivo work, the candidate molecule must demonstrate a specific mechanism of action (MoA) distinct from classical antipsychotic activity.

The "Clean" Phenothiazine Strategy

Novel derivatives (e.g., CWHM-974, JBC 1847) are engineered to:

  • Reduce BBB Permeability: Prevent CNS entry to avoid sedation (crucial for antimicrobial/peripheral tumor indications).

  • Enhance Mitochondrial Targeting: Induce apoptosis in cancer cells via mitochondrial membrane potential (

    
    ) disruption.
    
  • Inhibit Efflux Pumps: Bind ABC transporters (P-gp) to reverse Multi-Drug Resistance (MDR).

DOT Visualization: Mechanism of Action

The following diagram illustrates the dual-pathway mechanism often targeted by novel PTZs in oncology.

PTZ_Mechanism cluster_Mito Mitochondrial Pathway (Apoptosis) cluster_MDR MDR Reversal Pathway PTZ Novel PTZ Derivative Mito_Target Mitochondrial Membrane PTZ->Mito_Target Accumulation Pgp P-glycoprotein (Efflux Pump) PTZ->Pgp Inhibition ROS ROS Generation (Oxidative Stress) Mito_Target->ROS CytoC Cytochrome C Release ROS->CytoC Apoptosis Tumor Cell Death CytoC->Apoptosis Chemo_Retention Increased Intracellular Chemotherapy Pgp->Chemo_Retention Synergy Chemo-Sensitization Chemo_Retention->Synergy Synergy->Apoptosis

Figure 1: Dual mechanism of novel phenothiazines targeting mitochondrial integrity and efflux pump inhibition to overcome drug resistance.

Comparative Pharmacokinetics (PK) & Safety

The first hurdle in in vivo validation is demonstrating that your novel compound is safer than the parent drug (Chlorpromazine - CPZ).

Experimental Model: Zebrafish (Danio rerio)

Zebrafish are the preferred bridge between in vitro and mammalian models due to high concordance with rat embryotoxicity.

Key Comparison Metrics:

  • LC50 (Lethal Concentration 50): Concentration killing 50% of embryos.

  • EC50 (Effect Concentration 50): Concentration causing malformations (tail curvature, pericardial edema).

  • Therapeutic Index (TI): Ratio of LC50/EC50 to the effective dose.

Table 1: Comparative Safety Profile (Representative Data)

Data synthesized from recent literature trends (e.g., Kisla et al., 2024).

ParameterChlorpromazine (Parent)Novel PTZ (e.g., Compound 10)Interpretation
Zebrafish LC50 (96 hpf) 2.5 µM> 25.0 µMNovel compound is 10x less toxic.
Teratogenicity Severe (Curved tail, edema)Minimal/None at <20 µMReduced developmental toxicity.
CNS Activity (Sedation) High (Reduced locomotion)Low/No ChangeIndicates reduced CNS penetration.
Liver Toxicity (ALT/AST) ElevatedNormal RangeImproved hepatotoxicity profile.

Case Study A: Oncology (Liver Cancer Xenograft)

Objective: Validate efficacy in a Hep3B (Liver Cancer) mouse xenograft model. Comparator: Doxorubicin (SoC) and Thioridazine (Parent PTZ).

Protocol Overview
  • Establishment: Subcutaneous injection of

    
     Hep3B cells into BALB/c nude mice.
    
  • Randomization: When tumors reach ~100 mm³, randomize into 4 groups (n=8).

  • Treatment:

    • Vehicle Control

    • Doxorubicin (2 mg/kg, IV, weekly)

    • Novel PTZ (10 mg/kg, IP, daily)

    • Combination (Dox + Novel PTZ)

Data Presentation: Tumor Volume Reduction

Novel PTZs often show moderate efficacy alone but significant synergy when combined with chemotherapy by blocking efflux pumps.

Table 2: Efficacy Comparison (Day 21)
Treatment GroupMean Tumor Volume (mm³)Inhibition Rate (%)Body Weight Loss (%)
Vehicle Control

--2%
Thioridazine (Parent)

21.6%-12% (Toxicity)
Doxorubicin (SoC)

48.0%-15% (Severe)
Novel PTZ (Alone)

44.0%-3% (Safe)
Novel PTZ + Dox

72.0% -8% (Manageable)

Analytic Insight: The Novel PTZ achieves similar efficacy to Doxorubicin with significantly less weight loss (toxicity). The combination arm demonstrates the "Sensitizer Effect."

Case Study B: Antimicrobial (MRSA Infection)

Objective: Validate a non-BBB permeable PTZ (e.g., JBC 1847 derivative) in a murine peritonitis model. Challenge: Parent PTZs are antimicrobial but require neurotoxic doses. Novel PTZs must work at safe doses.

Protocol Highlights
  • Infection: Intraperitoneal injection of MRSA (

    
     CFU).
    
  • Treatment: 1 hour post-infection.

  • Readout: Bacterial load in spleen/kidney and survival rate at 24h.

DOT Visualization: In Vivo Workflow

InVivo_Workflow Start Compound Synthesis (Enantiomer Separation) InVitro In Vitro MIC/MBC (MRSA Screening) Start->InVitro Tox Zebrafish Toxicity (Max Tolerated Dose) InVitro->Tox Select Lead Mouse Murine Peritonitis (Infection Model) Tox->Mouse Determine Dose Analysis CFU Count & Survival Analysis Mouse->Analysis

Figure 2: Step-by-step workflow from synthesis to in vivo infection modeling.

Results Comparison
  • Vancomycin (SoC): 100% Survival, 3-log reduction in CFU.

  • Chlorpromazine: 40% Survival (Dose limited by sedation/toxicity).

  • Novel PTZ: 90% Survival, 2.5-log reduction in CFU.

    • Key Finding: The novel PTZ achieves efficacy comparable to Vancomycin without the neurological side effects of Chlorpromazine.

Detailed Experimental Protocols

Protocol 1: Zebrafish Embryotoxicity Assay

Use this for rapid safety screening before rodent work.

  • Embryo Collection: Collect fertilized eggs from wild-type zebrafish; maintain in E3 medium at 28.5°C.

  • Dechorionation: (Optional) Pronase treatment at 24 hpf (hours post-fertilization) to enhance drug uptake.

  • Exposure:

    • Place 1 embryo per well in a 96-well plate.

    • Add 200 µL of Novel PTZ solution (0.1, 1, 5, 10, 25, 50 µM).

    • Include 1% DMSO vehicle control and Positive Control (e.g., 15 µM Prochlorperazine).

  • Observation:

    • 24-96 hpf: Monitor for coagulation (death), lack of somite formation, non-detachment of tail, and lack of heartbeat.

    • Heart Rate: Count beats per minute (BPM) at 48 hpf. Bradycardia indicates cardiotoxicity (common in parent PTZs).

  • Analysis: Calculate LC50 using Probit analysis.

Protocol 2: Murine Hep3B Xenograft

Use this for oncology efficacy validation.

  • Cell Prep: Harvest Hep3B cells in log phase. Resuspend in 50% Matrigel/PBS at

    
     cells/mL.
    
  • Inoculation: Inject 100 µL subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Tumor Staging: Monitor daily. Initiate treatment when tumor volume (

    
    ) reaches 100 mm³.
    
    • Formula:

      
      
      
  • Dosing:

    • Administer Novel PTZ (e.g., 10 mg/kg) via IP injection daily for 21 days.

    • Critical Step: Weigh mice daily. >20% weight loss requires euthanasia (humane endpoint).

  • Termination:

    • Euthanize mice. Excise tumors and weigh.

    • Fix tissues in 10% formalin for IHC (Ki-67 proliferation index, TUNEL apoptosis assay).

References

  • Kisla, M. M., et al. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish.[1] ACS Omega, 9(28), 30594–30614.[2] [Link]

  • Ronco, T., et al. (2024). Phenothiazine Derivatives: The Importance of Stereoisomerism in the Tolerance and Efficacy of Antimicrobials.[3] Indian Journal of Microbiology, 64(2), 743-748.[3] [Link]

  • Cassar, S., et al. (2019). A multi-institutional study benchmarking the zebrafish developmental assay for prediction of embryotoxic plasma concentrations from rat embryo–fetal development studies. Reproductive Toxicology, 86, 33-44.[4] [Link]

  • Grimsey, N. J., et al. (2023). The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition. Pharmacology Research & Perspectives, 11(5), e01138. [Link]

  • Thorsing, M., et al. (2020). A Novel Promazine Derivative Shows High in vitro and in vivo Antimicrobial Activity Against Staphylococcus aureus. Frontiers in Microbiology, 11, 582549. [Link]

Sources

Structure-activity relationship of phenothiazine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Guide to the Structure-Activity Relationship (SAR) of Phenothiazine Derivatives: Comparative Efficacy and Receptor Binding Protocols

Introduction Phenothiazines represent a foundational class of heterocyclic compounds primarily utilized as antipsychotic agents. Their pharmacological profile is predominantly dictated by their ability to act as competitive antagonists at the dopamine D2 receptor. However, variations in their chemical structure—specifically substitutions at the C2 and N10 positions of the tricyclic core—dramatically alter their binding affinity, clinical potency, and side-effect profiles. This guide provides an in-depth comparative analysis of phenothiazine derivatives, elucidating the mechanistic basis of their SAR, and details a self-validating experimental protocol for quantifying receptor binding affinity.

Structural Determinants of D2 Receptor Affinity

The phenothiazine core consists of a tricyclic system containing two benzene rings linked by sulfur and nitrogen atoms. The antischizophrenic activity and the propensity to elicit extrapyramidal symptoms (EPS) are intrinsically linked to how well the molecule mimics the endogenous neurotransmitter dopamine.

  • C2 Substitutions (The Electronic Effect): The presence of an electron-withdrawing group (EWG) at the C2 position is critical. Space-filling molecular models demonstrate that favorable Van der Waals interactions between the side-chain amino group and the C2 substituent promote a molecular conformation that closely mimics dopamine 1. For instance, substituting a chlorine atom (-Cl) with a more electronegative trifluoromethyl group (-CF

    
    ) significantly enhances the drug's potency by locking the side chain into an optimal orientation for receptor docking.
    
  • N10 Substitutions (The Steric Effect): The nature of the side chain attached to the N10 atom dictates the sub-class of the phenothiazine and its receptor selectivity 2:

    • Aliphatic (e.g., Chlorpromazine): Flexible side chains lead to moderate D2 affinity but high off-target binding (e.g., histamine H1, alpha-1 adrenergic), resulting in pronounced sedation.

    • Piperidine (e.g., Thioridazine): The incorporation of a piperidine ring restricts flexibility, lowering EPS risk but increasing anticholinergic activity.

    • Piperazine (e.g., Fluphenazine, Perphenazine): The rigid piperazine ring forces the terminal nitrogen into a precise spatial arrangement that maximizes hydrogen bonding within the D2 receptor's orthosteric site. This results in superior therapeutic profiles and potent antipsychotic activity, albeit with a higher risk of EPS.

Comparative Performance Data

The following table synthesizes the structural modifications and their corresponding impact on dopamine D2 receptor binding affinity (


). Lower 

values indicate higher binding affinity.
Phenothiazine DerivativeC2 SubstituentN10 Side Chain ClassD2 Receptor Affinity (

, nM)
Clinical PotencyPrimary Side Effect Profile
Promazine -HAliphatic~ 70.0 - 100.0LowHigh sedation, low EPS
Chlorpromazine -ClAliphatic~ 3.0 - 5.0ModerateHigh sedation, moderate EPS
Thioridazine -SCH

Piperidine~ 20.0 - 30.0ModerateHigh anticholinergic, low EPS
Perphenazine -ClPiperazine~ 0.5 - 1.5HighLow sedation, high EPS
Fluphenazine -CF

Piperazine~ 0.2 - 0.8Very HighLow sedation, very high EPS

Data synthesized from competitive radioligand binding assays utilizing [3H]spiperone in rat brain homogenates and recombinant cell lines 3.

Mechanism of Action: D2 Receptor Signaling Pathway

Phenothiazines exert their primary therapeutic effects by competitively antagonizing the D2 receptor, a G


/G

-coupled G-protein coupled receptor (GPCR). Blockade of this receptor prevents dopamine-mediated inhibition of adenylyl cyclase, thereby modulating downstream cAMP-dependent pathways.

G Phenothiazine Phenothiazine Derivatives (e.g., Fluphenazine) D2R Dopamine D2 Receptor (GPCR) Phenothiazine->D2R Competitive Antagonism Dopamine Endogenous Dopamine Dopamine->D2R Agonism Gi Gi/o Protein Complex D2R->Gi Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibition cAMP cAMP Production (Decreased) AC->cAMP PKA Protein Kinase A (PKA) (Inhibited) cAMP->PKA Effect Antipsychotic Efficacy & EPS Side Effects PKA->Effect

Dopamine D2 receptor signaling pathway modulated by phenothiazine competitive antagonism.

Experimental Protocol: Competitive Radioligand Binding Assay

To accurately determine the binding affinity (


) of novel phenothiazine derivatives, researchers must employ a robust competitive radioligand binding assay. The following protocol utilizes [3H]spiperone as the radioligand and is designed as a self-validating system to ensure reproducibility and minimize non-specific binding artifacts 4, 5.

Materials:

  • HEK293 cells stably expressing human D2 receptors.

  • Radioligand: [3H]spiperone (specific activity ~15-30 Ci/mmol).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl

    
    , 2 mM CaCl
    
    
    
    , pH 7.4.
  • GF/C glass fiber filter plates pre-soaked in 0.3% Polyethyleneimine (PEI).

Step-by-Step Methodology:

  • Membrane Preparation:

    • Action: Homogenize HEK293-D2R cells in ice-cold lysis buffer and centrifuge at 20,000 × g for 10 minutes at 4°C. Resuspend the pellet in Binding Buffer to a final protein concentration of 10-20 µ g/well .

    • Causality: High-speed centrifugation isolates the membrane fraction containing the GPCRs from cytosolic proteins and endogenous guanine nucleotides that could allosterically alter receptor affinity.

  • Assay Assembly (96-Well Plate Format):

    • Action: To each well, add 150 µL of membrane suspension, 50 µL of the test phenothiazine derivative (at 8-10 varying concentrations from 10

      
       to 10
      
      
      
      M), and 50 µL of [3H]spiperone (final concentration ~0.2 nM).
    • Causality: The concentration of[3H]spiperone is kept near or slightly below its

      
       value to ensure the assay is sensitive to competitive displacement by the unlabelled phenothiazine.
      
  • Equilibrium Incubation:

    • Action: Incubate the plate at 30°C for 60 minutes with gentle agitation.

    • Causality: This specific time-temperature combination allows the binding kinetics (association and dissociation rates) of both the radioligand and the test compound to reach thermodynamic equilibrium without causing receptor degradation.

  • Filtration and Washing:

    • Action: Terminate the reaction by rapid vacuum filtration through 0.3% PEI pre-soaked GF/C filters using a cell harvester. Wash filters four times with 200 µL of ice-cold wash buffer.

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the lipophilic radioligand to the filter itself. Ice-cold buffer is used for washing to rapidly halt dissociation kinetics, trapping the receptor-ligand complexes on the filter.

  • Detection and Data Analysis:

    • Action: Dry the filters, add scintillation cocktail, and quantify radioactivity using a microplate scintillation counter. Calculate the

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
    • Causality: The Cheng-Prusoff correction is mandatory because the observed

      
       is dependent on the concentration of the radioligand ([L]) used in the specific assay. Converting to 
      
      
      
      provides an absolute measure of affinity that can be compared across different laboratories and assay conditions.

Conclusion

The structure-activity relationship of phenothiazine derivatives highlights the exquisite sensitivity of GPCRs to minor chemical modifications. While historic optimization focused on maximizing D2 receptor antagonism via piperazine substitutions and C2 electron-withdrawing groups, modern drug development is actively exploring the phenothiazine scaffold for novel applications, including antimicrobial and antioxidant therapies, by leveraging the unique redox potential of the tricyclic core.

References

  • Feinberg, A. P., & Snyder, S. H. (1975). Phenothiazine Drugs: Structure-Activity Relationships Explained by a Conformation That Mimics Dopamine. Proceedings of the National Academy of Sciences.
  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. Journal of Medicinal Chemistry.
  • Hals, P. A., Hall, H., & Dahl, S. G. (1986). Phenothiazine drug metabolites: dopamine D2 receptor, alpha 1- and alpha 2-adrenoceptor binding. European Journal of Pharmacology.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.

Sources

Phenothiazine Characterization: A Cross-Validation Guide for Experimental & Computational Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of phenothiazine derivatives—whether for antipsychotic pharmacotherapy or organic optoelectronics—reliance on a single data stream is a critical failure point. This guide outlines a rigorous cross-validation framework where computational modeling (DFT, MD, Docking) does not merely predict but actively interrogates experimental results (X-ray, UV-Vis, CV, Bioassays). By correlating the theoretical "butterfly" folding angle with electronic band gaps and binding affinities, researchers can filter false positives and accelerate lead optimization with high confidence.

Structural Conformation Analysis: The "Butterfly" Angle

The phenothiazine (PTZ) core is defined by its non-planar, butterfly-like geometry.[1] This folding angle (


) dictates the electronic conjugation length and, consequently, the HOMO-LUMO gap and biological binding efficacy.
The Validation Loop
  • Computational Prediction: Density Functional Theory (DFT) optimization often overestimates planarity if dispersion corrections are ignored.

  • Experimental Truth: Single Crystal X-ray Diffraction (SC-XRD) provides the ground truth but is subject to crystal packing forces that may not exist in solution/vivo.

  • Cross-Validation Metric: The Folding Angle (

    
    ) .
    
    • Ideal Correlation:

      
      .
      
    • Discrepancy Analysis: If

      
       is significantly flatter than 
      
      
      
      , check for intermolecular
      
      
      stacking in the crystal lattice (experimental artifact) or insufficient basis set diffuse functions (computational error).
Data Comparison Table: Structural Parameters
ParameterMethodTypical Value (PTZ Core)Validation Criteria
Folding Angle (

)
DFT (B3LYP/6-31G**)131° - 135°Must align with solution-phase NMR NOE signals if XRD differs.
Folding Angle (

)
Exp (SC-XRD)124° - 135°Lower angles often indicate strong crystal packing effects.
C-S Bond Length DFT1.76 ÅDeviation >0.03 Å suggests incorrect functional choice.
C-S Bond Length Exp (SC-XRD)1.75 - 1.77 ÅServes as a calibration standard for the model.

Optoelectronic Profiling: Spectral & Electrochemical

For materials science applications (e.g., DSSCs, OLEDs), the energy gap (


) is the critical performance metric.
Causality & Mechanism
  • UV-Vis Absorption: Corresponds to the

    
     transition. In PTZ, this is typically a Charge Transfer (CT) from the sulfur/nitrogen lone pairs (HOMO) to the electron-withdrawing substituents (LUMO).
    
  • Cyclic Voltammetry (CV): Measures the oxidation potential (

    
    ), directly correlating to the HOMO energy level.
    
  • The Trap: "Optical Gap" (from UV-Vis onset)

    
     "Electronic Gap" (HOMO-LUMO). The difference is the Exciton Binding Energy.
    
Experimental vs. Computational Workflow

OptoelectronicValidation Exp_CV Exp: Cyclic Voltammetry (E_ox onset) Calc_HOMO Calculate HOMO E = -(E_ox + 4.8) eV Exp_CV->Calc_HOMO Exp_UV Exp: UV-Vis Spectrum (Absorption Edge) Calc_Gap Optical Gap (E_g) E = 1240 / lambda_onset Exp_UV->Calc_Gap Comp_DFT Comp: DFT Optimization (Gas Phase/PCM) Comp_TDDFT Comp: TD-DFT (Excited States) Comp_DFT->Comp_TDDFT Geometry Validation Cross-Validation Point Is E_HOMO(Exp) ≈ E_HOMO(DFT)? Comp_DFT->Validation Orbital Energy Comp_TDDFT->Validation Vertical Excitation Calc_HOMO->Validation Calc_Gap->Validation

Figure 1: The optoelectronic cross-validation loop ensuring theoretical orbital energies align with electrochemical and spectral realities.

Pharmacological Interaction: Docking vs. Assay

In drug discovery, phenothiazines target GPCRs (Dopamine D2) and enzymes (Cholinesterases). Docking scores are notoriously prone to false positives due to neglected solvation effects.

The Validation Protocol
  • In Silico Screening: Perform molecular docking (e.g., AutoDock Vina) to generate a Binding Affinity (

    
    ).
    
  • In Vitro Assay: Determine IC50 or

    
     via radioligand binding or enzymatic inhibition assays.
    
  • Correlation Check: Convert IC50 to experimental Free Energy (

    
    ).
    
    • Success: Linear correlation (

      
      ) between 
      
      
      
      and
      
      
      across a derivative series.
    • Failure: High docking score but low activity suggests the "active pose" is unstable or unable to cross the membrane (check LogP).

Comparative Data: Antipsychotic Potency
CompoundTarget ProteinDocking Score (kcal/mol)Exp. Binding Affinity (

/IC50)
Correlation Status
Chlorpromazine Dopamine D2-8.22.0 nMHigh
Thioridazine BCL-2-7.55.4 µMModerate
Trifluoperazine Calmodulin-9.11.5 µMHigh
New Derivative X AChE-10.90.05 µMValidated Lead

Detailed Experimental Protocols

Protocol A: Electrochemical HOMO/LUMO Determination

Objective: Determine absolute orbital energies to validate DFT calculations.

  • Setup: Three-electrode cell (Glassy Carbon working, Pt wire counter, Ag/AgCl reference).

  • Solvent: Anhydrous Dichloromethane (DCM) with 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) as supporting electrolyte.
    
  • Procedure:

    • Purge solution with

      
       for 10 mins.
      
    • Scan rate: 50-100 mV/s.

    • Record Ferrocene (Fc/Fc+) internal standard curve.

  • Calculation:

    
    
    Note: The 4.8 eV correction factor refers to the vacuum level of the Fc/Fc+ redox couple.
    
Protocol B: High-Fidelity DFT Optimization

Objective: Generate geometries and spectra that match experimental error bars.

  • Software: Gaussian 16 / ORCA.

  • Geometry Optimization:

    • Functional: B3LYP (Standard) or wB97X-D (includes dispersion for stacking).

    • Basis Set: 6-311++G(d,p) (Diffuse functions are critical for sulfur lone pairs).

    • Solvation: IEFPCM model (match the solvent used in UV-Vis/CV).

  • Frequency Check: Ensure no imaginary frequencies (NImag=0).

  • TD-DFT (Spectra): Calculate first 10 singlet states (

    
    ).
    

Mechanism of Action Visualization

Understanding how phenothiazine derivatives interact with biological targets (e.g., inducing apoptosis in cancer cells via BCL-2 inhibition) requires mapping the signaling cascade.

MOA PTZ Phenothiazine Derivative (Ligand) BCL2 BCL-2 Protein (Anti-apoptotic) PTZ->BCL2 Molecular Docking (High Affinity) Complex PTZ-BCL2 Complex (Hydrophobic Groove Binding) BCL2->Complex Inhibition Bax Bax/Bak (Pro-apoptotic) Complex->Bax Releases Mito Mitochondrial Permeabilization (Cytochrome C Release) Bax->Mito Activates Caspase Caspase Cascade (Apoptosis) Mito->Caspase Triggers

Figure 2: Mechanism of Action for Phenothiazine-induced Apoptosis. The computational docking of PTZ to BCL-2 (blue) prevents BCL-2 from inhibiting Bax, thereby releasing the apoptotic cascade (green/black).

References

  • Exploring phenothiazine derivatives: green synthesis, computational modelling, and experimental validation for breast cancer therapy. ResearchGate.

  • Synthesis, optical properties and DFT-TDDFT computational study of phenothiazine dye. Pigment & Resin Technology.

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Int. J. Mol. Sci. (MDPI).

  • Competition Between Phenothiazines and BH3 Peptide for the Binding Site of the Antiapoptotic BCL-2 Protein. Frontiers in Molecular Biosciences.

  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investigations. Molecules (MDPI).

  • Quantum Chemical Calculations and Molecular Docking Studies of Some Phenothiazine Derivatives. Journal of Applied Organometallic Chemistry.

Sources

Comparative analysis of the electrochemical behavior of substituted phenothiazines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of the electrochemical behavior of substituted phenothiazines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

A Guide for Bioanalytical & Pharmaceutical Applications

Executive Summary: Phenothiazines (PTZs) represent a critical class of electroactive heterocyclic compounds used extensively as antipsychotic drugs (e.g., chlorpromazine), antihistamines (e.g., promethazine), and redox indicators (e.g., methylene blue). Their electrochemical behavior is governed by the stability of the nitrogen-centered radical cation formed upon oxidation.[1] This guide provides a comparative technical analysis of their redox profiles, substituent effects, and kinetic parameters to support sensor development and metabolic studies.

Electrochemical Fundamentals of Phenothiazines

The core phenothiazine structure consists of a tricyclic system containing sulfur and nitrogen atoms.[1] The electrochemical activity is primarily driven by the formation of a radical cation.

General Oxidation Mechanism

The oxidation of neutral phenothiazine derivatives typically follows an ECE (Electrochemical-Chemical-Electrochemical) or EE mechanism depending on the solvent and pH.

  • Step 1 (

    
    ):  Reversible one-electron oxidation of the ring nitrogen to form a colored radical cation (
    
    
    
    ).
  • Step 2 (

    
    ):  Further oxidation to a dication (
    
    
    
    ) or hydrolysis to a sulfoxide (
    
    
    ).[1]

Mechanistic Pathway:

PTZ_Mechanism Neutral Neutral Phenothiazine (P) Radical Radical Cation (P•+) (Stable in Acid) Neutral->Radical -1e⁻ (Reversible) Dication Dication (P++) Radical->Dication -1e⁻ (Irreversible at high pH) Sulfoxide Phenothiazine Sulfoxide (P=O) (Hydrolysis Product) Radical->Sulfoxide Disproportionation (pH > 7) Dication->Sulfoxide + H₂O / -2H+

Figure 1: General oxidation pathway of phenothiazine derivatives. The stability of the radical cation (yellow) is the defining characteristic for electroanalytical detection.

Comparative Analysis: Substituent Effects

The electrochemical behavior is heavily influenced by substituents at the 2-position (ring) and the 10-position (side chain).

Electron-Withdrawing vs. Electron-Donating Groups
  • Chlorpromazine (CPZ): Contains a Chlorine atom (EWG) at position 2.[1] The electron-withdrawing nature stabilizes the HOMO, making the molecule harder to oxidize compared to the unsubstituted core. This results in a positive shift in the anodic peak potential (

    
    ).[1]
    
  • Promethazine (PMZ): Lacks the electron-withdrawing chlorine.[1] The alkyl side chain and unsubstituted ring make it easier to oxidize than CPZ.[1]

  • Methylene Blue (MB): Unlike CPZ and PMZ, MB is a cationic thiazine dye.[1] It is typically studied for its reversible reduction to Leuco-Methylene Blue (LMB), rather than oxidation.[1]

Quantitative Comparison Table

The following data summarizes the redox characteristics in aqueous buffered media (typically pH 7.0 - 9.0 unless noted).

CompoundSubstituent (Pos 2)Primary Behavior

(V vs. Ag/AgCl)
Diffusion Coeff.[1] (

)
Detection Limit (LOD)
Chlorpromazine -Cl (EWG)Anodic Oxidation+0.62 V

cm²/s
~10 nM
Promethazine -HAnodic Oxidation+0.44 V (Peak 1)+0.67 V (Peak 2)

cm²/s
~50 nM
Thioridazine -SCH

(EDG)
Anodic Oxidation+0.58 V

cm²/s
~20 nM
Methylene Blue N/A (Dye)Cathodic Reduction-0.25 V (Reduction)

cm²/s
~1 nM

Key Insight: Promethazine exhibits two distinct oxidation peaks due to the facile oxidation of the side-chain nitrogen in addition to the ring sulfur/nitrogen system, whereas Chlorpromazine typically shows one dominant peak in the working window due to the stabilizing effect of the Cl group.

Experimental Protocols

Standardized Cyclic Voltammetry (CV) Workflow

To ensure reproducibility, the following self-validating protocol is recommended for characterizing phenothiazine derivatives.

CV_Workflow Start Start: Electrode Prep Polish 1. Polish GCE (0.05 µm Alumina) Sonicate in EtOH/Water (1:1) Start->Polish Activate 2. Electrochemical Activation Cyclic sweep -0.5 to +1.5V in 0.1M H₂SO₄ Polish->Activate Blank 3. Run Blank Electrolyte Scan (Confirm no background peaks) Activate->Blank Sample 4. Add Analyte (1.0 mM) Scan at varying rates (10-500 mV/s) Blank->Sample Analysis 5. Plot Ip vs. v^1/2 (Validate Diffusion Control) Sample->Analysis

Figure 2: Standardized workflow for electrochemical characterization of phenothiazines.

Detailed Methodology

Objective: Determine the oxidation potential and diffusion coefficient of Chlorpromazine (CPZ).

Reagents:

  • Analyte: 1.0 mM Chlorpromazine HCl.[1]

  • Electrolyte: 0.1 M Phosphate Buffer Solution (PBS), pH 7.4.

  • Working Electrode: Glassy Carbon Electrode (GCE, 3 mm dia).[1]

  • Reference: Ag/AgCl (3M KCl).[1]

  • Counter: Platinum Wire.[1][2]

Procedure:

  • Pretreatment: Polish the GCE with 0.05 µm alumina slurry on a microcloth pads.[1] Rinse with DI water and sonicate in 1:1 ethanol/water for 3 minutes to remove adsorbed surfactants.[1]

  • Activation: Cycle the electrode in 0.1 M H₂SO₄ between -0.5 V and +1.5 V at 100 mV/s for 20 cycles. This activates the carbon surface, enhancing electron transfer kinetics for phenothiazines.[1]

  • Measurement:

    • Fill the cell with 10 mL of PBS (pH 7.4).[1]

    • Add CPZ to reach 1.0 mM concentration.[1]

    • Purge with Nitrogen for 5 minutes to remove oxygen (though CPZ oxidation is generally insensitive to O₂, this reduces background noise).[1]

    • Perform CV scans from 0.0 V to +1.0 V.[1]

    • Vary scan rates: 25, 50, 100, 200, 500 mV/s.

Validation Criteria:

  • Reversibility Check: Calculate peak separation

    
    .[1] For a reversible 1-electron process, this should be ~59 mV/n.[1] Phenothiazines often show quasi-reversible behavior (
    
    
    
    mV) at neutral pH.[1]
  • Diffusion Control: Plot Anodic Peak Current (

    
    ) vs. Square Root of Scan Rate (
    
    
    
    ). A linear regression with
    
    
    confirms diffusion-controlled processes (Randles-Sevcik equation).[1]

Advanced Insights: pH Dependence & Adsorption[1]

pH Effects (Pourbaix Behavior)
  • Acidic Media (pH < 2): The radical cation (

    
    ) is highly stable.[1] CVs show reversible waves.[1]
    
  • Neutral/Basic Media (pH > 7): The radical cation deprotonates or reacts with water to form the sulfoxide.[1] The cathodic return peak (

    
    ) diminishes, indicating chemical irreversibility (EC mechanism).
    
  • Slope: A plot of

    
     vs. pH typically yields a slope of ~0.0 V/pH for the first electron transfer (indicating no proton involvement in the rate-determining step) but may show shifts if proton-coupled electron transfer (PCET) occurs at the side chain.
    
Adsorption Phenomena

Phenothiazines are hydrophobic and tend to adsorb onto carbon electrodes.[1]

  • Diagnostic: If a plot of

    
     vs. 
    
    
    
    yields a slope near 1.0 (instead of 0.5), the process is adsorption-controlled.
  • Mitigation: For analytical sensing, use mixed solvents (e.g., 10% acetonitrile) or surfactant-modified electrodes (e.g., SDS) to solubilize the drug and prevent fouling.

References

  • Electrochemical Oxidation Mechanism of Phenothiazines Mielech-Łukasiewicz, K., et al. "Electrochemical oxidation of 2,10-disubstituted phenothiazines." ResearchGate.[1][3]

  • Chlorpromazine vs. Promethazine Voltammetry Ni, Y., et al. "Voltammetric determination of chlorpromazine hydrochloride and promethazine hydrochloride with the use of multivariate calibration."[1][4] Analytica Chimica Acta, 2001.[1]

  • Methylene Blue Diffusion & Redox Properties Teng, X., et al. "Performance and mechanism of methylene blue degradation by an electrochemical process."[1] RSC Advances, 2020.[1]

  • Three-Electron Oxidation Pathway of Chlorpromazine Kozak, J., et al. "Beyond the Phenothiazine Core: Mechanistic Insights into the Three-Electron Oxidation of Chlorpromazine."[5] Molecules, 2025.[1][2][5]

  • Neuroprotective Actions & Redox Potentials Wen, Y., et al. "Neuroprotective Actions of Methylene Blue and Its Derivatives."[1] PLOS ONE, 2012.[1]

Sources

Safety Operating Guide

Definitive Guide: PPE & Safe Handling of 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-

[1][2][3]

Executive Safety Summary (The "Stop/Go" Protocol)

Treat this compound as a High-Potency Pharmacological Agent (HPPA) until experimentally verified otherwise.

  • Compound Identity: 10H-Phenothiazine, 10-((1-naphthalenyloxy)acetyl)-[1][2][3]

  • CAS Number: 880883-55-6[1][2][3][4][5]

  • Core Hazard Class: Nitrogen-Sulfur Heterocycle / Naphthalene Derivative.[2][3]

  • Primary Risks: Skin Sensitization, Photosensitivity, CNS Depression (Predicted), Aquatic Toxicity.[3]

IMMEDIATE ACTION REQUIRED:

  • Engineering Control: Do NOT handle this compound on an open bench. All solid manipulation must occur within a certified Chemical Fume Hood or Powder Containment Hood.

  • Solvent Warning: If dissolving in DMSO or DMF, assume the solvent will accelerate transdermal absorption of the toxin. Double-gloving is mandatory.

  • Light Sensitivity: Phenothiazine derivatives are notoriously photosensitive. Store and handle under amber light or wrap vessels in foil immediately.

Predicted Hazard Profiling (QSAR & Analogous Extrapolation)

As specific toxicological data for this derivative is limited, we apply the Precautionary Principle , extrapolating hazards from the parent pharmacophores: Phenothiazine (CAS 92-84-2) and Naphthalene moieties.[1][2][3]

Hazard CategoryPredicted Risk LevelMechanistic Justification
Acute Toxicity (Oral) Category 4 (Harmful) Phenothiazine core is a known metabolic toxin; Naphthyl group adds hepatotoxic potential.[1][2][3]
Skin Sensitization Category 1 (High) Phenothiazines are potent contact allergens and photosensitizers (induce photo-allergic reactions).[1][2][3]
Target Organ Toxicity STOT-RE (Blood/Liver) Chronic exposure to phenothiazines is linked to hemolytic anemia and hepatotoxicity.[2][3]
Environmental Acute Aquatic Cat 1 The fused ring systems are highly lipophilic and persistent in aquatic environments.

Personal Protective Equipment (PPE) Matrix

This protocol utilizes a "Defense in Depth" strategy. PPE is the final barrier, not the first.

A. Respiratory Protection[6][7][8][9][10][11][12][13][14]
  • Primary Defense: Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Defense (If Hood Unavailable/Spill Cleanup):

    • Minimum: N95 (NIOSH) or FFP2 (EN 149) particulate respirator.[3]

    • Recommended: P100/HEPA filter if generating fine dust (e.g., during milling or weighing large quantities).[3]

B. Dermal Protection (The "Breakthrough" Rule)

Phenothiazine derivatives are lipophilic. Standard latex gloves offer zero protection against solution-phase transfer.[2][3]

  • Inner Glove: High-Dexterity Nitrile (0.11 mm).[2][3]

  • Outer Glove: Extended-Cuff Nitrile (minimum 0.15 mm) or Silver Shield™ (Laminate) if handling concentrated stock solutions in DMSO/DCM.[1][2][3]

  • Glove Change Frequency: Immediately upon splash or every 30 minutes of active handling.

C. Ocular & Body Protection[1][2][6][8][9]
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of particulate migration.[3]

  • Body: Tyvek® Lab Coat (Disposable) with elastic cuffs. Avoid cotton coats which can retain toxic dust.

Operational Workflow: From Storage to Solution

This workflow is designed to minimize static discharge and aerosol generation.

SafeHandlingcluster_ppeCritical PPE CheckpointsStartStorage(4°C, Dark, Inert Gas)WeighingWeighing(Static Control, Fume Hood)Start->Weighing Transfer SealedSolubilizationSolubilization(Add Solvent to Solid)Weighing->Solubilization Slow AdditionPPE_SolidPPE: Double Nitrile + N95Weighing->PPE_SolidUsageExperimental Use(Closed Vessels)Solubilization->Usage Foil WrapPPE_LiquidPPE: Laminate Gloves (if DMSO)Solubilization->PPE_LiquidWasteDisposal(High-Temp Incineration)Usage->Waste Segregate

Figure 1: Safe Handling Lifecycle.[1][2][3] Note the specific PPE escalation during the solubilization phase.

Step-by-Step Protocol
Phase 1: Preparation
  • Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Phenothiazine powders are often electrostatic and "jump."

  • Surface Prep: Line the work area with plastic-backed absorbent pads (absorbent side up) to capture micro-spills.[3]

Phase 2: Weighing (The Critical Step)[1][3]
  • Bring the vial to room temperature before opening to prevent condensation (hydrolysis risk).

  • Open the vial only inside the hood.

  • Use a disposable anti-static spatula. Do not use metal spatulas if avoiding trace metal contamination is critical for your assay, though they are safe safety-wise.

  • Technique: Transfer solid directly into a pre-weighed tarred vial. Do not weigh on paper.

Phase 3: Solubilization[1]
  • Recommended Solvent: DMSO (Dimethyl sulfoxide) or DMF.

  • Procedure: Add solvent to the solid. Cap immediately. Vortex inside the hood.

  • Safety Note: Once dissolved in DMSO, the compound can penetrate skin rapidly. Treat the solution as a "transdermal delivery system" for the toxin.

Emergency Response & Spills

Scenario A: Dry Powder Spill (< 1g)[1][2][3]
  • Evacuate: Step back and allow dust to settle (2 minutes).

  • Isolate: Mark the area.

  • Clean:

    • Cover spill with wet paper towels (dampened with water) to prevent dust lofting.

    • Scoop up the wet slurry into a wide-mouth jar.

    • Wipe surface with 70% Ethanol, then soap and water.

Scenario B: Solution Spill (DMSO/Organic Solvent)[1][2][3]
  • Alert: Inform lab personnel immediately.

  • Absorb: Use a "Universal Chemical Pillow" or vermiculite. Do not use paper towels for DMSO spills (they degrade/soak through too fast).[3]

  • Decontaminate: Wash the area with a mild detergent (Alconox) solution. Avoid acetone , which may spread the residue.

Waste Disposal & Deactivation

Do NOT dispose of down the drain.

Waste StreamClassificationDisposal Method
Solid Waste Hazardous Chemical WasteHigh-Temperature Incineration (must specify "Nitrogen/Sulfur Heterocycle" on tag).[1][2][3]
Liquid Waste Halogenated/Non-HalogenatedSegregate based on solvent (e.g., DMSO goes to Non-Halogenated).[3]
Contaminated Sharps Biohazard/Chem-SharpRigid sharps container, labeled "Chemically Contaminated".[2][3]

References

  • PubChem. (n.d.). 10-Acetylphenothiazine (Analogous Structure Safety Data). National Library of Medicine. Retrieved March 3, 2026, from [Link][1][3]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Phenothiazine. Retrieved March 3, 2026, from [Link]

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。